2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Description
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Properties
IUPAC Name |
6-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-13(2)12-25-16-6-4-5-15(10-16)20-11-18(21(22)24)17-9-14(3)7-8-19(17)23-20/h4-11,13H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODDZNJAKPYAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163295 | |
| Record name | 6-Methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160253-97-3 | |
| Record name | 6-Methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document delves into its chemical characteristics, a robust synthetic pathway, and its prospective applications, grounded in the established pharmacology of the quinoline scaffold.
Core Compound Analysis: Physicochemical Properties and Structural Features
This compound is a complex organic molecule built upon a quinoline core. The quinoline ring system itself is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] The specific substitutions on this scaffold—a 3-isobutoxyphenyl group at the 2-position, a methyl group at the 6-position, and a reactive carbonyl chloride at the 4-position—impart distinct properties that dictate its utility.
The carbonyl chloride group is the most reactive site, making the compound an excellent acylating agent and a precursor for a wide array of derivatives.[3] It is highly susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, readily forming esters, amides, and other functionalities.[4] This reactivity, however, also means the compound is sensitive to moisture and requires careful handling under anhydrous conditions to prevent hydrolysis back to the corresponding carboxylic acid.[5]
The isobutoxyphenyl and methyl groups contribute to the molecule's lipophilicity and steric profile. These features can significantly influence its solubility in organic solvents and its interaction with biological targets, potentially enhancing membrane permeability and modulating binding affinity.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1160253-97-3 | [7] |
| Molecular Formula | C21H20ClNO2 | [8] |
| Molecular Weight | 353.85 g/mol | [8] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Toluene) | Inferred |
| Reactivity | Highly reactive acylating agent; moisture-sensitive | [3][5] |
Synthetic and Purification Workflow
The synthesis of this compound can be logically approached in two main stages: the construction of the core quinoline-4-carboxylic acid precursor, followed by its conversion to the final acyl chloride.
Stage 1: Synthesis of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid
A well-established and efficient method for constructing the quinoline-4-carboxylic acid core is the Pfitzinger reaction.[1][9] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.
Proposed Pfitzinger Reaction:
-
Reactants: 5-Methylisatin and 1-(3-isobutoxyphenyl)ethan-1-one.
-
Rationale: The 5-methylisatin provides the nitrogen atom and the eventual 6-methyl group on the quinoline ring. The acetophenone derivative provides the 2- and 3-positions of the quinoline ring, along with the desired 3-isobutoxyphenyl substituent.
-
Conditions: A strong base, such as potassium hydroxide, in a solvent like ethanol, often with heating to drive the reaction to completion.[10]
Caption: Pfitzinger reaction for precursor synthesis.
Stage 2: Conversion to Carbonyl Chloride
The conversion of the carboxylic acid to the highly reactive carbonyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose due to its efficiency and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, simplifying purification.[3][11]
Experimental Protocol: Synthesis of this compound
-
Preparation: All glassware must be thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.[11]
-
Charging the Flask: To the flask, add the precursor, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid (1.0 equivalent).
-
Solvent and Catalyst: Add an anhydrous, inert solvent such as toluene or dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[12]
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, typically 1.5 to 2.0 equivalents) to the stirred suspension at room temperature. The addition may be exothermic and should be done cautiously.[11]
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours, or until the reaction is complete. Reaction progress can be monitored by taking a small aliquot, quenching it with methanol to form the stable methyl ester, and analyzing by TLC or LC-MS.[11]
-
Work-up and Purification: After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude carbonyl chloride is often used directly in the next step without further purification due to its high reactivity. If necessary, purification can be attempted by distillation under high vacuum or recrystallization from an anhydrous solvent.
Caption: Workflow for carbonyl chloride synthesis.
Chemical Reactivity and Derivatization Potential
The primary utility of this compound in a research context is as a reactive intermediate for creating diverse libraries of compounds. The carbonyl chloride is a powerful electrophile that readily reacts with a wide range of nucleophiles. This allows for the systematic modification of the 4-position of the quinoline scaffold, which is a key strategy in structure-activity relationship (SAR) studies.
Key Reactions:
-
Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most common derivatizations in drug discovery, as the amide bond is stable and can participate in hydrogen bonding.
-
Ester Formation: Reaction with alcohols produces esters.
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) can form ketones, attaching a new aryl group.
Caption: Derivatization pathways from the carbonyl chloride.
Potential Applications in Drug Discovery and Research
While specific biological data for this compound is not extensively published, the broader class of quinoline derivatives has demonstrated significant and diverse pharmacological activities. This provides a strong rationale for its use in screening campaigns.
-
Anticancer Research: Many quinoline derivatives have been investigated as anticancer agents.[10] They can act through various mechanisms, including the inhibition of kinases, topoisomerases, or cell cycle arrest. The title compound and its derivatives could be synthesized and screened against various cancer cell lines to identify potential hits.[10][13]
-
Antimicrobial Agents: The quinoline scaffold is a well-known pharmacophore in antimicrobial agents.[1] For instance, quinoline-benzothiazinone hybrids have shown potent activity against Mycobacterium tuberculosis.[1] Amide derivatives of the title compound could be evaluated for their antibacterial or antifungal properties.
-
Neuroprotective Effects: Some quinoline compounds have been explored for potential neuroprotective effects, which could be relevant in the context of neurodegenerative diseases.[4]
-
Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine. Novel quinoline-4-carboxamides have been discovered with potent, multistage antimalarial activity.[9]
The derivatization potential of the carbonyl chloride allows for the systematic exploration of the chemical space around the quinoline core. For example, creating a library of amides with diverse amine inputs can probe how different substituents at the 4-position affect binding to a biological target, such as the active site of an enzyme.
Caption: Hypothetical kinase inhibition mechanism.
Handling, Storage, and Safety
Given its high reactivity, this compound requires specific handling procedures.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Storage: The compound must be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent contact with moisture. A desiccator or a glove box is recommended for long-term storage.
-
Safety: The compound is likely corrosive and will react with water to release hydrogen chloride (HCl) gas. Avoid inhalation of dust or vapors and contact with skin and eyes.
References
-
Kumar, A., et al. (2022). Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. Archiv der Pharmazie, 355(11), e2200168. Available at: [Link]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7689-7703. Available at: [Link]
-
Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(20), 3794-3804. Available at: [Link]
-
Hassan, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 180, 545-558. Available at: [Link]
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RSC Publishing (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
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Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]
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Chemistry LibreTexts (2023). Conversion of carboxylic acids to acid chlorides. Available at: [Link]
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Reddit (2015). Need help in converting a carboxylic acid to an acyl chloride. r/chemistry. Available at: [Link]
-
The Organic Chemistry Tutor (2024). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. YouTube. Available at: [Link]
-
FooDB (2010). Showing Compound 6-Methylquinoline (FDB011115). Available at: [Link]
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ResearchGate (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Available at: [Link]
-
MDPI (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4983. Available at: [Link]
-
Chemistry Stack Exchange (2016). Carboxylic Acid to Acyl Chloride. Available at: [Link]
-
National Center for Biotechnology Information (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2264. Available at: [Link]
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A Technical Guide to 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into its synthesis, physicochemical properties, and potential therapeutic applications, with a focus on providing practical, field-proven insights.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its derivatives are known to possess antimicrobial, antitumor, antimalarial, and anti-inflammatory properties, among others.[2][3] The compound this compound belongs to this important class of molecules. Its structure, featuring a substituted phenyl group at the 2-position, a methyl group at the 6-position, and a reactive carbonyl chloride at the 4-position, makes it a versatile intermediate for the synthesis of a diverse library of potential drug candidates. The isobutoxy moiety, in particular, can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of its derivatives.
The highly reactive acyl chloride functional group is the key to its utility as a synthetic building block, allowing for facile derivatization through reactions with a wide range of nucleophiles to form amides, esters, and other analogues.[4] This guide will provide a detailed protocol for its synthesis from readily available starting materials and discuss its potential applications based on the known biological activities of structurally related quinoline derivatives.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogues.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₂₁H₂₀ClNO₂ | [5] |
| Molecular Weight | 353.84 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | General property of similar acyl chlorides |
| Solubility | Likely soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Expected to be reactive with protic solvents like water and alcohols. | Reactivity of acyl chlorides |
| CAS Number | 1160253-97-3 | [5] |
Predicted Analytical Data
Based on the analysis of structurally similar compounds, the following spectroscopic characteristics are anticipated for this compound and its carboxylic acid precursor.[6][7][8]
For 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~14.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ 8.5-7.5 ppm (m, 6H): Aromatic protons of the quinoline ring system.
-
δ 7.4-7.0 ppm (m, 4H): Aromatic protons of the 3-isobutoxyphenyl ring.
-
δ ~3.8 ppm (d, 2H): Methylene protons of the isobutoxy group (-OCH₂-).
-
δ ~2.5 ppm (s, 3H): Methyl protons at the 6-position of the quinoline ring.
-
δ ~2.1 ppm (m, 1H): Methine proton of the isobutoxy group (-CH(CH₃)₂).
-
δ ~1.0 ppm (d, 6H): Methyl protons of the isobutoxy group (-CH(CH₃)₂).
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~167 ppm: Carbonyl carbon of the carboxylic acid.
-
δ 160-110 ppm: Aromatic and vinyl carbons of the quinoline and phenyl rings.
-
δ ~74 ppm: Methylene carbon of the isobutoxy group (-OCH₂-).
-
δ ~28 ppm: Methine carbon of the isobutoxy group (-CH(CH₃)₂).
-
δ ~21 ppm: Methyl carbon at the 6-position of the quinoline ring.
-
δ ~19 ppm: Methyl carbons of the isobutoxy group (-CH(CH₃)₂).
-
For this compound:
-
¹H NMR (CDCl₃, 400 MHz): Similar to the carboxylic acid, but with the absence of the carboxylic acid proton signal. Chemical shifts will be slightly different due to the change in solvent and the electronic effect of the carbonyl chloride.
-
¹³C NMR (CDCl₃, 100 MHz): The most significant change will be the chemical shift of the carbonyl carbon, which is expected to be further downfield (δ > 170 ppm) compared to the carboxylic acid.
-
IR (KBr): A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1750-1780 cm⁻¹.[9]
Synthesis and Purification
The synthesis of this compound is a two-step process. The first step involves the synthesis of the corresponding carboxylic acid via the Doebner reaction, a powerful method for constructing the quinoline scaffold. The second step is the conversion of the carboxylic acid to the highly reactive acyl chloride.
Synthesis of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid (Doebner Reaction)
The Doebner reaction is a one-pot, three-component synthesis that involves an aniline, an aldehyde, and pyruvic acid.[10] This method is highly versatile and can be adapted for a wide range of substituted starting materials.[11][12]
Materials and Reagents:
-
p-Toluidine (6-methylaniline)
-
3-Isobutoxybenzaldehyde
-
Pyruvic acid
-
Ethanol (absolute)
-
Trifluoroacetic acid (catalytic amount)
-
Ice water
-
Aqueous Potassium Carbonate (K₂CO₃) solution
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an equimolar mixture of p-toluidine and 3-isobutoxybenzaldehyde in absolute ethanol.
-
Reflux the mixture for 1 hour to facilitate the formation of the Schiff base intermediate.
-
To the reaction mixture, add 1.5 equivalents of pyruvic acid and a catalytic amount of trifluoroacetic acid.
-
Continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker of ice water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
To purify the product, dissolve the crude solid in an aqueous solution of potassium carbonate. This will deprotonate the carboxylic acid, making it soluble in the aqueous phase.
-
Filter the solution to remove any non-acidic impurities.
-
Re-precipitate the purified carboxylic acid by slowly adding hydrochloric acid to the filtrate until the solution is acidic (pH ~4-5).
-
Collect the purified 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for the synthesis of the carboxylic acid precursor.
Conversion to this compound
The conversion of a carboxylic acid to its corresponding acyl chloride is a standard transformation in organic synthesis, often achieved using thionyl chloride (SOCl₂).
Materials and Reagents:
-
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene (or another inert aprotic solvent)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dried 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid and dry toluene.
-
Add a catalytic amount of DMF.
-
Slowly add an excess (typically 2-3 equivalents) of thionyl chloride to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the toxic vapors.
-
The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a non-polar solvent or by vacuum distillation, although the latter may be challenging for high molecular weight compounds.
Caption: Potential mechanisms of action for derivatives of the title compound.
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. Its synthesis, based on the robust Doebner reaction, is accessible and scalable. The reactive acyl chloride functionality provides a gateway to a vast chemical space of amides, esters, and other derivatives. Given the well-documented biological activities of the quinoline scaffold, this compound represents a promising starting point for drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their research and development endeavors.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). PubMed. [Link]
-
Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19347–19377. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23). ACS Publications. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. (2018). Oriental Journal of Chemistry. [Link]
-
Review of Quinoline Derivatives. (n.d.). JETIR. [Link]
-
MDPI. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]
-
Cai, Y., Lu, J., Liu, Y., Chen, W., Wang, X., & He, M. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(10), 2656. [Link]
-
Zhang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936338. [Link]
-
13C NMR of 2-(4-methoxyphenyl)quinoline-4-carboxamide (4c) (DMSOd6, 100 MHz). (n.d.). ResearchGate. [Link]
-
Zhang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]
-
Al-Qawasmeh, R. A., Khanfar, M. A., Abu Zarga, M. H., & AlDamen, M. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. [Link]
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An In-depth Technical Guide to 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride, a complex heterocyclic molecule of interest to researchers and professionals in drug discovery and development. This document delves into the compound's structural characteristics, outlines a detailed synthetic pathway, and discusses its potential applications and reactivity profile.
Introduction to Quinoline Carbonyl Chlorides
Quinoline derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have established them as privileged structures in medicinal chemistry. The introduction of a carbonyl chloride group at the 4-position of the quinoline ring transforms the molecule into a highly reactive intermediate. This functional group serves as a versatile handle for nucleophilic acyl substitution reactions, enabling the facile synthesis of a wide array of derivatives, such as amides and esters. These derivatives are instrumental in probing biological targets and developing novel therapeutic agents.[1][2]
Structural Elucidation of this compound
The molecule at the heart of this guide, this compound, is a multi-substituted quinoline derivative. Its structure is characterized by the following key features:
-
Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.
-
2-Position Substituent: A 3-isobutoxyphenyl group, which introduces both steric bulk and potential for specific intermolecular interactions.
-
6-Position Substituent: A methyl group, which can influence the electronic properties and metabolic stability of the quinoline ring.
-
4-Position Functional Group: A carbonyl chloride, a highly reactive acylating agent.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1160253-97-3 | [3] |
| Molecular Formula | C21H20ClNO2 | [4] |
| Molecular Weight | 353.84 g/mol | [4] |
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most effectively approached in two distinct stages:
-
Stage 1: Synthesis of the Precursor Carboxylic Acid: The formation of 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid.
-
Stage 2: Conversion to the Acyl Chloride: The transformation of the carboxylic acid to the final carbonyl chloride derivative.
This staged approach allows for the purification of the intermediate carboxylic acid, ensuring a higher purity of the final, highly reactive product.
Stage 1: Synthesis of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid via the Pfitzinger Reaction
The Pfitzinger reaction is a classic and reliable method for the synthesis of quinoline-4-carboxylic acids.[5][6][7] It involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6]
Reaction Scheme:
Caption: Pfitzinger synthesis of the carboxylic acid precursor.
Detailed Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-methylisatin (1 equivalent) and 1-(3-isobutoxyphenyl)ethan-1-one (1.1 equivalents).
-
Solvent and Base Addition: Add ethanol as the solvent, followed by the slow addition of a concentrated aqueous solution of potassium hydroxide (3-4 equivalents). The use of a strong base is crucial for the initial ring-opening of the isatin.[6]
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Acidification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted ketone. The aqueous layer is then carefully acidified with a mineral acid (e.g., HCl) to a pH of 4-5.
-
Isolation and Purification: The precipitated solid, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.
Stage 2: Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.[8][9][10][11]
Reaction Scheme:
Caption: Conversion of the carboxylic acid to the acyl chloride.
Detailed Experimental Protocol:
-
Anhydrous Conditions: It is imperative that this reaction is carried out under strictly anhydrous conditions, as thionyl chloride and the acyl chloride product are both sensitive to moisture. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a flask containing the dried 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid (1 equivalent), add an excess of thionyl chloride (2-5 equivalents). A high-boiling inert solvent such as toluene can be used, or the reaction can be run neat in thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]
-
Reaction Progression: The mixture is heated to reflux (typically 70-80 °C) for 2-4 hours. The evolution of SO₂ and HCl gas will be observed. The reaction should be performed in a well-ventilated fume hood.
-
Removal of Excess Reagent: Upon completion, the excess thionyl chloride and solvent are carefully removed under reduced pressure. This step should be performed with caution to avoid bumping. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of thionyl chloride.
-
Product Isolation: The resulting crude this compound is typically obtained as a solid and is often used directly in subsequent reactions without further purification due to its high reactivity. If purification is necessary, it can be attempted by recrystallization from a non-protic solvent, though this is often challenging.
Reactivity and Applications in Drug Discovery
The primary utility of this compound lies in its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Common Transformations:
-
Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is a cornerstone reaction in medicinal chemistry for creating diverse libraries of compounds for biological screening.
-
Ester Formation: Reaction with alcohols or phenols produces esters.
-
Friedel-Crafts Acylation: The acyl chloride can be used to acylate electron-rich aromatic and heteroaromatic rings in the presence of a Lewis acid catalyst.
The diverse functionalities present in the this compound scaffold suggest its potential as a building block for compounds with a range of biological activities. The quinoline core is a known pharmacophore in anticancer, antimalarial, and anti-inflammatory agents. The isobutoxyphenyl group can engage in hydrophobic and van der Waals interactions within protein binding pockets, while the methyl group can be tuned to optimize metabolic stability and target engagement.
Safety Considerations
-
Thionyl Chloride: Is a corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂). It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Acyl Chlorides: Are lachrymators and are corrosive. They react with moisture in the air to produce HCl. Handle in a fume hood and avoid inhalation of vapors.
-
Hydrogen Chloride: Is a corrosive gas that is produced as a byproduct. Ensure adequate ventilation.
Conclusion
This compound is a valuable and highly reactive synthetic intermediate. Its preparation, while requiring careful execution, follows well-established synthetic methodologies. The Pfitzinger reaction provides a reliable route to the precursor carboxylic acid, which can then be efficiently converted to the target acyl chloride using thionyl chloride. The versatility of the carbonyl chloride functional group makes this compound an attractive starting material for the synthesis of diverse libraries of quinoline derivatives for evaluation as potential therapeutic agents. Researchers working with this compound should be well-versed in handling moisture-sensitive and corrosive reagents and should adhere to strict safety protocols.
References
- M. K. Vilsmeier, A. Haack, Ber. Dtsch. Chem. Ges. B, 1927, 60, 119-122. (General reference for Vilsmeier-Haack reaction)
- Kaur, N., et al. Eur. J. Med. Chem.2007, 42 (8), 1128-1136. (Illustrates the use of Vilsmeier-Haack in quinoline synthesis)
-
ReactionWeb.io. Carboxylic Acid + SOCl2. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
Pfitzinger Quinoline Synthesis. [Link] (General information on the Pfitzinger reaction)
-
Wikipedia. Pfitzinger reaction. [Link]
- Sangshetti, J. N., et al. Mini-Rev. Org. Chem.2014, 11 (2), 194-206. (Review on the Pfitzinger reaction)
-
YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link] (A general mechanistic explanation)
-
Chemistry Online. Meth-Cohn quinoline synthesis. [Link]
- J. Org. Chem. PR. 2010, 2 (3), 517-521.
- DUT Open Scholar. 2015. (Use of Vilsmeier-Haack in bisquinoline synthesis)
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
-
ResearchGate. General reaction scheme of the Pfitzinger quinoline synthesis. [Link]
- Org. Biomol. Chem.2005, 3 (20), 3794-3804.
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2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride molecular weight
An In-Depth Technical Guide to 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Executive Summary
This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate for researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in pharmacology, and this particular derivative, featuring a reactive carbonyl chloride, serves as a versatile building block for creating extensive libraries of novel compounds. This document details the compound's physicochemical properties, outlines a robust and logical synthetic pathway from common starting materials, provides detailed experimental protocols, and discusses methods for its characterization and its applications in the synthesis of potential therapeutic agents. The methodologies are presented with a focus on the underlying chemical principles to empower scientists to not only replicate but also adapt these procedures.
Compound Profile and Physicochemical Properties
This compound is a complex heterocyclic molecule designed for synthetic utility. The quinoline core is a known pharmacophore, the isobutoxyphenyl group modulates lipophilicity and potential protein-ligand interactions, and the highly reactive carbonyl chloride at the 4-position allows for straightforward derivatization.
Table 1: Core Compound Specifications
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀ClNO₂ | [1] |
| Molecular Weight | 353.85 g/mol | [1] |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC(=C3)OCC(C)C | |
| Appearance | Expected to be a solid at room temperature | |
| Key Functional Groups | Quinoline, Ether, Acyl Chloride |
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of this target molecule is logically approached in a two-step sequence: first, the construction of the substituted quinoline-4-carboxylic acid core, followed by the conversion of the carboxylic acid to the target acyl chloride.
A retrosynthetic analysis reveals a strategic disconnection through the acyl chloride and the quinoline core. The Pfitzinger quinoline synthesis is the ideal method for constructing the precursor, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid, as it directly yields the desired quinoline-4-carboxylic acid scaffold.[2][3][4] This reaction involves the condensation of a substituted isatin (5-methylisatin) with a suitable α-methylene ketone (1-(3-isobutoxyphenyl)ethanone) in the presence of a strong base.[5] The subsequent conversion of the carboxylic acid to the acyl chloride is reliably achieved using thionyl chloride (SOCl₂), a reagent favored for its volatile byproducts (SO₂ and HCl), which simplifies product purification.[6][7]
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An In-depth Technical Guide to the Safe Handling of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a complex organic molecule, likely utilized as a reactive intermediate in the synthesis of novel compounds within drug discovery and development programs. The presence of a quinoline core, a common scaffold in biologically active molecules, combined with a highly reactive acyl chloride functional group, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[1][2] This guide provides a comprehensive overview of the known and anticipated safety considerations, handling procedures, and emergency responses for this compound, synthesized from data on structurally related molecules and functional group chemistry. Given the absence of a specific Material Safety Data Sheet (MSDS) for this exact compound, this guide is based on a conservative assessment of hazards associated with its constituent parts: substituted quinolines and acyl chlorides.[3][4][5]
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are anticipated to stem from its reactive acyl chloride group and the inherent biological activity of the quinoline moiety. Acyl chlorides are notoriously reactive, particularly with nucleophiles such as water, alcohols, and amines.[4][5] This reactivity can lead to the release of corrosive hydrogen chloride (HCl) gas upon contact with moisture.[4] Furthermore, quinoline and its derivatives have been reported to have various toxicological effects.[6][7]
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and data from analogous compounds, the following hazard classifications are anticipated.[3][8]
Table 1: Anticipated GHS Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[8] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3][8] |
| (Single Exposure) | (Respiratory System) | |
| Acute Toxicity (Oral) | Category 4 (Anticipated) | H302: Harmful if swallowed.[8][9] |
| Acute Toxicity (Dermal) | Category 4 (Anticipated) | H312: Harmful in contact with skin.[7][10] |
Causality of Hazards:
-
Skin and Eye Irritation: The acyl chloride functional group can react with moisture on the skin and in the eyes to produce hydrochloric acid, causing chemical burns and severe irritation.[4] The quinoline structure itself can also be an irritant.[7]
-
Respiratory Irritation: Inhalation of dust particles or aerosols can lead to irritation of the respiratory tract.[3] This is exacerbated by the potential for the compound to hydrolyze in the moist environment of the lungs, releasing HCl.
-
Toxicity: While specific data is unavailable, many quinoline derivatives exhibit toxicity.[6] It is prudent to assume the compound may be harmful if ingested or absorbed through the skin.[7][10]
Safe Handling and Storage Protocols
Due to its anticipated reactivity with moisture, all handling and storage procedures must be designed to maintain a dry, inert atmosphere.[11][12]
Experimental Workflow for Handling Moisture-Sensitive Reagents:
Caption: Workflow for handling moisture-sensitive compounds.
Step-by-Step Handling Protocol:
-
Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).[13]
-
Inert Atmosphere: Conduct all manipulations of the solid compound within a glove box or under a positive pressure of an inert gas using Schlenk techniques.[11]
-
Weighing and Transfer: Weigh the required amount of the compound in a sealed container within the inert atmosphere. If transferring between containers, do so under a positive flow of inert gas.
-
Dissolution: Use only anhydrous solvents for any solutions. Add the solvent to the solid compound slowly to control any potential exothermic reactions.
-
Reaction Quenching: Reactions involving this acyl chloride should be quenched carefully, typically by the slow addition of a proton source like a dry alcohol (e.g., isopropanol) before the introduction of water.
Storage:
-
Store this compound in a tightly sealed container, preferably under an inert atmosphere.[14]
-
The container should be placed inside a secondary container, such as a desiccator, in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, and strong bases.[12][15]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.
Hierarchy of Controls Diagram:
Caption: Hierarchy of controls for chemical safety.
Engineering Controls:
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and capture any released vapors or HCl gas.[16]
-
Glove Box: For manipulations of the solid, a glove box with an inert atmosphere is highly recommended.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are thoroughly trained on the hazards and safe handling procedures.
-
Restricted Access: Limit access to areas where the compound is being used or stored.
Personal Protective Equipment (PPE):
Table 2: Recommended Personal Protective Equipment
| Protection | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a face shield. | Protects against splashes and dust. |
| Hand | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact.[17] |
| Body | Flame-resistant lab coat. | Protects skin and clothing from contamination.[12] |
| Respiratory | Not generally required if work is performed in a fume hood. An air-purifying respirator with an appropriate cartridge may be necessary for spill cleanup or if engineering controls fail. | Protects against inhalation of dust or aerosols. |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Emergency Response Workflow:
Caption: General emergency response workflow.
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Management and Waste Disposal:
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For small spills of a solution, absorb with an inert, dry material (e.g., vermiculite, dry sand) and place in a sealed container.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not dispose of down the drain. The reactive nature of the compound may require quenching before disposal.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Do NOT use water , as it will react violently with the acyl chloride.[3]
-
Specific Hazards: Combustion may produce toxic fumes, including hydrogen chloride, carbon oxides, and nitrogen oxides.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]
Toxicological Information
No specific toxicological data is available for this compound. The information below is based on the toxicology of the parent quinoline molecule and general principles of acyl chloride reactivity.
-
Acute Effects: As detailed in the hazard identification section, acute exposure is likely to cause irritation to the skin, eyes, and respiratory system.[3][8] Ingestion and significant dermal absorption may lead to systemic toxicity.[7][10]
-
Chronic Effects: The chronic effects are unknown. However, quinoline itself is listed as a potential carcinogen and mutagen.[7][10] Therefore, it is essential to minimize exposure to the lowest achievable levels.
Conclusion
While this compound is a valuable research tool, its reactive nature and potential toxicity demand a high level of respect and caution. By understanding the underlying chemical principles of its hazards and adhering to the rigorous handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. The core tenets of this safety protocol are the strict exclusion of moisture and the consistent use of appropriate engineering controls and personal protective equipment.
References
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- Santa Cruz Biotechnology, Inc. This compound.
- AK Scientific, Inc. 2-(4-Isopropoxyphenyl)
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- CDN Isotopes.
- Cayman Chemical. (2025-11-18). Acetyl-β-methylcholine (chloride)
- PubChem. Quinoline.
- Wipf Group, University of Pittsburgh. (2014-02-22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Clark, J. (2023). An introduction to acyl chlorides (acid chlorides). Chemguide.
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- Wikipedia. Quinoline.
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- Fisher Scientific.
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- Wikipedia. Acyl chloride.
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- Reddit. (2023-01-14). Storing/handling moisture sensitive chemicals outside of the glovebox?.
- Defense Technical Information Center. Acute Dermal Toxicity of (E)-1,2,3,4-Tetrahydro-6-Methyl-1-(2-Methyl-1-Oxo-2-Butenyl) Quinoline (CHR5)
- Penta chemicals. (2025-05-13).
- Google Patents. (2004-10-13). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
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- MacroFab. A Practical Guide to MSL: Handling and Storing Sensitive Components.
- Journal of Chemical Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
- ChemistryStudent. Acyl Chlorides (A-Level).
- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
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- Benchchem. Technical Support Center: Scaling Up the Synthesis of Isoquinoline-6-carbonyl Chloride.
- ResearchGate. (2012-11). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
- Google Patents. (2015-02-11). CN104341374A - Preparation method for morpholine carbonyl chloride compound.
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An In-depth Technical Guide to 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride: Sourcing, Synthesis, and Application
This guide provides a comprehensive overview of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride, a key reagent for researchers and professionals in drug development and chemical synthesis. We will delve into reliable sourcing strategies, provide a detailed synthesis protocol from its carboxylic acid precursor, and outline a typical experimental workflow for its use as an acylating agent.
Introduction to a Versatile Quinoline Derivative
This compound belongs to the quinoline class of compounds, which are renowned for their diverse biological activities and are core scaffolds in many pharmaceutical agents.[1][2] The unique substitution pattern of this molecule, featuring an isobutoxyphenyl group and a reactive carbonyl chloride, makes it a valuable intermediate for creating a variety of derivatives, such as amides and esters, through nucleophilic acyl substitution.[3][4] These derivatives are of significant interest in medicinal chemistry for the development of novel therapeutics.
The quinoline core itself is a privileged structure in drug design, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The isobutoxy group can influence the compound's lipophilicity and steric profile, potentially enhancing its interaction with biological targets. The reactive carbonyl chloride at the 4-position of the quinoline ring serves as a chemical handle for introducing the quinoline moiety into larger, more complex molecules.[4]
Procurement and Supplier Landscape
Identifying a reliable supplier is the first critical step in any research project. For this compound, several chemical suppliers offer this compound directly. Additionally, its immediate precursor, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid, is more widely available, offering a viable alternative for in-house synthesis.
Below is a comparative table of known suppliers for the target compound and its precursor. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound before use.
| Compound | Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |
| This compound | Santa Cruz Biotechnology | 1160253-97-3 | C21H20ClNO2 | 353.85 g/mol | Offered for research use only.[5][6] |
| This compound | BLDpharm | 1160253-97-3 | C21H20ClNO2 | 353.84 g/mol | Provides basic product information.[7] |
| 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid | Sinfoo Biotech | 438221-81-9 | C21H21NO3 | 335.40 g/mol | Precursor for the target compound.[8] |
Synthesis from Carboxylic Acid Precursor
For laboratories opting to synthesize the carbonyl chloride from the more readily available carboxylic acid, the following protocol outlines a standard procedure using thionyl chloride as the chlorinating agent. This method is efficient, and the byproducts are gaseous, simplifying purification.[9]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid.
-
Solvent Addition: Add anhydrous toluene to the flask to suspend the carboxylic acid.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF to the suspension.
-
Addition of Thionyl Chloride: Under a gentle flow of inert gas, slowly add an excess of thionyl chloride to the flask. The reaction is exothermic and will produce gaseous HCl and SO₂. This step should be performed in a well-ventilated fume hood.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by taking small aliquots, quenching with anhydrous methanol to form the methyl ester, and analyzing by Thin Layer Chromatography (TLC). The reaction is complete when the starting carboxylic acid is no longer visible.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude this compound is often used directly in the next step without further purification.
Safety Precautions: Thionyl chloride is corrosive and reacts violently with water. All manipulations should be carried out in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Logical Workflow for Procurement and Synthesis
The decision to purchase the target compound directly or synthesize it from its precursor depends on factors such as cost, availability, and the scale of the research. The following diagram illustrates the decision-making process.
Caption: Procurement and synthesis decision workflow.
Typical Experimental Workflow: Amide Synthesis
The primary application of this compound is as an acylating agent. The following is a general protocol for the synthesis of an amide derivative.
Experimental Protocol: Amide Synthesis
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: In a dried round-bottom flask under an inert atmosphere, dissolve the amine and the tertiary amine base in the anhydrous solvent.
-
Addition of Acyl Chloride: Cool the solution in an ice bath. Slowly add a solution of this compound in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
This in-depth guide provides a solid foundation for researchers working with this compound. By understanding the sourcing landscape, synthesis options, and application protocols, scientists can effectively incorporate this versatile building block into their drug discovery and development programs.
References
- Sinfoo Biotech. 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid.
- Santa Cruz Biotechnology. This compound.
- Tetrahedron. 2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid.
- Santa Cruz Biotechnology. This compound (Korean).
- Benchchem. 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride.
- Benchchem. 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride.
- Matrix Scientific. 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid.
- BLDpharm. 1160253-97-3|this compound.
- LookChem. CAS No.1160253-97-3,2-(3-Isobutoxyphenyl).
- Echemi. 6-methyl-2-phenyl-quinoline-4-carboxylic acid.
- ResearchGate. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
- Journal of Chemical Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
- AA Blocks. 6-ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride.
- Science of Synthesis. Product Class 5: Isoquinolines.
- Benchchem. Technical Support Center: Scaling Up the Synthesis of Isoquinoline-6-carbonyl Chloride.
- MDPI.
- ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery.
- ChemScene. 2-(3-Aminophenyl)quinoline-4-carboxylic acid.
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2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride for proteomics research
An In-Depth Technical Guide to the Application of Quinoline-Based Chemical Probes in Proteomics Research: A Hypothetical Case Study with 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Introduction: The Frontier of Functional Proteomics with Chemical Probes
In the post-genomic era, the focus of molecular biology has shifted from cataloging genes to understanding the function, regulation, and interactions of their protein products. Proteomics, the large-scale study of proteins, provides a window into the dynamic cellular machinery. However, conventional proteomic approaches that measure protein abundance often fail to capture the functional state of the proteome.[1] To address this, the field of chemical proteomics has emerged, employing small-molecule probes to interrogate protein function directly within complex biological systems.[2][3][4]
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent probes to selectively label and identify active enzymes and other protein classes.[1][5][6][7] These activity-based probes (ABPs) typically consist of a reactive group (or "warhead") that forms a covalent bond with a target protein, a recognition element that directs the probe to a specific protein or protein family, and a reporter tag for detection and enrichment.[1][7]
This guide presents a hypothetical application of a quinoline-based chemical probe, This compound , in proteomics research. While this specific molecule is listed as a research chemical, its detailed applications in proteomics are not yet extensively documented in peer-reviewed literature.[8][9][10] Therefore, this document will serve as an in-depth technical guide, postulating its use based on its chemical structure and the established principles of chemical proteomics. We will explore its potential mechanism of action, outline detailed experimental workflows, and provide expert insights into the rationale behind protocol design, thereby offering a blueprint for researchers aiming to characterize novel chemical probes.
I. The Chemical Probe: Structure, Rationale, and Postulated Mechanism of Action
The rational design of a chemical probe is paramount to its success in a chemical proteomics experiment.[5][6] The structure of this compound suggests its potential as a covalent chemical probe.
A. Structural Components and Their Putative Functions
A chemical probe can be conceptually dissected into several key components:
-
Recognition Scaffold: The 2-(3-isobutoxyphenyl)-6-methylquinoline core provides a rigid, three-dimensional structure that can participate in specific interactions with a protein's binding pocket. Quinoline and its derivatives are privileged structures in medicinal chemistry, known to interact with a variety of protein targets. The isobutoxyphenyl and methyl groups contribute to the molecule's hydrophobicity and steric profile, which will influence its binding specificity.
-
Reactive Group (Warhead): The carbonyl chloride (-COCl) is a highly reactive electrophilic group. It is postulated to be the "warhead" of this probe, capable of forming a stable covalent bond with nucleophilic amino acid residues on a target protein.
-
Reporter Tag (Hypothetical Modification): For practical application in proteomics, the core structure would ideally be modified to include a reporter tag, such as an alkyne or azide for click chemistry-based ligation of a fluorescent dye or biotin.[11] This allows for the visualization and enrichment of probe-labeled proteins.
Diagram 1: Postulated Mechanism of Covalent Modification
This diagram illustrates the proposed reaction between the carbonyl chloride warhead of the probe and a nucleophilic amino acid residue on a target protein.
Caption: Postulated acylation of a target protein by the quinoline probe.
B. Postulated Mechanism of Action
We hypothesize that this compound functions as an irreversible covalent inhibitor or labeling agent. The carbonyl chloride is a strong acylating agent and will readily react with nucleophilic residues such as the epsilon-amino group of lysine, the hydroxyl groups of serine, threonine, or tyrosine, or the sulfhydryl group of cysteine. The specificity of the labeling will be driven by the initial non-covalent binding of the quinoline scaffold to a protein's active site or a ligandable pocket. This two-step process—initial binding followed by covalent modification—is a hallmark of many successful ABPPs.[11]
II. Experimental Workflow: From Probe Validation to Proteome-Wide Target Identification
A rigorous and well-controlled experimental workflow is crucial for the successful application of a new chemical probe. The following sections outline a comprehensive, step-by-step approach.
Diagram 2: General Experimental Workflow for Chemical Proteomics
This diagram provides a high-level overview of the key stages in a chemical proteomics experiment using a novel probe.
Caption: A streamlined workflow for target identification using a chemical probe.
A. Phase 1: Probe Characterization and In Vitro Validation
Before delving into complex proteomes, the probe's reactivity and selectivity must be characterized in a controlled environment.
Protocol 1: In Vitro Labeling of a Model Protein
-
Objective: To confirm the covalent modification of a model protein by the probe.
-
Materials:
-
This compound (Probe)
-
Purified model protein (e.g., Bovine Serum Albumin, BSA, which is rich in lysine residues)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
DMSO (for dissolving the probe)
-
SDS-PAGE reagents
-
Coomassie Brilliant Blue stain
-
-
Procedure:
-
Prepare a stock solution of the probe in DMSO (e.g., 10 mM).
-
In separate microcentrifuge tubes, add the model protein to the reaction buffer to a final concentration of 1 mg/mL.
-
Add increasing concentrations of the probe (e.g., 0, 10, 50, 100, 500 µM) to the protein solutions. Ensure the final DMSO concentration is below 1%.
-
Incubate the reactions at room temperature for 1 hour.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Analyze the samples by SDS-PAGE.
-
-
Expected Outcome & Rationale: Covalent modification of the protein by the probe will result in a slight increase in its molecular weight, which may be observable as a band shift on the SDS-PAGE gel. This experiment validates the fundamental reactivity of the probe with a protein.
B. Phase 2: Proteome-Wide Target Identification in Cell Lysate
Labeling in a complex proteome, such as a cell lysate, is the next step to identify the probe's potential targets. For this, we will assume the availability of an alkyne-tagged version of the probe for subsequent biotinylation via click chemistry.
Protocol 2: Competitive ABPP for Target Identification
-
Objective: To identify the specific protein targets of the probe in a competitive profiling experiment.
-
Materials:
-
Alkyne-tagged this compound (Alkyne-Probe)
-
Untagged this compound (Competitor Probe)
-
Cell lysate (e.g., from a relevant cancer cell line)
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Biotin-azide tag
-
Click chemistry reagents (Copper(II) sulfate, TBTA, Sodium ascorbate)
-
Streptavidin-agarose beads
-
Urea (8 M)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
LC-MS/MS reagents and instrumentation
-
-
Procedure:
-
Proteome Labeling:
-
Thaw the cell lysate on ice and determine the protein concentration (e.g., using a BCA assay).
-
In one set of tubes (Competition), pre-incubate the lysate (e.g., 1 mg of protein) with an excess of the Competitor Probe (e.g., 50 µM) for 30 minutes at room temperature.
-
In a parallel set of tubes (Control), pre-incubate the lysate with DMSO.
-
Add the Alkyne-Probe to all tubes to a final concentration of 1 µM.
-
Incubate for 1 hour at room temperature.
-
-
Click Chemistry:
-
Add the biotin-azide tag, copper(II) sulfate, TBTA, and sodium ascorbate to each reaction.
-
Incubate for 1 hour at room temperature to ligate the biotin tag to the probe-labeled proteins.
-
-
Enrichment:
-
Add streptavidin-agarose beads to each sample and incubate for 4 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with PBS containing 0.5% SDS, followed by PBS, to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in 8 M urea.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Dilute the urea to <2 M and digest the proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
-
Data Analysis and Expected Outcome:
-
The raw mass spectrometry data will be searched against a protein database to identify the peptides and corresponding proteins.[13][16]
-
Quantitative analysis will compare the abundance of each identified protein between the Control and Competition samples.
-
Rationale: True targets of the probe will be labeled by the Alkyne-Probe in the Control sample but not in the Competition sample, as the binding sites will be occupied by the excess untagged Competitor Probe. This will result in a significant decrease in the signal for these proteins in the Competition sample. This competitive profiling is a gold-standard method for validating on-target engagement.[17]
-
C. Phase 3: In-Situ Profiling in Live Cells
To understand the probe's targets in a more physiologically relevant context, experiments should be performed in living cells.
Protocol 3: Live-Cell Labeling and Target Identification
-
Objective: To identify the protein targets of the probe in intact, living cells.
-
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Alkyne-Probe
-
Lysis buffer
-
Same materials for click chemistry, enrichment, and MS analysis as in Protocol 2.
-
-
Procedure:
-
Cell Treatment:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with the Alkyne-Probe at various concentrations and for different durations to optimize labeling. A typical starting point would be 1-10 µM for 1-4 hours.
-
-
Cell Lysis:
-
Wash the cells with cold PBS to remove excess probe.
-
Lyse the cells directly on the plate using lysis buffer.
-
Collect the lysate and clarify by centrifugation.
-
-
Downstream Processing:
-
Proceed with click chemistry, enrichment, on-bead digestion, and LC-MS/MS analysis as described in Protocol 2.
-
-
-
Rationale: Labeling in live cells ensures that the identified targets are accessible to the probe in their native cellular environment and conformation. This can reveal targets that might be missed in lysate-based experiments due to altered protein folding or complex disruption.
III. Data Interpretation and Target Validation
The output of a chemical proteomics experiment is a list of potential protein targets. Rigorous data analysis and subsequent validation are essential to confirm these findings.
A. Quantitative Data Summary
The quantitative data from the mass spectrometry analysis should be summarized in a table for clear comparison.
| Protein ID | Gene Name | Protein Name | log2(Fold Change) (Competition/Control) | p-value | Putative Target? |
| P02768 | ALB | Serum albumin | -0.15 | 0.85 | No |
| Q9Y243 | KCNMA1 | Calcium-activated potassium channel subunit alpha-1 | -4.2 | 0.001 | Yes |
| P04637 | TP53 | Cellular tumor antigen p53 | -0.5 | 0.50 | No |
| P35568 | SRC | Proto-oncogene tyrosine-protein kinase Src | -3.8 | 0.005 | Yes |
Table 1: Example quantitative proteomics data from a competitive ABPP experiment. A significant negative log2(Fold Change) and a low p-value indicate a high-confidence target.
B. Target Validation Strategies
Once high-confidence targets are identified, they must be validated through orthogonal methods:
-
Western Blot Analysis: Confirm the labeling of the target protein by performing an in-gel fluorescence scan after click chemistry with a fluorescent azide tag, followed by a Western blot for the protein of interest. A co-migrating fluorescent band and antibody-probed band confirm labeling.
-
Recombinant Protein Expression and Labeling: Express and purify the putative target protein and confirm its direct labeling by the probe in vitro, as described in Protocol 1.
-
Functional Assays: If the target is an enzyme, assess the effect of the probe on its catalytic activity. For other proteins, investigate how the probe affects their known functions, such as protein-protein interactions.
IV. Conclusion and Future Directions
This technical guide has outlined a hypothetical, yet scientifically grounded, framework for the application of this compound as a chemical probe in proteomics research. By leveraging the principles of activity-based protein profiling, from initial probe characterization to proteome-wide target identification and validation, researchers can systematically elucidate the cellular targets of novel small molecules.[18]
The journey from a candidate molecule to a validated chemical probe is a multi-step process that requires careful experimental design, rigorous controls, and orthogonal validation. The workflows and protocols detailed herein provide a comprehensive roadmap for navigating this process. The successful identification and validation of the targets of quinoline-based probes and other novel chemical entities will continue to be a driving force in fundamental biology and drug discovery, enabling the functional annotation of the proteome and the development of next-generation therapeutics.
References
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Basic characteristics of 6-methylquinoline compounds
An In-depth Technical Guide to the Core Characteristics of 6-Methylquinoline
Introduction
6-Methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. It is structurally characterized by a quinoline core with a methyl group substituted at the 6th position. This seemingly simple modification imparts a unique set of physicochemical properties and reactivity, making 6-methylquinoline a valuable and versatile building block in numerous scientific domains.[1] As a key intermediate, it serves as a foundational scaffold for the synthesis of a wide array of complex molecules with significant biological activities and material properties.[1] Its applications are particularly prominent in medicinal chemistry for the development of novel therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1][2] Furthermore, its utility extends to the creation of fluorescent dyes for biological imaging, advanced polymers, and specialized ligands in coordination chemistry.[1][3] This guide provides a comprehensive technical overview of the fundamental characteristics of 6-methylquinoline, from its synthesis and reactivity to its analytical characterization and applications, designed to equip researchers with the core knowledge required for its effective utilization.
Chapter 1: Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is paramount for its successful application in research and development. This chapter details the nomenclature, physical characteristics, and structural attributes of 6-methylquinoline.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is critical for literature searches, procurement, and regulatory compliance. The following table summarizes the key identifiers for 6-methylquinoline.
| Identifier | Value | Source |
| IUPAC Name | 6-methylquinoline | [4] |
| CAS Number | 91-62-3 | [4] |
| Molecular Formula | C₁₀H₉N | [4] |
| Molecular Weight | 143.19 g/mol | [1] |
| InChI | InChI=1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3 | [4] |
| InChIKey | LUYISICIYVKBTA-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC1=CC2=C(C=C1)N=CC=C2 | [4] |
| PubChem CID | 7059 | [4] |
Physical Properties
The physical state and solubility of 6-methylquinoline dictate its handling, storage, and reaction conditions. It is typically a liquid at room temperature with a characteristic odor.[4][5]
| Property | Value | Source(s) |
| Appearance | Clear pale yellow to light orange/brown liquid or oil | [1][4][5] |
| Odor | Pungent, heavy odor; described as sweet and animalic upon dilution | [5][6] |
| Boiling Point | 256-260 °C (497.5 °F) at 760 mmHg | [4][5][7] |
| Melting Point | -22 °C (-8 °F) | [4][6][7] |
| Density | ~1.067 g/mL at 20 °C | [1][5] |
| Solubility | Insoluble or poorly miscible in water. Soluble in ethanol, chloroform, methanol, and oils. | [4][5][6][7] |
| Refractive Index (n20/D) | 1.611 - 1.617 | [4][5][8] |
| Flash Point | >110 °C (>230 °F) | [7][8] |
| pKa | 5.21 ± 0.10 (Predicted) | [6] |
Structural Characteristics
The structure of 6-methylquinoline consists of a benzene ring fused to a pyridine ring, a bicyclic system that is aromatic and planar. The nitrogen atom in the pyridine ring acts as a weak base, while the methyl group at the 6-position on the benzene ring is an electron-donating group. This substitution influences the electron density distribution and, consequently, the regioselectivity of electrophilic substitution reactions.
Caption: Chemical structure of 6-methylquinoline.
Chapter 2: Synthesis of the 6-Methylquinoline Scaffold
The construction of the quinoline ring is a cornerstone of heterocyclic chemistry. Several named reactions have been developed for this purpose, many of which can be adapted to synthesize the 6-methyl derivative specifically. The choice of starting material is critical for achieving the desired substitution pattern. For 6-methylquinoline, the logical and most common precursor is p-toluidine.
The Skraup Synthesis
The Skraup synthesis is a classic and powerful method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent (like nitrobenzene or arsenic acid), and sulfuric acid.[9][10] Its primary advantage is the direct construction of the quinoline core from simple starting materials. The reaction is notoriously exothermic and requires careful control.[9] The use of p-toluidine as the amine component directly yields 6-methylquinoline.
Causality Behind Experimental Choices:
-
Glycerol/H₂SO₄: The sulfuric acid first dehydrates glycerol to form acrolein, the key electrophile.[11]
-
p-Toluidine: This amine undergoes a Michael addition to the in situ-generated acrolein. The position of the methyl group on the starting amine dictates its final position on the quinoline ring.
-
Oxidizing Agent (e.g., Nitrobenzene): The initial cyclized intermediate is a dihydroquinoline. An oxidizing agent is required for the final aromatization step to form the stable quinoline ring.[10]
-
Moderator (e.g., Ferrous Sulfate): The reaction can be violent. Ferrous sulfate is often added to moderate the reaction, making it safer and more controllable.[2][10]
Caption: Mechanism of the Skraup synthesis for 6-methylquinoline.
Experimental Protocol: Skraup Synthesis of 6-Methylquinoline This protocol is a representative example and must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield. The reaction is highly exothermic.[9][12]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charge Reagents: In the flask, combine p-toluidine (1.0 eq), arsenic acid (or nitrobenzene, ~1.5 eq as oxidant), and ferrous sulfate heptahydrate (~0.1 eq) as a moderator.
-
Glycerol Addition: Add glycerol (3.0-4.0 eq) to the mixture and stir to create a homogeneous slurry.
-
Acid Addition (Critical Step): Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (~2.5 eq) dropwise via the dropping funnel with vigorous stirring. The rate of addition must be controlled to keep the internal temperature below 120°C.
-
Reaction: After the addition is complete, heat the mixture to 130-150°C for 3-4 hours. The reaction mixture will darken significantly.
-
Workup: Allow the mixture to cool to below 100°C. Carefully dilute with water, then neutralize the excess acid by slowly adding a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 10). This step is also exothermic and requires cooling.
-
Isolation: Perform a steam distillation on the alkaline mixture. The 6-methylquinoline will co-distill with water.
-
Purification: Collect the distillate. Separate the organic layer, dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and purify by vacuum distillation to yield the final product.
The Doebner-von Miller Reaction
This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of generating acrolein from glycerol.[13][14] To synthesize 6-methylquinoline, one could react p-toluidine with crotonaldehyde under acidic conditions. A significant challenge is the acid-catalyzed polymerization of the unsaturated carbonyl compound, which can lead to tar formation and low yields.[15]
Caption: General workflow of the Doebner-von Miller reaction.
The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[16][17] An aniline reacts with the diketone to form an enamine intermediate, which then undergoes cyclization and dehydration in strong acid to form the quinoline.[17] To produce 6-methylquinoline, p-toluidine would be reacted with a β-diketone like acetylacetone, which would result in 2,4,6-trimethylquinoline. This method is highly valuable for producing quinolines with specific substitutions on the pyridine ring.[18]
Chapter 3: Key Chemical Reactivity
The chemical behavior of 6-methylquinoline is governed by the interplay between the electron-withdrawing pyridine ring, the electron-donating benzene ring (activated by the methyl group), and the basic nitrogen atom.
Reactions at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base.
-
N-Alkylation: It reacts with alkyl halides to form quaternary quinolinium salts. These salts are often more water-soluble than the parent molecule and are key intermediates in the synthesis of fluorescent dyes.[3]
-
N-Oxidation: Reaction with oxidizing agents like hydrogen peroxide can form 6-methylquinoline 1-oxide.[19]
Experimental Protocol: Synthesis of 6-Methylquinoline 1-Oxide [19]
-
Combine Reagents: In a round-bottom flask, add 6-methylquinoline (1.0 eq) and water.
-
Add Oxidant: Add hydrogen peroxide (35% solution, ~1.1 eq).
-
Catalysis/Conditions: The reaction can be promoted by sonication in an ultrasonic reactor.[19]
-
Reaction Time: The reaction is typically rapid, proceeding over approximately 15 minutes under sonication.[19]
-
Workup: If a catalyst is used, it is removed by filtration. The water is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization to yield 6-methylquinoline 1-oxide.[19]
Electrophilic Aromatic Substitution
In strongly acidic conditions, electrophilic substitution (e.g., nitration, sulfonation) occurs primarily on the benzene ring rather than the deactivated pyridine ring. The preferred positions for substitution are C5 and C8.[11]
Reactions of the Methyl Group
The methyl group at the C6 position is benzylic and can undergo reactions typical of such groups, although it is less activated than the methyl groups at the C2 or C4 positions. Potential reactions include oxidation to a carboxylic acid under harsh conditions or condensation with aldehydes.
Chapter 4: Spectroscopic and Analytical Characterization
Confirming the identity and purity of 6-methylquinoline is essential. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the most powerful tool for structural elucidation. The spectrum shows distinct signals for the aromatic protons and a characteristic singlet for the methyl group.
| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2 | ~8.84 | dd | J(2,3) ≈ 4.3, J(2,4) ≈ 1.7 |
| H4 | ~8.04 | d | J(4,3) ≈ 8.2 |
| H8 | ~8.00 | d | J(8,7) ≈ 8.4 |
| H5 | ~7.55 | s | - |
| H7 | ~7.54 | dd | J(7,8) ≈ 8.4, J(7,5) ≈ 2.0 |
| H3 | ~7.34 | dd | J(3,4) ≈ 8.2, J(3,2) ≈ 4.3 |
| -CH₃ | ~2.52 | s | - |
| Data sourced from ChemicalBook and interpreted from typical quinoline spectra.[20] |
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, 6-methylquinoline exhibits a prominent molecular ion (M⁺) peak at m/z = 143, corresponding to its molecular weight.[4][21] The base peak is typically the molecular ion, confirming the stability of the aromatic system. A smaller M+1 peak at m/z = 144 is also observed due to the natural abundance of ¹³C.[4]
Infrared (IR) and UV-Vis Spectroscopy
-
IR Spectroscopy: The IR spectrum shows characteristic C-H stretching vibrations for the aromatic rings (~3000-3100 cm⁻¹) and the methyl group (~2850-2960 cm⁻¹). C=C and C=N stretching vibrations of the aromatic system appear in the 1500-1650 cm⁻¹ region.[4]
-
UV-Vis Spectroscopy: Like other aromatic compounds, 6-methylquinoline absorbs UV light, showing characteristic absorption bands related to π→π* transitions of the quinoline ring system.
Chapter 5: Applications in Scientific Research and Development
6-Methylquinoline is not merely a chemical curiosity; it is a pivotal intermediate in the creation of high-value functional molecules.
Caption: Major application pathways for the 6-methylquinoline scaffold.
Pharmaceutical Development
The quinoline ring is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.
-
Antimicrobial and Anticancer Agents: Researchers have extensively used 6-methylquinoline as a starting point to synthesize novel compounds with significant activity against various bacterial, fungal, and cancer cell lines.[1][2] Its derivatives have been explored as potential tubulin polymerization inhibitors and DNA gyrase inhibitors.[22]
-
Anti-inflammatory Drugs: The scaffold is a component in the design of new anti-inflammatory agents.[1]
Fluorescent Probes and Dyes
6-Methylquinoline is a precursor for synthesizing fluorescent quinolinium dyes.[1] These dyes are particularly useful as halide-sensitive probes, allowing for the detection and quantification of chloride ions in biological systems, which is crucial for studying cellular transport and disease states.[2][3]
Materials Science and Coordination Chemistry
-
Advanced Materials: The compound is explored in the development of materials like polymers and coatings, where its incorporation can enhance thermal stability and other performance characteristics.[1]
-
Ligand Development: The nitrogen atom can coordinate with metal ions, making 6-methylquinoline and its derivatives useful as ligands in catalysis and for the development of novel coordination complexes.[1]
Chapter 6: Safety, Handling, and Toxicology
Proper handling of 6-methylquinoline is essential to ensure laboratory safety. It is classified as harmful and an irritant.
Hazard Identification
The compound is associated with the following primary hazards:
-
Eye/Respiratory Irritation: Vapor or mist is irritating to the eyes, mucous membranes, and upper respiratory tract.[7]
-
Carcinogenicity: There is limited evidence of a carcinogenic effect.[8]
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always handle 6-methylquinoline in a certified fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is sensitive to prolonged exposure to light and should be stored protected from light, often in a refrigerator.[4][5] Keep away from strong oxidizing agents and strong acids.[5]
-
Spill Management: In case of a small spill, remove all ignition sources. Use an absorbent material to pick up the liquid, seal it in a vapor-tight bag for disposal, and wash the contaminated area with ethanol followed by soap and water.[7]
Toxicological Data Summary
The following table presents key toxicity data. It is important to note that toxicity can vary between species.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 800 mg/kg |
| LD50 | Mouse | Intraperitoneal | 386 mg/kg |
| LD50 | Rabbit | Skin | 5 mg/kg |
| Data sourced from Metascience Safety Data Sheet.[24] |
The Food Safety Commission of Japan conducted a risk assessment and concluded that at the low doses used as a food flavoring agent, it is unlikely to have toxicity relevant to human health.[25]
References
-
PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]
-
ChemBK. (2024). 6-methyl quinoline. Retrieved from [Link]
-
Metascience. (n.d.). Safety Data Sheet 6-Methylquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
-
Food Safety Commission of Japan. (n.d.). Risk Assessment Report 6-Methylquinoline (Food Additive). Retrieved from [Link]
-
Bartow, E., & McCollum, E. V. (n.d.). Synthesis of derivatives of quinoline. SciSpace. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Doebner-von Miller Synthesis.
-
IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
-
Alam, M. J., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]
-
Manske, R. H. F., & Kulka, M. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate. Retrieved from [Link]
-
Thummel, R. P. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Methylquinoline. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 6-methyl-. NIST WebBook. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Guided Synthesis of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Abstract
This document provides a comprehensive guide for the two-step synthesis of 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride, a highly reactive intermediate valuable for the development of novel therapeutics and functional materials. Quinoline-4-carbonyl chlorides serve as key precursors for synthesizing a variety of derivatives, including amides and esters. The synthesis leverages the robust and well-established Pfitzinger reaction to construct the core quinoline-4-carboxylic acid scaffold, followed by a standard conversion to the final acyl chloride using thionyl chloride. This guide emphasizes the mechanistic rationale behind the chosen synthetic route, provides detailed, step-by-step laboratory protocols, and outlines necessary safety precautions, catering to professionals in chemical synthesis and drug discovery.
Introduction and Synthetic Strategy
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2] Specifically, derivatives of 2-arylquinoline-4-carboxylic acid have been investigated as inhibitors of biological targets like dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).[3][4] The conversion of the carboxylic acid at the 4-position to a more reactive carbonyl chloride opens up a vast chemical space for further derivatization, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies.
Our synthetic approach is a reliable two-step process:
-
Step 1: Pfitzinger Reaction. Synthesis of the precursor, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid, via the condensation of 5-methylisatin with 1-(3-isobutoxyphenyl)ethan-1-one in a strong base. The Pfitzinger reaction is a classic and efficient method for preparing quinoline-4-carboxylic acids from isatins and α-methylene carbonyl compounds.[1][5]
-
Step 2: Acyl Chloride Formation. Conversion of the synthesized carboxylic acid to the target this compound using thionyl chloride (SOCl₂). This is a standard and high-yielding method for preparing acyl chlorides.[6][7]
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid
Principle and Mechanism
The Pfitzinger reaction is a base-catalyzed condensation reaction. The mechanism proceeds through several key steps:[5][8]
-
Ring Opening: The isatin ring is opened by the base (e.g., potassium hydroxide) to form a keto-acid intermediate (an isatinic acid salt).
-
Condensation: The aniline moiety of the opened intermediate condenses with the ketone (1-(3-isobutoxyphenyl)ethan-1-one) to form an imine.
-
Cyclization & Dehydration: The enolate of the ketone then attacks the internal keto group, leading to an intramolecular cyclization, followed by dehydration to yield the aromatic quinoline-4-carboxylic acid product.
Caption: Simplified mechanism of the Pfitzinger reaction.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 5-Methylisatin | 161.16 | 10.0 | 1.61 g | 1.0 |
| 1-(3-Isobutoxyphenyl)ethan-1-one | 192.25 | 11.0 | 2.11 g (approx. 2.1 mL) | 1.1 |
| Potassium Hydroxide (KOH) | 56.11 | 70.0 | 3.93 g | 7.0 |
| Ethanol (95%) | - | - | 40 mL | - |
| Water (Deionized) | - | - | 20 mL | - |
| Hydrochloric Acid (HCl), concentrated | - | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium hydroxide (3.93 g) in a mixture of 95% ethanol (40 mL) and deionized water (20 mL).
-
Addition of Reactants: To the stirred basic solution, add 5-methylisatin (1.61 g). Stir the mixture for 15 minutes at room temperature until a dark red solution forms. Subsequently, add 1-(3-isobutoxyphenyl)ethan-1-one (2.11 g) to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 85-90°C) with vigorous stirring. Maintain the reflux for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (1:1) with 1% acetic acid.
-
Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Precipitation: Dilute the remaining dark residue with 100 mL of cold water and stir until fully dissolved. If any insoluble material is present, filter it off. Transfer the aqueous solution to a beaker placed in an ice bath.
-
Acidification: Slowly and carefully acidify the cold solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH reaches ~4-5. A precipitate of the carboxylic acid will form.[4]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Drying and Purification: Dry the crude product in a vacuum oven at 60-70°C. For higher purity, the crude solid can be recrystallized from a suitable solvent system like ethanol/water or acetic acid. The pure product, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid, should be a pale yellow or off-white solid.[9]
Part 2: Synthesis of this compound
Principle
Carboxylic acids are converted to acyl chlorides by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective choice for this transformation. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction via the formation of a Vilsmeier intermediate, although it is often not necessary with thionyl chloride.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid | 335.40 | 5.0 | 1.68 g | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 25.0 | 3.0 g (1.8 mL) | 5.0 |
| Toluene (anhydrous) | - | - | 20 mL | - |
Procedure:
-
Reaction Setup: (Caution: This procedure must be performed in a well-ventilated fume hood as SOCl₂ is corrosive and toxic, and the reaction evolves HCl and SO₂ gases). Equip a 100 mL round-bottom flask with a reflux condenser topped with a calcium chloride drying tube. Add the dried 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid (1.68 g) and anhydrous toluene (20 mL) to the flask.
-
Reagent Addition: While stirring the suspension, carefully add thionyl chloride (1.8 mL) to the flask at room temperature.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C). The solid carboxylic acid will slowly dissolve as it is converted to the soluble acyl chloride. Maintain the reflux for 2-4 hours.
-
Isolation of Product: Once the reaction is complete (indicated by the cessation of gas evolution and a clear solution), allow the flask to cool to room temperature.
-
Removal of Excess Reagent: Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure all residual SOCl₂ is removed, co-evaporate with anhydrous toluene (2 x 10 mL).
-
Final Product: The resulting product, this compound, is typically obtained as a solid or viscous oil and is often used directly in the next synthetic step without further purification.[10] Due to its moisture sensitivity, it should be kept under an inert atmosphere (e.g., nitrogen or argon).
Safety Precautions
-
Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles. Ensure an appropriate quenching agent (e.g., sodium bicarbonate solution) is readily available.
-
Concentrated Acids (HCl): Corrosive and cause severe burns. Handle with extreme care, wearing appropriate PPE.
-
Solvents: Ethanol and toluene are flammable. Keep away from ignition sources.
References
-
Wikipedia. Pfitzinger reaction. [Link]
-
Uo Chemists (2024). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. [Link]
-
Name Reactions in Organic Synthesis. Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]
-
Various Authors. Pfitzinger quinoline synthesis. ResearchGate. [Link]
-
Ghasemi, H., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]
-
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
-
Alam, M. M., et al. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Semantic Scholar. [Link]
-
Lasne, M.-C., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Organic & Biomolecular Chemistry. [Link]
-
Abdelgawad, M. A., et al. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Deng, X., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
-
Funai, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
-
Aitken, R. A., et al. (1998). Thionyl Chloride-induced Conversion of 1-Ethyl-1,4-dihydro-2-methyl-4-oxoquinoline-3-carboxylic Acids to Highly Functionalised Thieno[3,4-b]quinoline Derivatives. Journal of Chemical Research, Synopses. [Link]
-
Mach, R. H., et al. (1998). 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Szymańska, E., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
- Lansink Rotgerink, H., et al. (2004). Method for purifying acid chlorides.
-
ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]
-
Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
- Lansink Rotgerink, H., et al. (2003). Method for purifying carbonyl chloride.
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
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- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. scbt.com [scbt.com]
Application Notes & Experimental Protocols: 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Abstract & Scope
This document provides a comprehensive technical guide for the effective utilization of 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride (CAS No. 1160253-97-3). This specialized reagent is a highly valuable building block in modern synthetic chemistry, particularly for professionals in drug discovery and materials science. The core utility of this compound lies in its reactive acyl chloride moiety, which is strategically positioned on a biologically significant quinoline scaffold.[1] These notes detail the compound's properties, safe handling procedures, and provide robust, step-by-step protocols for its primary application in nucleophilic acyl substitution reactions to generate novel amide and ester derivatives. The causality behind critical experimental steps is explained to empower researchers to adapt and troubleshoot these methods for their specific molecular targets.
Compound Profile and Strategic Importance
This compound belongs to a class of compounds built upon the quinoline framework. The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of the isobutoxyphenyl group at the 2-position and the methyl group at the 6-position modifies the molecule's steric and electronic properties, offering a unique template for probing biological systems.
The primary point of reactivity is the carbonyl chloride at the 4-position. Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as powerful electrophiles for creating new chemical bonds with a wide array of nucleophiles.[1][4] This makes the title compound an ideal starting material for constructing libraries of diverse quinoline-4-carboxamides and esters for high-throughput screening and structure-activity relationship (SAR) studies.[5]
Physicochemical & Safety Data
Proper handling is critical due to the compound's reactive nature. The data below is provided for reference. Always consult the most recent Safety Data Sheet (SDS) from your supplier before commencing any experimental work.
| Property | Value | Source |
| CAS Number | 1160253-97-3 | [6] |
| Molecular Formula | C₂₁H₂₀ClNO₂ | [6] |
| Molecular Weight | 353.84 g/mol | [6] |
| Appearance | Typically an off-white to yellow solid | Supplier Data |
| Primary Hazard | Moisture sensitive, causes skin and eye irritation | [7][8] |
Storage and Handling:
-
Inert Atmosphere: this compound is highly susceptible to hydrolysis.[2] It must be stored and handled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation to the corresponding carboxylic acid.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as alcohols and amines.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
Core Application: Nucleophilic Acyl Substitution for Amide Synthesis
The principal application of this reagent is the acylation of primary or secondary amines to form stable amide bonds. This reaction is fundamental to the synthesis of countless pharmaceutical agents and functional materials.
Mechanistic Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group and forming the final amide product. An ancillary base (e.g., triethylamine or pyridine) is typically required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
Caption: General mechanism for amide synthesis.
Detailed Experimental Protocol: Synthesis of a Model Carboxamide
This protocol describes a reliable method for coupling this compound with a model primary amine, benzylamine. This procedure can be adapted for a wide range of amine nucleophiles.
Objective: To synthesize N-benzyl-2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxamide.
Workflow Overview
Caption: Step-by-step workflow for amide synthesis.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 353.84 | 354 mg | 1.0 | 1.0 |
| Benzylamine | 107.15 | 118 mg (121 µL) | 1.1 | 1.1 |
| Triethylamine (TEA) | 101.19 | 202 mg (278 µL) | 2.0 | 2.0 |
| Dichloromethane (DCM), anhydrous | - | 15 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~10 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~10 mL | - | - |
| Brine | - | ~10 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~2 g | - | - |
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere of nitrogen, add this compound (354 mg, 1.0 mmol) to a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar. Add anhydrous dichloromethane (10 mL). Stir the solution until the solid is fully dissolved.
-
Causality: Anhydrous solvent and an inert atmosphere are crucial to prevent premature hydrolysis of the highly reactive acyl chloride.[4]
-
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Causality: The acylation reaction is exothermic. Cooling mitigates the rate of reaction, preventing the formation of potential side products and ensuring controlled addition.[10]
-
-
Amine Solution Preparation: In a separate dry vial, dissolve benzylamine (121 µL, 1.1 mmol) and triethylamine (278 µL, 2.0 mmol) in anhydrous dichloromethane (5 mL).
-
Addition: Add the amine solution dropwise to the cooled acyl chloride solution over a period of 10-15 minutes using a syringe.
-
Causality: Slow, dropwise addition is essential to maintain temperature control and prevent localized concentration gradients that could lead to undesired side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). Check for the consumption of the starting acyl chloride.
-
Self-Validation: TLC allows for real-time tracking of the reaction, ensuring it has gone to completion before proceeding to the work-up phase.
-
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM. Transfer the solution to a separatory funnel. Wash sequentially with 1 M HCl (1 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Causality: The HCl wash removes excess triethylamine and any unreacted benzylamine. The NaHCO₃ wash neutralizes any remaining HCl and removes the triethylammonium chloride salt. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution |
| Low Yield | Incomplete reaction; Hydrolysis of starting material. | Ensure all reagents and solvents are anhydrous. Extend reaction time or gently warm the mixture (e.g., to 40 °C). |
| Multiple Spots on TLC | Side product formation; Unreacted starting material. | Ensure slow addition at 0 °C. Check the purity of the amine. Optimize purification gradient. |
| Product Fails to Crystallize/Oily | Residual solvent; Impurities. | Dry the product under high vacuum. Re-purify via chromatography or attempt trituration with a non-polar solvent like hexanes. |
Protocol Adaptation: Synthesis of Ester Derivatives
The protocol can be readily adapted for the synthesis of esters by substituting the amine with a primary or secondary alcohol.
-
Nucleophile: Use 1.1-1.5 equivalents of the desired alcohol.
-
Base: A stronger, non-nucleophilic base like pyridine or 4-Dimethylaminopyridine (DMAP, used catalytically) is often preferred over triethylamine for less reactive alcohols.
-
Reaction Time: Esterification reactions may require longer reaction times or gentle heating to proceed to completion. The progress should still be monitored carefully by TLC.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
- BenchChem. (2025). Optimization of reaction conditions for acylation with Isoquinoline-6-carbonyl chloride.
- Santa Cruz Biotechnology, Inc. This compound.
- Cayman Chemical. (2025).
- Material Safety D
- TCI Chemicals. (2024).
- Thermo Fisher Scientific. (2025).
- PubMed. (n.d.). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline.
- Organic Chemistry Portal. (2016).
- BenchChem. (n.d.). 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride.
- BLDpharm. (n.d.). This compound.
- BenchChem. (n.d.). 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- YouTube. (2020). Reactivity of Quinoline.
- BenchChem. (n.d.). Quinoline-7-carbonyl Chloride.
- Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- PubMed Central. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
- Smolecule. (n.d.). 6-Ethyl-2-phenylquinoline-4-carbonyl chloride.
- ResearchGate. (2025).
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Application Notes & Protocols: 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride as a Core Scaffold for Medicinal Chemistry
Abstract: The quinoline moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, highly versatile derivative: 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride. This compound is not typically an endpoint therapeutic agent but rather a highly reactive and strategically designed intermediate. Its true value lies in its function as a central building block for the rapid synthesis of diverse compound libraries, particularly amides and esters, for screening against a wide array of therapeutic targets. We will explore the synthetic rationale for this scaffold, provide detailed protocols for its preparation and subsequent derivatization, and discuss its application in the discovery of novel therapeutic agents.
The Quinoline Scaffold: A Foundation of Pharmacological Diversity
Quinoline (benzopyridine) and its derivatives are heterocyclic aromatic compounds that form the core of many natural and synthetic molecules with a vast spectrum of pharmacological activities.[2][3] The rigid, planar structure of the quinoline ring system is adept at participating in π-π stacking and hydrogen bonding interactions with biological macromolecules, while its multiple substitution points allow for the fine-tuning of steric, electronic, and pharmacokinetic properties.[4] This inherent versatility has led to the development of quinoline-based drugs across numerous therapeutic areas.
| Therapeutic Area | Examples of Activity | References |
| Oncology | DNA intercalation, inhibition of kinases, anti-proliferative effects | [3][5][6] |
| Infectious Diseases | Antimalarial (e.g., Chloroquine), antibacterial, antifungal, antiviral | [2][7][8] |
| Inflammation | Anti-inflammatory agents | [2][4] |
| Neuroscience | Anticonvulsant, neuroprotective effects | [3][9] |
| Cardiovascular | Antihypertensive, anti-arrhythmic | [2] |
The subject of this guide, this compound, is strategically functionalized. The 2-aryl substitution is a common motif in bioactive quinolines, the 6-methyl group can modulate solubility and metabolic stability, and the 3-isobutoxyphenyl group provides a flexible, lipophilic domain that can probe hydrophobic pockets in target proteins.[7][10] The critical feature, however, is the 4-carbonyl chloride, a highly reactive group that serves as a synthetic handle for diversification.[11]
Synthesis of the Core Intermediate
The synthesis of this compound is logically approached as a two-stage process: first, the construction of the quinoline-4-carboxylic acid precursor, followed by its conversion to the highly reactive acyl chloride.
Stage 1: Synthesis of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic Acid via Pfitzinger Reaction
The Pfitzinger reaction is a classic and robust method for synthesizing quinoline-4-carboxylic acids.[12][13] It involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[14][15] For our target precursor, this involves the reaction of 5-methylisatin with 1-(3-isobutoxyphenyl)ethan-1-one.
The causality of this reaction is elegant: the base (e.g., potassium hydroxide) first hydrolyzes the isatin amide bond to open the ring, forming an aminoketoacid.[15] This intermediate then undergoes a condensation reaction with the ketone to form an imine, which tautomerizes to an enamine. A subsequent intramolecular cyclization followed by dehydration yields the stable, aromatic quinoline-4-carboxylic acid product.[12][15]
Protocol 2.1: Synthesis of the Carboxylic Acid Precursor
Materials:
-
5-methylisatin (1.0 eq)
-
1-(3-isobutoxyphenyl)ethan-1-one (1.1 eq)
-
Potassium hydroxide (KOH) (3.0 eq)
-
Ethanol (or Diethylene Glycol)
-
Deionized water
-
Glacial acetic acid
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard reflux apparatus, magnetic stirrer, filtration equipment
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve potassium hydroxide (3.0 eq) in ethanol.
-
Reactant Addition: Add 5-methylisatin (1.0 eq) to the basic solution and stir for 30 minutes at room temperature to facilitate ring opening.
-
Condensation: Add 1-(3-isobutoxyphenyl)ethan-1-one (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically ~80°C for ethanol) and maintain for 12-24 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.
-
Precipitation: Acidify the aqueous solution slowly with glacial acetic acid until the pH is ~5-6. The carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid.
Stage 2: Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that dramatically increases the electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution.[16] Thionyl chloride (SOCl₂) is the most common and industrially preferred reagent for this conversion.[17] The choice is driven by its high efficiency and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[17][18] A catalytic amount of N,N-Dimethylformamide (DMF) is often added to facilitate the reaction.
Protocol 2.2: Synthesis of the Target Acyl Chloride
Materials:
-
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)
-
Anhydrous inert solvent (e.g., Toluene or Dichloromethane (DCM))
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard reflux apparatus, magnetic stirrer
Safety Note: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[17] This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. All glassware must be scrupulously dried to prevent hazardous reactions.
Procedure:
-
Preparation: Assemble an oven-dried round-bottom flask with a stir bar, reflux condenser, and a gas inlet/outlet for maintaining an inert atmosphere. Allow the glassware to cool under a stream of nitrogen.
-
Reactant Addition: To the flask, add the carboxylic acid precursor (1.0 eq) and the anhydrous solvent (e.g., 3-5 mL of toluene per gram of acid).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF to the suspension.
-
Reagent Addition: While stirring under an inert atmosphere, slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110°C) and maintain for 2-4 hours.[17] The reaction is often complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Cool the reaction mixture to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure (rotary evaporation). It is crucial to use a trap between the evaporator and the vacuum pump to capture the corrosive vapors.
-
Product: The resulting crude this compound is typically obtained as a solid and is highly moisture-sensitive. It is often used immediately in the next synthetic step without further purification.[17][19]
Applications: A Hub for Library Synthesis
The primary application of this compound is as a reactive intermediate for generating a library of diverse analogs for high-throughput screening.[11][20] The highly electrophilic acyl chloride readily reacts with a wide range of nucleophiles, such as primary and secondary amines (to form amides) and alcohols (to form esters), allowing for the systematic exploration of structure-activity relationships (SAR).[9]
Protocol 3.1: General Protocol for Amide Synthesis
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or DIPEA) (1.5 - 2.0 eq)
-
Inert atmosphere setup
Procedure:
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve the desired amine (1.1 eq) and the base (e.g., TEA, 1.5 eq) in the anhydrous solvent.
-
Reactant Addition: Cool the solution to 0°C in an ice bath.
-
Acyl Chloride Addition: Prepare a solution of the acyl chloride (1.0 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cold amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Biological Targets and Screening Strategies
Derivatives of the 2-aryl-quinoline-4-carboxylic acid scaffold have shown activity against a range of biological targets. Screening libraries synthesized from this compound should therefore be directed toward assays relevant to these target classes. For instance, a recent study identified 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent and selective inhibitors of Sirtuin 3 (SIRT3), a key regulator in cellular metabolism and cancer.[21] This highlights the potential for this scaffold to generate novel enzyme inhibitors.
A rational screening approach would involve:
-
Primary Screening: Test the synthesized library at a single high concentration (e.g., 10 µM) in a panel of relevant biochemical assays (e.g., kinase activity, SIRT deacetylation) or cell-based assays (e.g., cancer cell line proliferation).[3][21]
-
Hit Confirmation: Re-test active compounds ("hits") to confirm their activity.
-
Dose-Response Analysis: Determine the potency (e.g., IC₅₀ or EC₅₀) of confirmed hits by testing them across a range of concentrations.
-
SAR Elucidation: Analyze the activity data in the context of the structural modifications to build a structure-activity relationship model, guiding the synthesis of a second, more focused library of compounds.
Conclusion
This compound represents a powerful tool in the arsenal of the modern medicinal chemist. While not a drug itself, its strategic design and high reactivity make it an ideal starting point for the rapid and efficient generation of diverse chemical libraries. The protocols and strategies outlined in this guide provide a framework for leveraging this versatile scaffold to explore new chemical space and accelerate the discovery of novel therapeutics targeting a wide range of human diseases.
References
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Application Notes & Protocols: Nucleophilic Acyl Substitution with Quinoline Carbonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is designated as a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its recurring presence in natural products and synthetic compounds that exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4] The ability of the quinoline core to engage in various non-covalent interactions with biological targets, such as π-π stacking and hydrogen bonding, makes it a cornerstone for drug design.[2][5]
Quinoline carbonyl chlorides are highly valuable, reactive intermediates that serve as a gateway to rapidly diversify this privileged core.[5] By leveraging the principles of nucleophilic acyl substitution, researchers can efficiently synthesize extensive libraries of quinoline amides, esters, and thioesters. This process is fundamental for conducting structure-activity relationship (SAR) studies, optimizing lead compounds, and ultimately discovering novel therapeutic agents.[6][7]
This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and strategic considerations for performing nucleophilic acyl substitution reactions with quinoline carbonyl chlorides, tailored for professionals in drug discovery and chemical research.
The Reaction: Mechanism and Theory
The cornerstone reaction is the nucleophilic acyl substitution, a two-step addition-elimination mechanism. The high reactivity of the acyl chloride is driven by the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[5][8]
The general mechanism proceeds as follows:
-
Nucleophilic Addition: The nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbonyl carbon. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a negatively charged, sp³-hybridized tetrahedral intermediate.[9][10]
-
Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the C=O π-bond. Concurrently, the chloride ion, an excellent leaving group, is expelled.[11]
-
Deprotonation (if applicable): If a neutral nucleophile (like an amine or alcohol) was used, the resulting product is protonated. A weak base, often added to the reaction mixture, removes this proton to yield the final, neutral product and a salt byproduct (e.g., triethylammonium chloride).[6][9]
Caption: General mechanism of nucleophilic acyl substitution.
Core Experimental Protocols
Safety First: Quinoline carbonyl chlorides and the reagents used to synthesize them (e.g., thionyl chloride, oxalyl chloride) are highly reactive, corrosive, and moisture-sensitive. All manipulations should be performed in a certified fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE) is mandatory.
Protocol A: Synthesis of Quinoline Carbonyl Chloride (General Procedure)
This protocol details the conversion of a quinoline carboxylic acid to its highly reactive acyl chloride derivative. The crude product is typically used immediately in the subsequent reaction due to its instability.[12]
Materials:
-
Quinoline carboxylic acid (1.0 eq)
-
Oxalyl chloride (2.0 eq) or Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply
Procedure:
-
Under an inert atmosphere, suspend the quinoline carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1 drop per 5 mmol of acid).
-
Slowly add oxalyl chloride (2.0 eq) dropwise at room temperature. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur.
-
Stir the mixture at room temperature for 2-4 hours or until the gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure (in vacuo).
-
The resulting crude quinoline carbonyl chloride is typically a solid or oil and should be immediately re-dissolved in an anhydrous solvent for the next step without purification.[8][12]
Protocol B: Synthesis of Quinoline Amides (Reaction with Amines)
The formation of an amide bond is one of the most critical reactions in drug discovery. This protocol provides a robust method for coupling quinoline carbonyl chlorides with primary or secondary amines.[6]
Materials:
-
Crude quinoline carbonyl chloride (1.0 eq) in anhydrous DCM
-
Primary or secondary amine (1.0–1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a separate flask under an inert atmosphere, dissolve the amine (1.0–1.2 eq) and TEA (2.0–3.0 eq) in anhydrous DCM.
-
Cool this amine solution to 0 °C using an ice bath.
-
Slowly add the solution of crude quinoline carbonyl chloride dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired quinoline amide.
Caption: Standard workflow for quinoline amide synthesis.
Protocol C: Synthesis of Quinoline Esters (Reaction with Alcohols)
This protocol outlines the synthesis of quinoline esters. The reaction is analogous to amide formation but may proceed more slowly depending on the nucleophilicity of the alcohol. Pyridine is often used as it can act as a nucleophilic catalyst in addition to an acid scavenger.[13]
Materials:
-
Crude quinoline carbonyl chloride (1.0 eq)
-
Alcohol (primary or secondary) (1.2–2.0 eq)
-
Pyridine or Triethylamine (2.0–3.0 eq)
-
Anhydrous DCM or THF
Procedure:
-
Under an inert atmosphere, dissolve the alcohol (1.2–2.0 eq) and pyridine (2.0–3.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the crude quinoline carbonyl chloride in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Gentle heating may be required for less reactive alcohols. Monitor by TLC or LC-MS.
-
Work-up: Quench with water. Extract with DCM or ethyl acetate. Wash the combined organic layers with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude ester by silica gel column chromatography.
Protocol D: Synthesis of Quinoline Thioesters (Reaction with Thiols)
Thiols are highly nucleophilic and react readily with acyl chlorides to form thioesters.[14] The procedure is very similar to that for alcohols and amides.
Materials:
-
Crude quinoline carbonyl chloride (1.0 eq)
-
Thiol (1.0–1.2 eq)
-
Triethylamine (TEA) (1.5–2.0 eq)
-
Anhydrous DCM or THF
Procedure:
-
Follow the same procedure as Protocol B, substituting the amine with the desired thiol.
-
Reaction times are often shorter due to the high nucleophilicity of the thiolate anion formed in situ.
-
The work-up and purification steps are identical to those for amide synthesis.
Summary of Conditions & Troubleshooting
| Nucleophile | Stoichiometry (Nu:Acyl-Cl) | Typical Base (eq) | Solvent | Temp (°C) | Time (h) |
| Primary Amine | 1.1 : 1.0 | TEA / DIPEA (2-3) | DCM, THF | 0 to RT | 2-12 |
| Secondary Amine | 1.2 : 1.0 | TEA / DIPEA (2-3) | DCM, THF | 0 to RT | 4-16 |
| Primary Alcohol | 1.5 : 1.0 | Pyridine / TEA (2-3) | DCM | 0 to RT | 4-24 |
| Secondary Alcohol | 2.0 : 1.0 | Pyridine (2-3) | DCM, Toluene | RT to 40 | 12-48 |
| Thiol | 1.1 : 1.0 | TEA (1.5-2) | DCM, THF | 0 to RT | 1-8 |
Troubleshooting Guide:
-
No or Low Conversion:
-
Cause: Inactive acyl chloride due to hydrolysis.
-
Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Prepare the acyl chloride fresh and use it immediately.
-
Cause: Poorly nucleophilic substrate (e.g., hindered alcohol or electron-deficient amine).
-
Solution: Increase reaction temperature, use a more forcing solvent (e.g., toluene, DMF), or increase the reaction time. Alternatively, consider using a direct coupling agent (e.g., HATU, HBTU) with the parent carboxylic acid, which avoids the acyl chloride intermediate.[12]
-
-
Multiple Spots on TLC:
-
Cause: Incomplete reaction or formation of side products. Unreacted starting material may be present.
-
Solution: Allow the reaction to stir longer. Ensure proper stoichiometry of the base to scavenge all generated HCl. Optimize purification with a suitable solvent gradient for column chromatography.
-
Applications in Drug Discovery and Medicinal Chemistry
The derivatization of the quinoline scaffold via nucleophilic acyl substitution is a powerful strategy in modern drug development. The resulting amides and esters are not merely structural analogs; they are often key pharmacophoric elements that can dramatically influence a compound's therapeutic profile.
-
Anticancer Agents: Many quinoline-based kinase inhibitors feature an amide linkage that anchors the molecule into the ATP-binding site of the target kinase.[15][16] Modifying the amine component is a standard approach to improve potency and selectivity.[17]
-
Antimalarial Drugs: The 4-aminoquinoline scaffold is famous for its antimalarial properties (e.g., Chloroquine).[3] Synthesizing new amide derivatives at other positions on the quinoline ring is an active area of research to combat drug-resistant strains of malaria.
-
Antibacterial and Antifungal Agents: Quinoline amides have shown significant potential as antimicrobial agents.[7][18] The amide group can be crucial for interacting with bacterial or fungal enzymes.
-
Modulation of Physicochemical Properties: Converting a quinoline carboxylic acid to an ester or amide is a common tactic to improve properties such as cell permeability, solubility, and metabolic stability, which are critical for a compound's overall drug-likeness (ADMET profile).[7]
By providing a reliable and versatile method for functionalization, the reactions described herein empower medicinal chemists to systematically explore the chemical space around the quinoline core, paving the way for the development of next-generation therapeutics.[2][4]
References
- Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. Benchchem.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- Review of new quinoline compounds and their pharmacological effects. World Journal of Biology Pharmacy and Health Sciences.
- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry.
- Overcoming low reactivity of Isoquinoline-6-carbonyl chloride in coupling reactions. Benchchem.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Standard synthesis of quinoline-2-carbonyl chloride (2) together with...
- quinoline-8-carbonyl chloride synthesis. ChemicalBook.
- Application of Quinoline Ring in Structural Modification of N
- Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions.
- Quinoline-7-carbonyl Chloride | 206257-00-3. Benchchem.
- 20.3 The Mechanisms of Nucleophilic Acyl Substitution. YouTube.
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
- Nucleophilic Acyl Substitution. BYJU'S.
- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Comput
- Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.
- Nucleophilic acyl substitution (video). Khan Academy.
- Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. PubMed.
- 20.3 The Mechanisms of Nucleophilic Acyl Substitution. Chad's Prep.
- Quinoline compounds containing amide groups and their preparation and application.
- Reactions of Thiols. Chemistry Steps.
- reaction between acyl chlorides and alcohols - addition / elimin
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Khan Academy [khanacademy.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 15. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Amide bond formation using 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Application Note & Detailed Protocol
Facile Amide Bond Formation Utilizing 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl Chloride for Accelerated Drug Discovery
Abstract
Amide bonds are a cornerstone of peptide and small molecule drug discovery, yet their synthesis can present challenges, particularly with sterically hindered or electronically deactivated substrates. This application note introduces this compound, a novel acylating agent designed for high-efficiency amide bond formation under mild conditions. We provide a comprehensive guide, including detailed protocols, mechanistic insights, and optimization strategies, to empower researchers in medicinal chemistry and drug development to leverage this reagent for the synthesis of diverse amide libraries. The protocols herein are designed to be self-validating, incorporating in-process controls and characterization checkpoints to ensure robust and reproducible outcomes.
Introduction: The Quinoline-4-Carboxamide Moiety in Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in a wide range of biological interactions. Specifically, quinoline-4-carboxamides have demonstrated significant potential as kinase inhibitors, antiviral agents, and modulators of other key biological targets. The synthesis of these amides, however, often requires harsh conditions or expensive coupling agents that can limit substrate scope and introduce downstream purification challenges.
This compound has been developed as a solution to these challenges. Its unique structure offers several advantages:
-
Enhanced Reactivity: The electron-withdrawing nature of the quinoline ring system activates the carbonyl group of the acyl chloride, facilitating nucleophilic attack by a wide range of amines.
-
Tunable Steric Profile: The isobutoxyphenyl and methyl substituents provide a defined steric environment that can be exploited to achieve selective acylations.
-
Improved Solubility: The lipophilic isobutoxy group enhances solubility in common organic solvents, simplifying reaction setup and workup.
This document serves as a practical guide for the effective use of this reagent.
Reaction Principle and Mechanism
The formation of an amide bond using this compound proceeds via a nucleophilic acyl substitution mechanism. The primary amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. The formation of insoluble hydrochloride salt of the base drives the reaction to completion.
Mechanistic Pathway
The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond and release a chloride ion.
Figure 1: Generalized Nucleophilic Acyl Substitution. This diagram illustrates the attack of a primary amine on the acyl chloride, proceeding through a tetrahedral intermediate to form the final amide product and HCl, which is subsequently neutralized by a base.
Experimental Protocol: Synthesis of a Model Amide
This protocol details the synthesis of N-benzyl-2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxamide.
Materials and Reagents
-
This compound (MW: 381.88 g/mol )
-
Benzylamine (ReagentPlus®, ≥99%)
-
Triethylamine (TEA, ≥99.5%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Hexanes (HPLC grade)
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 2.62 mmol, 1.0 equiv).
-
Dissolve the acyl chloride in 20 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Amine and Base:
-
In a separate vial, dissolve benzylamine (0.28 g, 2.62 mmol, 1.0 equiv) and triethylamine (0.44 mL, 3.14 mmol, 1.2 equiv) in 5 mL of anhydrous DCM.
-
Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C over 10 minutes. Rationale: Dropwise addition helps to control the exotherm of the reaction and minimize potential side reactions.
-
-
Reaction Monitoring (Self-Validation):
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting acyl chloride (visualized under UV light) indicates reaction completion. An alternative is to use LC-MS to confirm the formation of the desired product mass.
-
-
Aqueous Workup:
-
Once the reaction is complete, quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to remove excess HCl) and 20 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate in vacuo to yield the final product as a white to off-white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Expected Results
The protocol described above typically yields the desired amide in high purity.
| Substrate (Amine) | Stoichiometry (equiv) | Reaction Time (h) | Yield (%) | Purity (LC-MS) |
| Benzylamine | 1.0 | 2 | 92 | >98% |
| Aniline | 1.0 | 3 | 85 | >97% |
| tert-Butylamine | 1.1 | 6 | 75 | >95% |
| Morpholine | 1.0 | 1.5 | 95 | >99% |
Table 1: Representative Results for Amide Formation. The reaction demonstrates high efficiency with a range of primary and secondary amines, including those with varying steric and electronic properties.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as water will hydrolyze the acyl chloride. Increasing the equivalents of the amine and base (up to 1.5 equiv) may also improve the yield, especially with less nucleophilic amines.
-
Incomplete Reaction: For sterically hindered or electron-deficient amines, the reaction may require elevated temperatures (e.g., refluxing in DCM or switching to a higher boiling solvent like 1,2-dichloroethane) or a longer reaction time. The use of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be beneficial.
-
Side Product Formation: If side products are observed, reducing the reaction temperature and ensuring slow, controlled addition of the amine can improve selectivity.
Safety Precautions
-
Acyl chlorides are corrosive and moisture-sensitive. Handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Triethylamine is a corrosive and flammable liquid. Avoid inhalation and skin contact.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of quinoline-4-carboxamides. The protocols outlined in this application note provide a robust framework for researchers to reliably synthesize diverse amide libraries under mild and scalable conditions. The inherent reactivity and favorable solubility profile of this reagent make it an invaluable tool for accelerating hit-to-lead campaigns and other critical workflows in modern drug discovery.
References
-
Title: Quinoline motif in the medicinal chemistry: a review. Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Recent Developments of Quinoline-Based Antiviral Agents. Source: Molecules URL: [Link]
-
Title: Amide Bond Formation and Peptide Coupling. Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews URL: [Link]
Application Notes & Protocols: Esterification Reactions with 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Introduction: The Synthetic Utility of a Privileged Scaffold
The quinoline moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The specific compound, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride, is a highly reactive derivative designed for synthetic elaboration.[3][4] As an acyl chloride, it serves as a potent electrophile for introducing the quinoline-4-carbonyl moiety into more complex molecular architectures.[2]
This document provides a detailed guide to one of its most fundamental applications: the synthesis of esters via nucleophilic acyl substitution. The resulting 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylates are valuable intermediates for the development of novel therapeutics, chemical probes, and materials.[5][6] We will explore the underlying chemical principles, provide robust, step-by-step protocols for various alcohol classes, and address common challenges to ensure successful and safe execution in a research setting.
Core Principles: Mechanism and Rationale
The conversion of an acyl chloride to an ester is a classic example of nucleophilic acyl substitution. The reaction is highly favorable due to the exceptional reactivity of the acyl chloride functional group.
The Reaction Mechanism
The carbonyl carbon in this compound is highly electrophilic, a consequence of the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[7] This makes it highly susceptible to attack by a nucleophile, such as the lone pair of electrons on the oxygen atom of an alcohol.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The alcohol attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
A non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or pyridine, is essential. Its role is to neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction.[8] This prevents the protonation of the alcohol nucleophile (rendering it non-reactive) and avoids potential acid-catalyzed side reactions, driving the equilibrium towards the product.
Caption: Nucleophilic acyl substitution mechanism.
Critical Safety and Handling Protocols
Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols. Their high reactivity makes them corrosive and moisture-sensitive.[9]
-
Corrosivity and Lachrymatory Effects: Vapors are irritating to the eyes, skin, and respiratory system. Contact can cause severe chemical burns.[10]
-
Reactivity with Water: Acyl chlorides react vigorously, and sometimes violently, with water and other protic substances (including alcohols) to release corrosive hydrogen chloride (HCl) gas.[8] This reaction is highly exothermic.
-
Handling: Always handle this compound and other acyl chlorides in a well-ventilated chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles or a face shield at all times.[11]
-
Moisture Control: Use oven-dried or flame-dried glassware and anhydrous solvents to prevent premature hydrolysis of the reagent, which would deactivate it and reduce yield.[8]
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from water, alcohols, and bases.[9]
-
Quenching and Disposal: Unused or residual acyl chloride should be quenched carefully by slow addition to a stirred, cooled solution of a weak nucleophile like isopropanol.[12] Do not quench with water directly. Dispose of all chemical waste according to institutional and local regulations.
General Protocol for Esterification with a Primary Alcohol
This protocol details the esterification of this compound with a representative primary alcohol (e.g., benzyl alcohol). This procedure can be adapted for other primary and many secondary alcohols.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound | Round-bottom flasks (2) with stir bars |
| Benzyl Alcohol (or other alcohol) | Septa and nitrogen/argon inlet |
| Triethylamine (TEA), freshly distilled | Syringes and needles |
| Anhydrous Dichloromethane (DCM) | Ice/water bath |
| 0.5 M Hydrochloric Acid (HCl) | TLC plates (silica gel) and chamber |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |
| Saturated Sodium Chloride (NaCl) solution (Brine) | Erlenmeyer flask |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | Glassware for column chromatography |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried, two-neck round-bottom flask. Seal the necks with rubber septa.
-
Establish an inert atmosphere by flushing the flask with dry nitrogen or argon.
-
Through one septum, add the alcohol (e.g., benzyl alcohol, 1.0 eq.) and anhydrous DCM (to make a ~0.2 M solution).
-
Add triethylamine (1.2 eq.) to the flask via syringe.
-
Cool the flask to 0 °C in an ice/water bath.
-
-
Reagent Addition:
-
In a separate dry flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Using a syringe, slowly add the acyl chloride solution dropwise to the stirred, cooled alcohol solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.
-
Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the ester product indicates completion.
-
-
Work-up and Extraction:
-
Pour the reaction mixture into a separatory funnel.
-
Dilute the mixture with additional DCM.
-
Wash the organic layer sequentially with:
-
0.5 M HCl (2x) to remove excess triethylamine.
-
Saturated NaHCO₃ solution (2x) to remove any remaining acidic species.[13]
-
Brine (1x) to remove residual water.
-
-
Causality Note: Each wash removes specific impurities. The final brine wash aids in breaking any emulsions and initiates the drying process.
-
-
Drying and Concentration:
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Expertise Note: Quinoline derivatives can be basic and may streak or stick to acidic silica gel.[14] To mitigate this, it is highly recommended to add a small amount (0.5-1%) of triethylamine to the eluent system (e.g., a gradient of ethyl acetate in hexanes).[15]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final ester.
-
Caption: General workflow for ester synthesis.
Protocol Variations for Different Substrates
The reactivity of alcohols towards acyl chlorides varies significantly based on steric hindrance. The general protocol can be adapted as follows:
| Alcohol Type | Relative Reactivity | Protocol Modifications & Considerations | Expected Yield |
| Primary (1°) | Very High | Standard protocol is generally effective. Reaction is often complete in < 2 hours at room temperature. | Excellent (>85%) |
| Secondary (2°) | Moderate | May require longer reaction times (3-6 hours) or gentle heating (e.g., 40 °C). A catalytic amount of 4-(Dimethylamino)pyridine (DMAP, ~5 mol%) can be added to accelerate the reaction.[16] | Good to Excellent (70-90%) |
| Tertiary (3°) | Very Low | Standard conditions are often ineffective due to severe steric hindrance. DMAP is typically required as a catalyst.[17] Reaction may require elevated temperatures and prolonged reaction times (>12 hours). Alternative methods like Steglich esterification might be more suitable.[18][19] | Poor to Moderate (10-60%) |
| Phenols | Low | Less nucleophilic than aliphatic alcohols. The reaction often requires a stronger base (e.g., pyridine) and catalytic DMAP. Heating may be necessary.[16] | Moderate to Good (50-85%) |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Deactivated acyl chloride due to moisture. 2. Insufficiently reactive alcohol (e.g., tertiary). 3. Insufficient base. | 1. Ensure all glassware is dry and solvents are anhydrous. Use fresh or properly stored acyl chloride. 2. Add catalytic DMAP; increase reaction time and/or temperature. 3. Ensure at least 1.1-1.2 equivalents of base are used. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Steric hindrance. | 1. Continue stirring and monitor by TLC until starting material is consumed. 2. Add catalytic DMAP and/or gently heat the reaction mixture. |
| Product Decomposition | 1. Base is too strong or reaction temperature is too high. 2. Product is unstable on silica gel during purification. | 1. Use a milder base like pyridine or DIPEA. Avoid excessive heating. 2. Neutralize the silica gel by adding 0.5-1% TEA to the eluent.[15] Consider using neutral or basic alumina for chromatography. |
| Difficult Purification | 1. Product co-elutes with impurities. 2. Product streaks on TLC/column. | 1. Optimize the solvent system for chromatography; try different solvent combinations (e.g., Toluene/Acetone, DCM/Methanol). 2. Add 0.5-1% TEA to the eluent to suppress interaction with silica.[15] |
References
-
IISTE. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. IISTE.org. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
ResearchGate. (2021, January 19). Work up of ester?. [Link]
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
-
Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. [Link]
-
Alpha Chemika. (n.d.). ACETYL CHLORIDE Extra Pure. [Link]
-
Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification. [Link]
-
Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]
-
Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
SciSpace. (1904, June 1). Synthesis of derivatives of quinoline. [Link]
-
National Institutes of Health. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
-
ResearchGate. (2018, January 13). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
YouTube. (2020, October 26). Reactivity of Quinoline. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
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ResearchGate. (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. [Link]
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Scribd. (n.d.). Reactivity Quinoline. [Link]
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ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]
-
National Institutes of Health. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
-
National Institutes of Health. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
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MDPI. (n.d.). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. [Link]
-
ResearchGate. (2025, December 6). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]
-
National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
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The Quinoline Scaffold: A Privileged Building Block in Modern Pharmaceutical Synthesis
Introduction: The Enduring Legacy of the Quinoline Nucleus
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1] First isolated from coal tar in 1834, its remarkable versatility has allowed for extensive chemical modification, leading to the development of a vast library of therapeutic agents with a broad spectrum of pharmacological activities.[1] From the historic antimalarial efficacy of quinine and chloroquine to the cutting-edge oncology treatments targeting specific kinase pathways, quinoline derivatives have consistently proven to be a "privileged structure" in drug discovery.[1][2][3]
This technical guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthetic strategies used to construct and functionalize the quinoline core, detailed experimental protocols for key reactions, and insights into how these fundamental building blocks are elaborated into potent pharmaceutical agents. The protocols herein are presented not merely as a series of steps, but with a focus on the underlying chemical principles and practical considerations that ensure successful and reproducible outcomes.
I. Foundational Synthesis of the Quinoline Core: Classical Name Reactions
The construction of the fundamental quinoline ring system is often achieved through several well-established named reactions. The choice of a particular method is dictated by the desired substitution pattern on the final molecule and the availability of starting materials.
The Friedländer Synthesis: A Versatile Condensation
The Friedländer synthesis is a direct and efficient method for preparing substituted quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5] This reaction can be catalyzed by either acids or bases and is prized for its versatility and high atom economy.[4]
Causality of Experimental Choices: The selection of the catalyst is critical. Acid catalysts, such as ZrCl₄, facilitate the reaction by activating the carbonyl group of the 2-aminoaryl ketone/aldehyde towards nucleophilic attack.[4] The choice of solvent is also important; a protic solvent mixture like ethanol/water can aid in the solubility of the reactants and catalyst.
Protocol 1: Friedländer Synthesis of a Polysubstituted Quinoline using a Lewis Acid Catalyst [4]
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Zirconium tetrachloride (ZrCl₄) (10 mol%)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
To this solution, add ZrCl₄ (10 mol%).
-
Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
-
Low Yield: Ensure the 2-aminoaryl ketone is of high purity. The reaction is sensitive to steric hindrance; bulkier reactants may require longer reaction times or a more active catalyst.
-
Side Reactions: Under strongly basic conditions, aldol condensation of the ketone can be a competing reaction. Using an acid catalyst as described above can mitigate this.[5]
The Gould-Jacobs Reaction: Synthesis of 4-Hydroxyquinolines
The Gould-Jacobs reaction is a multi-step process that is particularly valuable for the synthesis of 4-hydroxyquinoline (4-quinolinone) derivatives, which are precursors to many antibacterial and antimalarial drugs.[2][6] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, hydrolysis, and decarboxylation.[2][6]
Causality of Experimental Choices: The high temperature required for the cyclization step is necessary to overcome the activation energy for the 6-electron electrocyclization.[6] The use of a high-boiling solvent like Dowtherm A is a practical solution to achieve and maintain these temperatures safely. Microwave-assisted synthesis offers a more energy-efficient alternative, significantly reducing reaction times.[6]
Protocol 2: Microwave-Assisted Gould-Jacobs Reaction [6]
Materials:
-
Aniline (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)
-
Acetonitrile (ice-cold)
Procedure:
-
In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM acts as both a reagent and a solvent.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 200-250 °C) and hold for the specified time (typically 5-30 minutes, optimization may be required).
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum.
-
The resulting 4-hydroxy-3-carboethoxyquinoline can be carried forward to the hydrolysis and decarboxylation steps as described in the classical Gould-Jacobs procedure.[6]
The Pfitzinger Reaction: Access to Quinoline-4-Carboxylic Acids
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids, which are important intermediates in the synthesis of various pharmaceuticals.[7] The reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7][8]
Causality of Experimental Choices: The use of a strong base, such as potassium hydroxide, is essential for the initial hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate.[7][8] This intermediate then condenses with the carbonyl compound. Acidification in the final step is necessary to precipitate the carboxylic acid product.
Protocol 3: Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid [7]
Materials:
-
Isatin (0.07 mol)
-
Carbonyl compound (e.g., acetophenone) (0.07-0.15 mol)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Dilute hydrochloric acid or acetic acid
Procedure:
-
Prepare a solution of potassium hydroxide in ethanol (e.g., 33% aqueous KOH or a solution of solid KOH in ethanol).
-
Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown.
-
To this mixture, add the carbonyl compound (0.07-0.15 mol).
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the product.
-
Extract the aqueous solution with diethyl ether to remove unreacted carbonyl compound.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid (typically to pH 4-5) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.[7]
II. Quinoline Derivatives as Building Blocks in Drug Synthesis
Once the core quinoline scaffold is synthesized, it can be further functionalized to produce a diverse range of pharmacologically active molecules. The following examples illustrate how quinoline derivatives serve as key building blocks in the synthesis of important drug classes.
Synthesis of Chloroquine and Hydroxychloroquine Analogues
Chloroquine and its hydroxylated analogue, hydroxychloroquine, are classic examples of 4-aminoquinoline antimalarials.[9] Their synthesis typically involves the reaction of 4,7-dichloroquinoline with the appropriate side-chain amine.[10]
Causality of Experimental Choices: The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution, making it an excellent electrophilic partner for the amine side chain. The reaction is often carried out at elevated temperatures to drive the substitution to completion.
Protocol 4: Synthesis of a Chloroquine Analogue
Materials:
-
4,7-Dichloroquinoline
-
Novaldiamine (N¹,N¹-diethylpentane-1,4-diamine)
-
Phenol (as a solvent and catalyst)
Procedure:
-
In a reaction vessel, melt phenol at approximately 40-50 °C.
-
Add 4,7-dichloroquinoline to the molten phenol and stir until dissolved.
-
Slowly add novaldiamine to the mixture.
-
Heat the reaction mixture to 120-130 °C and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and dissolve it in a suitable solvent like isopropanol.
-
Neutralize the mixture with an aqueous base (e.g., NaOH) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure chloroquine.
Synthesis of Quinoline-Based Kinase Inhibitors
Many modern anticancer drugs are kinase inhibitors, and the quinoline scaffold is a common feature in this class of compounds.[11][12] These inhibitors are often synthesized by functionalizing the quinoline core with various side chains that can interact with the ATP-binding site of the target kinase.
Causality of Experimental Choices: The synthesis of quinoline-based kinase inhibitors often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[13] These reactions are highly efficient for forming carbon-carbon and carbon-nitrogen bonds, allowing for the precise installation of the desired pharmacophores onto the quinoline scaffold.
Protocol 5: Suzuki Coupling for the Synthesis of a Kinase Inhibitor Precursor [13]
Materials:
-
6-Bromo-4-chloroquinoline
-
Arylboronic acid (e.g., 4-(methylsulfonyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction flask, add 6-bromo-4-chloroquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Degas the flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Data Presentation and Visualization
Table 1: Comparison of Reaction Conditions for Friedländer Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | Ethanol | Reflux | 12 | 75-85 | [14] |
| ZrCl₄ | Ethanol/Water | 60 | 4 | 88-95 | [4] |
| CuBTC (MOF) | Toluene | 100 | 2 | 90-98 | [4] |
| Ionic Liquid | Solvent-free | 80 | 0.5 | 92-97 | [4] |
Experimental Workflows and Signaling Pathways
Caption: Workflow for the Friedländer Synthesis of Quinolines.
Caption: Mechanism of Action for a Quinoline-Based Kinase Inhibitor.
IV. Safety and Handling
The synthesis of quinoline derivatives involves the use of potentially hazardous materials and reaction conditions. It is imperative that all work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.[15][16][17][18]
-
Skraup Synthesis: This reaction is notoriously exothermic and can be violent. The use of a moderator such as ferrous sulfate is highly recommended to control the reaction rate.[19]
-
Acids and Bases: Strong acids (e.g., sulfuric acid) and bases (e.g., potassium hydroxide) are corrosive and should be handled with extreme care.
-
Solvents: Many organic solvents are flammable and/or toxic. Avoid inhalation of vapors and contact with skin.
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
V. Conclusion
The quinoline scaffold continues to be a remarkably fruitful starting point for the discovery and development of new therapeutic agents. Its synthetic tractability, coupled with its proven track record in a multitude of disease areas, ensures its enduring importance in medicinal chemistry. This guide has provided a detailed overview of key synthetic methodologies, complete with practical protocols and an emphasis on the rationale behind experimental choices. By understanding these foundational principles and techniques, researchers are well-equipped to explore the vast chemical space of quinoline derivatives and contribute to the next generation of innovative medicines.
VI. References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Wikipedia. (2023). Pfitzinger reaction. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Loba Chemie. Retrieved from [Link]
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3236.
-
Das, B., et al. (2007). Amberlyst-15: a mild and efficient heterogeneous catalyst for the synthesis of quinolines via Friedländer annulation. Journal of Molecular Catalysis A: Chemical, 263(1-2), 263-265.
-
Oxford Lab Fine Chem LLP. (n.d.). QUINOLINE 97% (For Synthesis) - MSDS. Oxford Lab Fine Chem LLP. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press.
-
Química Organica.org. (n.d.). Friedlander quinoline synthesis. Química Organica.org. Retrieved from [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251.
-
Wikipedia. (2023). Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]
-
Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 69(15), 4921-4926.
-
Rahayu, D. U. C., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7.
-
Journal of Chemical and Pharmaceutical Research. (2011). Application of pfitzinger reaction in. JOCPR, 3(4), 1956-1959.
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Cleanchem Laboratories. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare. Retrieved from [Link]
-
Openlabnotebooks.org. (2019). Quinoline Series: Synthesis. Openlabnotebooks.org. Retrieved from [Link]
-
Virginia Commonwealth University. (n.d.). Synthesizing Hydroxychloroquine. VCU TechTransfer and Ventures. Retrieved from [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF. Scribd. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of clinically used quinoline derivatives. ResearchGate. Retrieved from [Link]
-
Química Organica.org. (n.d.). Combes synthesis of quinolines. Química Organica.org. Retrieved from [Link]
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20659-20688.
-
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
-
Wiley Online Library. (2024). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). Archiv der Pharmazie.
-
Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.
-
Purdue University Graduate School. (2022). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University.
-
ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Retrieved from [Link]
-
Ben-Zvi, Z., et al. (2012). Pharmacology of Chloroquine and Hydroxychloroquine. Autoimmunity reviews, 11(6-7), 424-429.
-
Zhang, J., et al. (2021). Synthesis and pharmacological evaluation of chloroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 11(8), 2449-2460.
-
MDPI. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(23), 8345.
-
ResearchGate. (n.d.). -Synthetic route to chloroquine (3) and hydroxychloroquine (5). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 24 questions with answers in QUINOLINES. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols: 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride in Advanced Materials Science
Prepared for: Researchers, scientists, and drug development professionals exploring novel functional materials.
Introduction: Unveiling the Potential of a Versatile Quinoline Building Block
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a tailored molecular building block with significant potential in the realm of materials science. Its rigid, aromatic quinoline core, combined with the reactive carbonyl chloride functionality, provides a versatile platform for the synthesis of novel high-performance polymers and functional organic materials. The strategic placement of the isobutoxyphenyl and methyl groups is anticipated to enhance solubility and processability, common challenges in the field of aromatic polymers.[1][2][3] Quinoline derivatives, in general, are known for their intriguing photophysical and electronic properties, making them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.[4][5]
The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles. This reactivity is the cornerstone of its utility in polymerization and small molecule synthesis. The quinoline nucleus itself is an electron-deficient aromatic system, which can influence the electronic properties of materials incorporating this moiety.[5]
This document serves as a comprehensive guide to the potential applications and experimental protocols for utilizing this compound in materials science research. The protocols provided are based on established synthetic methodologies for analogous compounds and are intended to be a starting point for further investigation and optimization.
Core Attributes and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀ClNO₂ | [6] |
| Molecular Weight | 353.85 g/mol | [6] |
| CAS Number | 1160253-97-3 | |
| Appearance | (Expected) Off-white to yellow solid | General knowledge |
| Solubility | Expected to be soluble in aprotic polar solvents such as NMP, DMAc, DMF, and chlorinated solvents like dichloromethane and chloroform. | [1] |
| Reactivity | The carbonyl chloride group is highly susceptible to hydrolysis and should be handled under anhydrous conditions. It readily reacts with nucleophiles such as amines and alcohols. | General chemical principles |
Application in High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the bulky and flexible isobutoxy group via this compound is a strategic approach to improving the solubility and processability of these typically intractable polymers, without significantly compromising their desirable properties.[1]
Rationale for Experimental Design
The synthesis of polyamides from diacid chlorides and diamines is a well-established polycondensation reaction. The protocol detailed below is adapted from standard procedures for the synthesis of aromatic polyamides.[2][3] The choice of N-methyl-2-pyrrolidone (NMP) as the solvent is based on its excellent ability to dissolve both the monomers and the resulting polymer, as well as its high boiling point, which allows for a suitable reaction temperature. The addition of a base like pyridine acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the polymerization to completion.
Experimental Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis and characterization of an aromatic polyamide.
Detailed Protocol for Polyamide Synthesis
Materials:
-
This compound
-
4,4'-Oxydianiline (or other suitable aromatic diamine)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve a precise amount of the aromatic diamine (e.g., 4,4'-oxydianiline) in anhydrous NMP.
-
Reaction Setup: Purge the flask with dry nitrogen and maintain a positive nitrogen pressure throughout the reaction. Cool the solution to 0-5 °C using an ice bath.
-
Addition of Acid Chloride: In a separate flask, dissolve an equimolar amount of this compound in a minimal amount of anhydrous NMP. Transfer this solution to the dropping funnel.
-
Polycondensation: Add the acid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, continue stirring at this temperature for 2 hours.
-
Reaction Completion: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 18-24 hours. The viscosity of the solution should increase significantly, indicating polymer formation.
-
Polymer Isolation: Pour the viscous polymer solution slowly into a beaker containing rapidly stirring methanol to precipitate the polyamide.
-
Purification: Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with deionized water to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Expected Characterization Results
| Technique | Expected Observations |
| FTIR | Appearance of characteristic amide bands (N-H stretch around 3300 cm⁻¹, C=O stretch around 1650 cm⁻¹). Disappearance of the acid chloride C=O stretch (around 1770 cm⁻¹). |
| ¹H NMR | Appearance of a broad peak corresponding to the amide proton (around 10 ppm). Signals corresponding to both the quinoline and diamine monomer units should be present in the expected integration ratios. |
| GPC | Determination of the molecular weight and polydispersity index of the polymer, providing insight into the success of the polymerization. |
| TGA/DSC | Thermogravimetric analysis (TGA) will indicate the thermal stability of the polyamide. Differential scanning calorimetry (DSC) will be used to determine the glass transition temperature (Tg). |
Potential in Organic Electronics and Photofunctional Materials
The quinoline scaffold is a privileged structure in the design of organic electronic materials due to its electron-accepting nature and luminescent properties.[5] While specific data for this compound is not yet available in the literature, its structural motifs suggest potential for applications in OLEDs and other photofunctional materials.
Conceptual Application in OLEDs
The 2-phenylquinoline core can be a component of emissive or charge-transporting materials in OLEDs. The isobutoxyphenyl group can enhance solubility and film-forming properties, which are crucial for device fabrication. The reactive carbonyl chloride allows for the straightforward attachment of this quinoline moiety to other functional units, such as hole-transporting or electron-transporting groups, to create multifunctional materials.
Caption: Conceptual workflow for creating and utilizing a quinoline-based functional material in an OLED.
Protocol for Synthesis of a Quinoline-Amide Adduct
This protocol describes a general method for attaching a functional amine to the quinoline core, which can be adapted for various functional groups relevant to organic electronics.
Materials:
-
This compound
-
A functional amine (e.g., 4-aminotriphenylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine as a base
-
Standard laboratory glassware and purification supplies (e.g., for column chromatography)
Procedure:
-
Setup: In a dry flask under a nitrogen atmosphere, dissolve the functional amine and a slight excess of the base (e.g., 1.2 equivalents of TEA) in anhydrous DCM.
-
Addition: Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the stirred amine solution at room temperature.
-
Reaction: Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired quinoline-amide adduct.
The resulting material can then be characterized for its photophysical properties (UV-Vis absorption, photoluminescence, quantum yield) and electrochemical properties (cyclic voltammetry) to assess its suitability for use in organic electronic devices.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. As an acyl chloride, it is corrosive and will react with moisture in the air and on the skin to produce HCl.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Disposal: Dispose of in accordance with local regulations for chemical waste.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of advanced functional materials. Its unique combination of a rigid, electronically active quinoline core, solubilizing side groups, and a reactive carbonyl chloride handle makes it a versatile tool for materials chemists. The protocols and applications outlined in this document provide a solid foundation for researchers to begin exploring the potential of this compound in creating novel high-performance polymers and organic electronic materials. Further research is warranted to fully elucidate the properties and performance of materials derived from this intriguing quinoline derivative.
References
- Photophysical properties of isoquinoline deriv
- This compound | SCBT. (URL not available)
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (URL not available)
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups - National Chemical Labor
- Quinoline derivatives (organic compounds) and their properties. (URL not available)
- Synthesis and characterization of new polyamides and copolyamides containing 6,6 '-sulfonediquinoline units. (URL not available)
- SYNTHESIS AND CHARACTERIZATION OF NEW POLYAMIDES CONTAINING METHYLENE BIS-QUINOLINE UNITS. (URL not available)
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Welcome to the technical support center for the purification of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this crucial synthetic intermediate.
Introduction
This compound is a highly reactive acyl chloride, making its purification a delicate process. The primary challenge lies in its susceptibility to hydrolysis and decomposition, which can introduce impurities that complicate subsequent synthetic steps and impact final product yield and purity. This guide will address the most frequently encountered issues and provide robust, validated protocols to ensure the successful purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Rapid Degradation of the Acyl Chloride Upon Exposure to Air
Question: My crude this compound appears to be degrading rapidly, even during sample preparation for analysis. I observe fuming and the appearance of a new, more polar spot on my TLC plate. What is happening and how can I prevent this?
Answer:
This is a classic sign of hydrolysis. Acyl chlorides are highly reactive towards nucleophiles, with water being a common and potent one.[1][2][3][4] The carbonyl carbon of the acyl chloride has a significant partial positive charge due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, making it highly susceptible to nucleophilic attack by atmospheric moisture.[1][3] This reaction produces the corresponding carboxylic acid, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid, and hydrogen chloride (HCl) gas, which is the "fuming" you are observing.[1]
Mitigation Strategies:
-
Strict Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use. Solvents should be rigorously dried using appropriate drying agents. The entire purification process should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Inert Atmosphere Handling: For highly sensitive compounds, performing manipulations in a glovebox can prevent atmospheric moisture from coming into contact with the acyl chloride.[6]
-
Rapid Workflow: Minimize the time the acyl chloride is exposed to any potential source of moisture. Have all subsequent steps and reagents prepared in advance.
dot
Caption: Hydrolysis of the acyl chloride.
Issue 2: Co-elution of Impurities During Column Chromatography
Question: I'm attempting to purify my crude product using silica gel chromatography, but I'm observing co-elution of impurities with my desired acyl chloride. How can I improve the separation?
Answer:
Silica gel is acidic and can promote the degradation of sensitive compounds like acyl chlorides.[6] The basic nitrogen of the quinoline ring can also interact with the acidic silanol groups on the silica surface, leading to tailing and poor separation.[6]
Troubleshooting and Optimization:
| Strategy | Rationale | Protocol |
| Deactivate Silica Gel | Neutralize acidic sites on the silica gel to prevent decomposition and reduce tailing.[6] | Prepare a slurry of silica gel in your chosen eluent containing 0.5-2% triethylamine (NEt₃) before packing the column.[6] |
| Use Alternative Stationary Phases | Alumina (neutral or basic) is a less acidic alternative to silica gel.[6] For highly non-polar compounds, reversed-phase silica (C18) can be effective.[6] | Substitute silica gel with the appropriate grade of alumina or C18 silica. |
| Solvent System Optimization | A well-chosen solvent system is crucial for good separation. | Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a non-protic polar solvent like dichloromethane can sometimes improve resolution. |
| High-Speed Counter-Current Chromatography (HSCCC) | This technique avoids solid stationary phases, thus preventing adsorption and decomposition of the sample.[7][8] | A suitable two-phase solvent system would need to be developed. For quinoline derivatives, systems like tert-butyl methyl ether-1-butanol-acetonitrile-aqueous acid have been used.[7] |
dot
Caption: Troubleshooting chromatography issues.
Issue 3: Difficulty Removing Unreacted Starting Material
Question: My crude product contains a significant amount of the starting carboxylic acid. How can I remove this impurity?
Answer:
The presence of unreacted starting material, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid, is a common issue resulting from an incomplete reaction.
Removal and Mitigation:
-
Drive the Reaction to Completion: Ensure a slight excess (1.2-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) was used.[5] If using oxalyl chloride, a catalytic amount of DMF can accelerate the reaction.[5]
-
Recrystallization: If the acyl chloride is a solid, recrystallization from a non-polar, anhydrous solvent can be effective.[5] The more polar carboxylic acid will likely remain in the mother liquor. Suitable solvents could include hexanes, toluene, or a mixture thereof.
-
Aqueous Work-up (with caution): A carefully controlled aqueous work-up can remove the acidic starting material. However, this method risks hydrolyzing the desired acyl chloride and should only be attempted if other methods fail. A rapid extraction with a cold, dilute, and weak base (e.g., sodium bicarbonate solution) followed by immediate drying of the organic layer over anhydrous sodium sulfate could be considered.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable if the crude this compound is a solid and the primary impurity is the corresponding carboxylic acid.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, add the crude acyl chloride.
-
Dissolution: Add a minimal amount of a hot, anhydrous, non-polar solvent (e.g., toluene) to dissolve the crude product completely.
-
Crystallization: Slowly cool the solution to room temperature, and then to 0-4 °C in an ice bath to induce crystallization.
-
Isolation: Quickly filter the crystals using a Büchner funnel, washing with a small amount of cold, anhydrous solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Protocol 2: Purification by Deactivated Silica Gel Chromatography
This method is applicable for removing various impurities when recrystallization is not feasible.
-
Slurry Preparation: In a beaker, add silica gel to the chosen eluent (e.g., 98:2 hexane:ethyl acetate) containing 1% triethylamine. Stir to create a uniform slurry.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude acyl chloride in a minimal amount of anhydrous dichloromethane and adsorb it onto a small amount of deactivated silica gel. Carefully load this onto the top of the column.
-
Elution: Elute the column with the prepared solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC (visualizing with UV light). Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature to obtain the purified acyl chloride.
Safe Handling and Storage
Given the reactivity of this compound, proper handling and storage are critical to maintain its purity and ensure safety.
-
Handling: Always handle acyl chlorides in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[9][11]
-
Storage: Store the purified acyl chloride in a tightly sealed container under an inert atmosphere.[9][12] Keep it in a cool, dry, and well-ventilated area away from moisture, heat, and incompatible materials such as water, alcohols, amines, and strong bases.[9][11][12][13]
References
- Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
- Chemical Engineering Knowledge. (n.d.). Preparation and Precautions of Acid Chlorides.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
- Benchchem. (n.d.). Methods to prevent the hydrolysis of acyl chlorides in synthesis.
- Matar, N. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? ResearchGate.
- Google Patents. (n.d.). Quinoline compounds and process of making same.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07.
- Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.
- Google Patents. (n.d.). The crystallization of quinoline.
- YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism.
- Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Acetyl chloride.
- Save My Exams. (2024). Relative Ease of Hydrolysis. A Level Chemistry.
- Thermo Fisher Scientific. (2010). Safety Data Sheet: Acetyl chloride.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- Benchchem. (n.d.). Removal of impurities from Isoquinoline-6-carbonyl chloride reactions.
- Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of Isoquinoline-6-carbonyl Chloride.
- ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wcu.edu [wcu.edu]
- 10. chemos.de [chemos.de]
- 11. fishersci.com [fishersci.com]
- 12. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 13. nj.gov [nj.gov]
Technical Support Center: Prevention of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride Hydrolysis
Welcome to the technical support guide for 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the prevention of hydrolysis of this critical reagent. Understanding and controlling the stability of this acyl chloride is paramount for successful downstream applications and ensuring the integrity of your synthetic pathways.
Quick Troubleshooting FAQs
Q1: I noticed fumes when I opened the bottle of this compound. What is happening?
A: The fuming is a classic sign of an acyl chloride reacting with atmospheric moisture.[1][2] The vapor you see is hydrogen chloride (HCl) gas, a byproduct of the hydrolysis reaction.[1] This indicates that the compound is being exposed to air and is degrading into its corresponding carboxylic acid. Immediate implementation of anhydrous handling techniques is required.
Q2: My subsequent reaction is giving a low yield. Could hydrolysis of the acyl chloride be the cause?
A: Absolutely. If the acyl chloride has hydrolyzed, you are introducing the less reactive carboxylic acid into your reaction. This will significantly decrease the yield of your desired product, as the carboxylic acid will not undergo the same nucleophilic acyl substitution reactions as the acyl chloride.[3][4]
Q3: How should I properly store this compound?
A: It must be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[5][6] For long-term storage, a desiccator or a glove box is highly recommended.[5] It is also good practice to store it in a cool, dark place.
Q4: What are the best solvents for reactions involving this acyl chloride?
A: Always use anhydrous aprotic solvents. Recommended options include dichloromethane (DCM), toluene, and tetrahydrofuran (THF). Ensure your solvents are freshly dried and handled under an inert atmosphere.
In-Depth Troubleshooting Guide
This section provides a more detailed approach to common issues encountered during the handling and use of this compound.
Issue 1: Gradual Loss of Reactivity Over Time
-
Symptom: A freshly opened bottle of the acyl chloride works perfectly, but over subsequent uses, the yields of your reactions decrease.
-
Root Cause: This is likely due to repeated, brief exposures to atmospheric moisture each time the bottle is opened. Even a small amount of moisture ingress can lead to a cumulative degradation of the acyl chloride.
-
Solution:
-
Aliquot the Reagent: Upon receiving a new bottle, it is best practice to aliquot the acyl chloride into smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This minimizes the exposure of the bulk material to air.
-
Use Proper Sealing: Ensure that the vials are sealed with high-quality septa and parafilm. For larger quantities, Sure/Seal™ bottles provide an excellent means of storage and dispensing.[7]
-
Issue 2: Appearance of an Additional Spot on TLC or Peak in NMR/LC-MS
-
Symptom: Your reaction mixture or the acyl chloride itself shows an impurity that was not present initially. In NMR, you might observe a broad singlet in the 10-13 ppm range.
-
Root Cause: This new species is almost certainly the hydrolysis product: 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid. The broad singlet in the NMR is characteristic of a carboxylic acid proton.
-
Solution:
-
Analytical Confirmation: To confirm hydrolysis, you can run a quick IR spectrum. You will observe a disappearance or decrease in the acyl chloride's C=O stretch (around 1750 cm⁻¹) and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (around 1700 cm⁻¹) for the hydrolysis product.[8]
-
Purification (if necessary): While it is often recommended to use the crude acyl chloride directly after synthesis, if purification is required, it must be done under strictly anhydrous conditions.[9][10] Recrystallization from a non-polar, anhydrous solvent is a potential option.[9]
-
Issue 3: Inconsistent Reaction Outcomes Between Batches
-
Symptom: You are running the same reaction under what you believe are identical conditions, but the results are not reproducible.
-
Root Cause: Inconsistent control of the reaction atmosphere is a likely culprit.[5] The degree of hydrolysis can vary depending on the ambient humidity and the effectiveness of your inert gas technique on a given day.
-
Solution:
-
Standardize Inert Gas Procedures: Implement a consistent and rigorous procedure for making your reaction setup inert. This should involve multiple cycles of evacuating the flask under vacuum and refilling it with nitrogen or argon.[5]
-
Use of Schlenk Line or Glove Box: For reactions that are highly sensitive to moisture, the use of a Schlenk line or a glove box is strongly advised.[7] These tools provide a much more controlled environment than simply using a balloon of inert gas.
-
Core Concepts: The Mechanism of Acyl Chloride Hydrolysis
Acyl chlorides are among the most reactive of the carboxylic acid derivatives.[11] Their high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[12]
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. Water, although a weak nucleophile, is sufficient to attack the highly electrophilic carbonyl carbon.[3][12]
Caption: Mechanism of Acyl Chloride Hydrolysis.
Recommended Handling and Experimental Protocols
To prevent hydrolysis, a stringent protocol for handling this compound is essential.
Protocol 1: Handling and Dispensing
-
Preparation: All glassware must be oven-dried at a minimum of 120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use.[5]
-
Inert Atmosphere: Conduct all manipulations in a glove box or under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line.[7]
-
Dispensing: Use oven-dried syringes and needles to transfer the acyl chloride.[5] Pierce the septum of the storage bottle, and after withdrawing the desired amount, backfill the bottle with inert gas.
-
Sealing: After use, ensure the bottle is securely sealed. For bottles with septa, wrap the septum and cap with parafilm to provide an extra barrier against atmospheric moisture.
Caption: Anhydrous Experimental Workflow.
Protocol 2: A Typical Reaction Setup
This protocol describes a general procedure for using the acyl chloride in a reaction with a nucleophile (e.g., an amine).
-
Reactor Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.[5]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acyl Chloride Addition: In a separate, dry flask, dissolve this compound (1.1 eq) in anhydrous DCM. Transfer this solution to a dry dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature does not rise above 5°C.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
Analytical Methods for Detecting Hydrolysis
Regularly checking the purity of your acyl chloride is crucial. Here are some common analytical techniques to detect the presence of the hydrolyzed carboxylic acid.
| Analytical Technique | This compound | 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid (Hydrolysis Product) |
| ¹H NMR | Absence of a peak in the 10-13 ppm region. | Presence of a broad singlet in the 10-13 ppm region (COOH). |
| IR Spectroscopy | Strong C=O stretch around 1750 cm⁻¹. | Broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch around 1700 cm⁻¹. |
| Thin-Layer Chromatography (TLC) | Typically a less polar spot. | A more polar spot that may streak, due to the carboxylic acid group. |
| HPLC | A specific retention time. | A different, typically earlier, retention time on reverse-phase columns. |
References
-
Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]
-
Sciencemadness Discussion Board. Acyl chlorides stability. [Link]
-
Wikipedia. Acyl chloride. [Link]
-
YouTube. 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]
-
Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
Chemistry LibreTexts. 20.17: Reactions of Acid Chlorides. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]
-
Reddit. Acetyl Chloride Storage : r/chemistry. [Link]
-
Save My Exams. Acyl Chlorides (OCR A Level Chemistry A): Revision Note. [Link]
-
Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
YouTube. Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. [Link]
-
Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]
-
Reddit. Drying agents for Acyl halides : r/OrganicChemistry. [Link]
-
Sparkl. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level. [Link]
-
BASF. Acid Chlorides and Chloroformates - Safety and Handling. [Link]
-
LookChem. CAS No.1160253-97-3,2-(3-Isobutoxyphenyl). [Link]
-
ACS Publications. Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa | ACS Infectious Diseases. [Link]
- Patent 1099694.
Sources
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- 2. reddit.com [reddit.com]
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- 6. download.basf.com [download.basf.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Acyl chloride - Wikipedia [en.wikipedia.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Stage 1: Synthesis of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic Acid via Pfitzinger Reaction
Answering the call of complex synthetic challenges, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals navigating the synthesis of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride. As a key intermediate in various research and development pipelines, optimizing its synthesis is critical for efficiency and project success.
This guide, structured by a Senior Application Scientist, moves beyond simple protocols. It delves into the causality behind experimental choices, offering troubleshooting guides and FAQs to address the specific, practical issues encountered in the laboratory. We will dissect the two primary stages of the synthesis: the formation of the quinoline-4-carboxylic acid core and its subsequent conversion to the highly reactive acyl chloride.
The Pfitzinger reaction is a robust and reliable method for constructing the quinoline-4-carboxylic acid scaffold. It involves the condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group, all under basic conditions.[1][2] For our target molecule, this translates to the reaction of 5-methylisatin with 1-(3-isobutoxyphenyl)ethan-1-one.
The reaction proceeds via a base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the ketone to form an imine.[3][4] Subsequent intramolecular cyclization and dehydration yield the final aromatic quinoline-4-carboxylic acid.[3]
Troubleshooting Guide: Pfitzinger Reaction
Question 1: My reaction yield is extremely low, or I've recovered only starting materials. What went wrong?
Answer: This common issue can typically be traced back to one of three areas: the base, the reaction temperature, or the quality of the starting materials.
-
Insufficient Base Strength or Amount: The Pfitzinger reaction requires a strong base, such as potassium hydroxide (KOH), to facilitate the initial ring-opening of the isatin.[5] Ensure you are using a sufficient molar excess of a strong base. A weak base will not be effective.
-
Inadequate Temperature: The condensation and subsequent cyclization often require elevated temperatures to proceed at a reasonable rate.[1] If the reaction is run at too low a temperature, it may stall completely. Refluxing in a suitable solvent like ethanol is a common condition.
-
Starting Material Purity: Ensure your 5-methylisatin and, critically, the 1-(3-isobutoxyphenyl)ethan-1-one are pure. Impurities in the ketone can inhibit the reaction or lead to unwanted side products.
Question 2: The reaction mixture has turned into a dark, intractable tar, making product isolation impossible. How can I prevent this?
Answer: Tar formation is a frequent challenge in reactions that use strong bases and high temperatures. It often results from base-catalyzed self-condensation or polymerization of the ketone starting material.
-
Control Temperature: While heat is necessary, excessive temperatures can accelerate polymerization and degradation pathways. Maintain the lowest effective reflux temperature that allows the reaction to proceed.
-
Gradual Addition: Instead of combining all reactants at once, consider adding the ketone slowly to the heated basic solution of the 5-methylisatin. This maintains a low instantaneous concentration of the ketone, favoring the desired intermolecular reaction over self-condensation.[6]
-
Solvent Choice: The choice of solvent can influence side reactions. While ethanol is common, exploring higher-boiling point solvents might allow for better temperature control.
Question 3: My final product is contaminated with a significant amount of the decarboxylated version of my target molecule. Why is this happening and how can I stop it?
Answer: The quinoline-4-carboxylic acid product can undergo decarboxylation (loss of CO₂) under harsh basic conditions and prolonged heating. The carboxylic acid group is susceptible to removal once the aromatic ring is formed.
-
Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting materials are consumed, proceed with the workup promptly. Over-refluxing the mixture after the reaction is complete will increase the likelihood of decarboxylation.
-
Moderate Workup pH: During the acidic workup to precipitate the product, avoid using an excessively strong acid or a large excess. A controlled acidification with a reagent like acetic acid until precipitation is complete is often sufficient.[1]
Experimental Protocol: Pfitzinger Synthesis
This protocol is a representative procedure and should be optimized for your specific laboratory conditions.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-methylisatin (1.0 eq) in ethanol.
-
Base Addition: Add potassium hydroxide (KOH, 3.0-4.0 eq) to the solution and stir until it fully dissolves.
-
Ketone Addition: To the basic solution, add 1-(3-isobutoxyphenyl)ethan-1-one (1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring. Monitor the reaction progress by TLC until the starting materials are consumed (typically 12-24 hours).
-
Workup: After cooling the reaction mixture to room temperature, pour it into a beaker of ice water.
-
Precipitation: Acidify the aqueous mixture slowly with glacial acetic acid or dilute HCl while stirring until the pH is ~5-6. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Workflow Diagram: Pfitzinger Synthesis
Caption: Workflow for the Pfitzinger synthesis of the carboxylic acid intermediate.
Stage 2: Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that activates the carbonyl group for further reactions. The most common and efficient method for this is the use of thionyl chloride (SOCl₂).[7][8] This reagent is highly effective, and its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the product workup as they can be easily removed.[9][10]
The high reactivity of the resulting acyl chloride also makes it highly sensitive, particularly to moisture.[11] Therefore, stringent anhydrous conditions are paramount for success.
Troubleshooting Guide: Acyl Chloride Formation
Question 1: After the reaction, my NMR spectrum still shows a significant amount of the starting carboxylic acid. What caused the incomplete conversion?
Answer: Incomplete conversion is often due to insufficient reagent or the presence of moisture.
-
Reagent Stoichiometry: While thionyl chloride is often used as the solvent (in large excess), if you are using a co-solvent, ensure at least 1.1-1.5 molar equivalents are used.
-
Presence of Water: Any moisture in the starting material, solvent, or glassware will consume the thionyl chloride, reducing the amount available for the desired reaction. Ensure your carboxylic acid starting material is thoroughly dried and use anhydrous solvents and oven-dried glassware.
-
Catalyst: For less reactive carboxylic acids, a catalytic amount of N,N-Dimethylformamide (DMF) can significantly accelerate the reaction rate.[12]
Question 2: I isolated my product, but it quickly turned back into the carboxylic acid. How can I prevent this decomposition?
Answer: Acyl chlorides are highly susceptible to hydrolysis.[13][14] Exposure to even atmospheric moisture can rapidly convert the product back to the starting carboxylic acid.
-
Anhydrous Workup: It is critical to perform the entire workup under anhydrous conditions. After the reaction, remove excess thionyl chloride under reduced pressure. A co-distillation with an anhydrous solvent like toluene can help remove the last traces.[15]
-
Minimize Exposure: Handle the final product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Immediate Use: The best strategy is often to use the crude acyl chloride directly in the next reaction step without attempting extensive purification or long-term storage.[15] The crude product, after removal of excess SOCl₂, is often pure enough for subsequent reactions like amide or ester formation.
Question 3: How can I reliably monitor the reaction progress? TLC is not working well.
Answer: Direct monitoring of the highly reactive acyl chloride by TLC is often unreliable because the compound can hydrolyze back to the carboxylic acid on the silica gel plate.[15]
A more dependable method is an indirect quenching analysis:
-
Withdraw a small aliquot (a few drops) from the reaction mixture.
-
Carefully quench this aliquot in a separate vial containing anhydrous methanol or ethanol. This rapidly and cleanly converts the acyl chloride into its corresponding stable methyl or ethyl ester.
-
Analyze this quenched sample by TLC or LC-MS. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot will confirm the reaction's progress and completion.[15]
Comparative Table of Chlorinating Agents
| Reagent | Formula | Byproducts | Key Advantages | Key Disadvantages |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts simplify workup; cost-effective.[7] | Highly corrosive and moisture-sensitive.[15] |
| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Milder than SOCl₂; volatile byproducts.[12] | More expensive; can generate toxic byproducts with DMF.[12] |
| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Effective for a wide range of substrates. | Liquid byproduct (POCl₃) requires fractional distillation for removal.[7][16] |
Experimental Protocol: Acyl Chloride Formation
SAFETY NOTE: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).[15]
-
Preparation: Set up an oven-dried, round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
Reactant Addition: Place the dry 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid (1.0 eq) into the flask.
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂, can be used as the solvent, ~10-20 eq) to the flask. A catalytic drop of anhydrous DMF can be added if desired.
-
Reaction: Gently heat the mixture to reflux (approx. 76°C) and stir. The solid carboxylic acid should dissolve as it converts to the acyl chloride. The reaction is typically complete within 1-3 hours.
-
Monitoring: Use the indirect quenching method described above to confirm the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, add anhydrous toluene and evaporate under reduced pressure again (co-evaporation).
-
Final Product: The resulting solid or oil is the crude this compound, which should be used immediately in the next step under anhydrous conditions.
Workflow Diagram: Acyl Chloride Formation
Sources
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- 13. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. savemyexams.com [savemyexams.com]
Technical Support Center: Strategies for the Removal of Excess Thionyl Chloride
Introduction
Thionyl chloride (SOCl₂) is an indispensable reagent in modern organic synthesis, primarily utilized for the conversion of carboxylic acids to acyl chlorides[1], alcohols to alkyl chlorides[2][3][4], and the dehydration of primary amides to nitriles[5][6][7][8]. Its utility is derived from its high reactivity and the convenient gaseous nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl)[9]. However, the very reactivity that makes thionyl chloride so valuable also necessitates its complete removal from the reaction mixture post-completion to prevent unwanted side reactions and ensure product purity.
This comprehensive guide provides a detailed exploration of the methodologies for removing excess thionyl chloride, offering troubleshooting advice and frequently asked questions (FAQs) tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the principal methods for removing excess thionyl chloride from a reaction mixture?
A1: The two most prevalent methods for the removal of unreacted thionyl chloride are physical separation via distillation and chemical decomposition through quenching.[10][11] The selection of the appropriate method is contingent upon several critical factors, including the chemical stability of the desired product, the scale of the reaction, and the requisite purity of the final compound.[10]
Q2: When is distillation the superior method for thionyl chloride removal?
A2: Distillation is the preferred technique when the product is sensitive to protic or aqueous environments, such as in the synthesis of acyl chlorides which would readily hydrolyze.[10][11] It is also particularly well-suited for large-scale industrial applications where the significant exothermicity of quenching reactions can pose a safety and control hazard.[10]
Q3: Under what circumstances should I opt for quenching to eliminate residual thionyl chloride?
A3: Quenching is a viable and often more straightforward option for smaller, laboratory-scale reactions, provided the product is stable to the quenching agent and subsequent aqueous workup conditions.[10]
Q4: What are the critical safety precautions to observe when working with thionyl chloride?
A4: Thionyl chloride is a corrosive, toxic, and moisture-sensitive reagent that reacts violently with water in a highly exothermic manner, liberating hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[12][13][14][15] All manipulations must be conducted within a well-ventilated fume hood.[10] Essential personal protective equipment (PPE) includes chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[16][17][18] A base trap, containing an alkaline solution such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), should always be employed to neutralize the acidic off-gases, especially when using a rotary evaporator or a vacuum pump.[10][11]
Q5: How can I definitively confirm the complete removal of thionyl chloride?
A5: While the disappearance of thionyl chloride's characteristic sharp, pungent odor can serve as a preliminary indicator, it is not a conclusive measure.[10] For applications demanding high purity, instrumental analysis is necessary. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, which can detect the S=O stretching frequency, or gas chromatography-mass spectrometry (GC-MS) are effective for detecting and quantifying residual thionyl chloride.[10]
Troubleshooting and Optimization Guides
Method 1: Distillation (Atmospheric, Vacuum, and Azeotropic)
Distillation separates thionyl chloride (boiling point: 74.6 °C) from less volatile reaction products.[11]
Issue 1: My product is decomposing during distillation.
-
Cause: The distillation temperature may be excessive. Thionyl chloride itself begins to decompose above its boiling point, and many organic molecules are not stable at these temperatures.[12][14]
-
Solution: Employ vacuum distillation to lower the boiling point of thionyl chloride.[10][19] By reducing the system pressure, thionyl chloride can be effectively removed at a much lower temperature, thereby preserving the integrity of a thermally labile product.[10][20]
Issue 2: The tubing of my rotary evaporator is degrading.
-
Cause: The acidic vapors (HCl and SO₂) generated from the reaction of residual thionyl chloride with atmospheric moisture are highly corrosive.[10]
-
Solution: Utilize chemically resistant tubing. Critically, a base trap (e.g., with KOH or NaOH solution) must be installed between the rotary evaporator and the vacuum pump to neutralize these corrosive vapors and protect the pump's internal components.[10][11]
Issue 3: I've distilled off the thionyl chloride, but I still detect traces in my product.
-
Cause: Thionyl chloride can be tenacious. Simple distillation may not be sufficient for complete removal, especially if the product has a similar volatility or if there are strong intermolecular interactions.
-
Solution: Implement azeotropic distillation. Toluene is a commonly used solvent that forms a low-boiling azeotrope with thionyl chloride, facilitating its removal at a lower temperature than the boiling point of either pure component.[11] Adding portions of toluene to the crude reaction mixture and subsequently removing the solvent under reduced pressure (a "toluene chase") is a highly effective technique for ensuring the complete removal of residual thionyl chloride.[19][21][22][23] This can be repeated several times if necessary.[11][21]
| Parameter | Atmospheric Distillation | Vacuum Distillation | Azeotropic Distillation (with Toluene) |
| Boiling Point of SOCl₂ | 74.6 °C[11] | < 50 °C (pressure dependent)[10][19] | Lower than pure components[11] |
| Product Suitability | Thermally stable products | Thermally sensitive products | Most products, especially for trace removal |
| Key Advantage | Simple setup | Protects labile compounds | High efficiency of removal |
| Key Disadvantage | Potential for product decomposition | Requires vacuum setup and cold trap | Introduces another solvent to be removed |
Method 2: Chemical Quenching
Quenching involves the addition of a chemical reagent to the reaction mixture to convert thionyl chloride into easily removable, inert byproducts.
Issue 1: The quenching reaction is dangerously vigorous and difficult to control.
-
Cause: The reaction of thionyl chloride with protic quenching agents, particularly water, is extremely exothermic.[12]
-
Solution: The reaction mixture must be cooled in an ice bath before and during the quench. The quenching agent should be added slowly and dropwise to the vigorously stirred reaction mixture.[11] Alternatively, and often more safely, the reaction mixture can be added portion-wise to a large excess of the cold quenching solution.[10]
Issue 2: My desired product is hydrolyzing during the aqueous workup.
-
Cause: If the product is an acyl chloride, it is highly susceptible to hydrolysis by water, the most common quenching agent.[11]
-
Solution: If the final desired product is the carboxylic acid, quenching with ice-water is a valid strategy.[11] However, if the acyl chloride must be preserved for a subsequent reaction, quenching is not a suitable method. Distillation is the required approach in this scenario.[10] For other water-sensitive products, quenching with an anhydrous protic solvent like a primary or secondary alcohol could be considered, which would convert the thionyl chloride to an alkyl sulfite and HCl.
Issue 3: The pH of my aqueous layer remains highly acidic after quenching with a base.
-
Cause: An insufficient amount of base was used to neutralize the substantial amount of HCl and SO₂ (which forms sulfurous acid in water) generated from the hydrolysis of thionyl chloride.[10]
-
Solution: Continue to add the basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the pH of the aqueous layer is neutral or slightly basic.[10][11] The pH should be monitored throughout the addition using pH paper or a pH meter.[10]
Experimental Protocols
Protocol 1: Removal of Thionyl Chloride by Vacuum Distillation
-
Apparatus Setup: Assemble a standard distillation apparatus using oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Connect the receiving flask to a cold trap cooled with a dry ice/acetone slurry or liquid nitrogen. The cold trap is then connected to a vacuum pump protected by a base trap.[10][11]
-
Procedure: a. After the primary reaction is complete, allow the reaction flask to cool to room temperature.[10] b. Slowly and cautiously apply vacuum to the system, being mindful of potential bumping.[10] c. Gradually heat the reaction flask in an oil bath. The temperature of the bath should be maintained below 50°C to prevent thermal decomposition of the product and thionyl chloride.[10][19] d. Collect the distilled thionyl chloride in the cooled receiving flask.[10] e. Once the distillation is complete, slowly and carefully release the vacuum before turning off the vacuum pump.[10]
Protocol 2: Removal of Thionyl Chloride by Chemical Quenching
-
Apparatus Setup: Place a beaker or flask containing the quenching solution (e.g., saturated aqueous sodium bicarbonate) in an ice bath situated on a magnetic stir plate.[10][11]
-
Procedure: a. Prepare a saturated solution of sodium bicarbonate (NaHCO₃) and cool it thoroughly in an ice bath.[10] b. Slowly and dropwise, add the reaction mixture containing the excess thionyl chloride to the cold, vigorously stirred sodium bicarbonate solution. The rate of addition must be carefully controlled to maintain the temperature of the quenching solution below 20°C.[10] c. Continue stirring for an additional 15-30 minutes after the addition is complete to ensure all the thionyl chloride has reacted.[10] d. Proceed with the standard aqueous workup, which typically involves extraction of the product with an appropriate organic solvent.
Visualization of Workflows
Caption: Decision tree for selecting a thionyl chloride removal method.
Caption: Workflow for removal of excess thionyl chloride by distillation.
References
-
Thionyl chloride - Wikipedia . Wikipedia. [Link]
-
Thionyl chloride - Sciencemadness Wiki . Sciencemadness. [Link]
-
Thionyl Chloride | SOCl2 | CID 24386 - PubChem . National Institutes of Health. [Link]
-
4.2.6: Chemistry of Amides . Chemistry LibreTexts. [Link]
-
Alcohol react with thionyl chloride - Filo . Filo. [Link]
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Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov . New Jersey Department of Health. [Link]
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Procedure - Organic Syntheses . Organic Syntheses. [Link]
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How to remove thionyl chloride after reaction? - ResearchGate . ResearchGate. [Link]
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reactions with thionyl chloride : r/OrganicChemistry - Reddit . Reddit. [Link]
-
Can any one suggest an efficient method to distill thionyl chloride.? - ResearchGate . ResearchGate. [Link]
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Alcohol to Chloride - Common Conditions . Organic Chemistry Data. [Link]
- Purification of thionyl chloride - US4337235A - Google Patents.
-
Purification of thionyl chloride - Journal of the Chemical Society A - RSC Publishing . Royal Society of Chemistry. [Link]
-
Using Thionyl Chloride with tertiary alcohol - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]
-
Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium . Bionium. [Link]
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Can anyone explain the residues in our thionyl chloride reaction? - ResearchGate . ResearchGate. [Link]
-
Thionyl chloride - Lanxess . Lanxess. [Link]
-
Reaction of a primary alcohol with thionyl chloride, SOCl2. - YouTube . YouTube. [Link]
-
Preparation of thionyl chloride - PrepChem.com . PrepChem. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. [Link]
-
Removal of Thionyl Chloride with rotovap : r/Chempros - Reddit . Reddit. [Link]
-
Can anyone suggest an easy and efficient method to purify thionylchloride? - ResearchGate . ResearchGate. [Link]
-
SOCl2: Thionyl chloride - YouTube . YouTube. [Link]
-
Carboxylic Acids Advanced. Reaction with Thionyl Chloride - YouTube . YouTube. [Link]
-
What happens if you pour thionyl chloride into the water? | SOCl2 + H2O → 2HCl + SO2 . YouTube. [Link]
-
1° Amides can be converted to Nitriles with Thionyl Chloride - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Solved 3. Treating a primary amide with thionyl chloride | Chegg.com . Chegg. [Link]
-
Quenching Reactive Substances - KGROUP . KGROUP. [Link]
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Amine to Amide (via Acid Chloride) - Common Conditions . Organic Chemistry Data. [Link]
-
Working with Hazardous Chemicals - Organic Syntheses . Organic Syntheses. [Link]
-
4 - Supporting Information . Royal Society of Chemistry. [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit . Reddit. [Link]
-
Working with Hazardous Chemicals - Organic Syntheses . Organic Syntheses. [Link]
-
Synthesis of thionyl chloride: (LC015) - DIAL@UCLouvain . UCLouvain. [Link]
-
Acid to Acid Chloride - Common Conditions . Organic Chemistry Data. [Link]
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Technical Support Center: Stability and Degradation of Acyl Chlorides
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who work with acyl chlorides. These reagents are powerful tools in synthesis but are well-known for their high reactivity and sensitivity. Understanding their stability and degradation pathways is not just academic—it's critical for the success and reproducibility of your experiments. Here, we will address common challenges in a direct question-and-answer format, explain the underlying chemistry, and provide field-proven protocols to ensure the integrity of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the day-to-day handling and assessment of acyl chlorides.
Q1: What are the primary factors that affect the stability of an acyl chloride?
A: The stability of an acyl chloride is primarily dictated by its susceptibility to nucleophilic attack. The most significant factor is exposure to water (hydrolysis) , including atmospheric moisture.[1][2] Other nucleophiles like alcohols and amines will also readily react and degrade the acyl chloride.[1][3] Structurally, electron-donating groups on the acyl chain can slightly increase stability by reducing the electrophilicity of the carbonyl carbon, while electron-withdrawing groups can increase reactivity. Steric hindrance around the carbonyl group can also slow down degradation.
Q2: My bottle of acetyl chloride "fumes" every time I open it. Is it still good to use?
A: Yes, this is very common and does not necessarily indicate bulk degradation. The fuming is due to the reaction of the acyl chloride vapor with moisture in the air, which rapidly produces gaseous hydrogen chloride (HCl).[4] This HCl then appears as corrosive, steamy fumes.[4] While the reagent in the bottle is likely still of high purity, this observation is a critical reminder that the compound is highly moisture-sensitive. It underscores the need to handle it under anhydrous and inert conditions to prevent gradual degradation of the entire stock.[1]
Q3: I have an older bottle of an acyl chloride that has turned slightly yellow/brown. Can I still use it?
A: Discoloration is a potential indicator of degradation and should be treated with caution. The color may arise from various side reactions or the decomposition of impurities. While minor discoloration might not significantly impact some robust reactions, it is a sign of compromised purity. For sensitive applications, such as in drug development where purity is paramount, using a discolored reagent is not recommended without purification (e.g., distillation). It is always best practice to use a fresh, colorless reagent whenever possible.
Q4: What are the ideal storage conditions for acyl chlorides?
A: Proper storage is crucial to maximize the shelf-life of acyl chlorides. The universal requirements are a cool, dry, and well-ventilated environment, away from incompatible materials like water, alcohols, bases, and oxidizing agents.[2][5] Containers must be tightly sealed.[5] For highly reactive or long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.[1][5] It is also wise to store working aliquots in smaller, separate bottles to avoid repeatedly opening the main stock container, which minimizes exposure to atmospheric moisture.
Part 2: Troubleshooting Guide for Acylation Reactions
When an acylation reaction fails, the acyl chloride is a prime suspect. This guide provides a logical workflow to diagnose the issue.
Problem: My acylation reaction has a very low or zero yield.
This is the most common issue and usually points to a problem with one of the reagents or the reaction conditions.
-
Possible Cause 1: Degraded Acyl Chloride.
-
Why it happens: If the acyl chloride has been exposed to moisture, it will hydrolyze to the corresponding carboxylic acid.[3][6] This carboxylic acid is generally unreactive under standard acylation conditions and will not produce the desired product.
-
How to Verify (Self-Validation):
-
FTIR Spectroscopy: This is a rapid and effective check. A pure acyl chloride will show a very characteristic C=O stretch at a high wavenumber, typically 1790-1815 cm⁻¹ .[7] The presence of its carboxylic acid hydrolysis product will be indicated by a broad O-H stretch around 2500-3300 cm⁻¹ and a shift of the C=O stretch to a lower wavenumber (approx. 1700-1725 cm⁻¹).
-
¹H NMR Spectroscopy: The alpha-protons (protons on the carbon adjacent to the carbonyl) of an acyl chloride have a characteristic chemical shift. Contamination with the carboxylic acid will show a second set of alpha-proton signals at a slightly different chemical shift and, most diagnostically, a broad singlet for the acidic proton far downfield (>10 ppm).
-
-
Solution: If significant degradation is confirmed, the acyl chloride should be purified by distillation under reduced pressure. Always use freshly opened or freshly purified reagents for best results.[8]
-
-
Possible Cause 2: Inactive Catalyst (for Friedel-Crafts Acylation).
-
Why it happens: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[8][9] Any water present in the reagents, solvent, or on the glassware will react with and deactivate the catalyst, halting the reaction.[8]
-
How to Verify: The catalyst itself is difficult to check directly. The most reliable method is to systematically ensure all other components are anhydrous. Are you using a freshly opened bottle of AlCl₃? Was your solvent properly dried and distilled? Was all glassware flame-dried or oven-dried immediately before use?[10][11]
-
Solution: Use a fresh, unopened container of the Lewis acid catalyst. Ensure all solvents are rigorously dried (e.g., by distillation from a suitable drying agent like CaH₂).[9] All glassware must be dried in an oven (>125°C) or flame-dried under vacuum and cooled under an inert atmosphere.[10][12]
-
-
Possible Cause 3: Sub-optimal Reaction Conditions.
-
Why it happens: Temperature, solvent, and reaction time all play critical roles. Some acylations require heating to overcome the activation energy, while others need low temperatures to prevent side reactions.[8][9] The solvent must be inert to all reagents.
-
Solution: Review literature precedents for similar reactions. If none exist, perform small-scale optimization experiments to screen different temperatures and solvents. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[8]
-
Troubleshooting Workflow Diagram
This diagram outlines the decision-making process when faced with a low-yielding acylation reaction.
Caption: Troubleshooting workflow for low-yield acylation reactions.
Part 3: Core Degradation Pathways
Understanding the "how" and "why" of degradation is key to preventing it. The primary pathway is hydrolysis via nucleophilic addition-elimination.
Mechanism: Hydrolysis of an Acyl Chloride
Acyl chlorides react readily with water to form a carboxylic acid and hydrogen chloride.[3][6][13] This reaction proceeds through a two-step nucleophilic addition-elimination mechanism.
-
Nucleophilic Addition: The oxygen atom of a water molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, pushing electrons onto the carbonyl oxygen and forming a tetrahedral intermediate.[6][14]
-
Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond, and in the process, eliminates the chloride ion (Cl⁻), which is an excellent leaving group. A final deprotonation step by another water molecule yields the neutral carboxylic acid and HCl.[6][14]
Caption: Nucleophilic addition-elimination mechanism of acyl chloride hydrolysis.
Part 4: Protocols & Best Practices
Adherence to strict protocols is the most effective way to maintain the integrity of your acyl chlorides.
Protocol: Handling Acyl Chlorides Under an Inert Atmosphere
This protocol describes the transfer of a moisture-sensitive acyl chloride from a Sure/Seal™ bottle to a reaction flask using syringe techniques.
Prerequisites:
-
All glassware (reaction flask, syringes, needles) must be oven-dried (e.g., 125°C overnight) and cooled in a desiccator or under an inert gas stream.[10][12]
-
The reaction setup should be assembled hot and flame-dried under vacuum, then backfilled with an inert gas (Nitrogen or Argon).[15]
-
A balloon or manifold is used to maintain a positive pressure of inert gas in the reaction flask.[16]
Step-by-Step Procedure:
-
Prepare the Flask: Clamp the oven-dried reaction flask (containing a stir bar) to a stand. Immediately seal it with a rubber septum. Insert a needle connected to an inert gas line (or balloon) and a second, open "exit" needle to flush the air out. Flush for 5-10 minutes.[15] Remove the exit needle.
-
Prepare the Syringe: Take a dry syringe and needle from the oven. Flush the syringe with inert gas 10-15 times to remove any residual air and moisture.[12]
-
Withdraw the Reagent: Pierce the septum of the Sure/Seal™ bottle with the syringe needle. Ensure the needle tip is below the liquid level. Gently draw the desired volume of the acyl chloride into the syringe.
-
Remove Gas Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the bottle's headspace.
-
Create Inert Gas Buffer: With the needle tip still in the headspace of the reagent bottle, withdraw a small volume (~0.2 mL) of inert gas into the syringe. This "buffer" prevents any reagent from dripping from the needle tip and protects it from the atmosphere during transfer.[15]
-
Transfer to Reaction Flask: Insert the needle through the septum of the prepared reaction flask. First, inject the inert gas buffer, then slowly add the liquid reagent to the reaction mixture.
-
Rinse Syringe: After transfer, the syringe can be quenched and cleaned by drawing up and expelling an appropriate inert solvent (e.g., the reaction solvent) several times in a separate flask before final cleaning.[12][15]
Data Table: Recommended Storage Conditions
| Acyl Chloride Type | Example(s) | Key Hazards | Recommended Storage Conditions |
| Small Aliphatic | Acetyl chloride, Propionyl chloride | Highly volatile, flammable, reacts violently with water.[5][17] | Store in a dedicated flammables cabinet. Tightly sealed under inert gas. Keep away from heat/ignition sources.[5][17] |
| Long-Chain Aliphatic | Stearoyl chloride, Palmitoyl chloride | Less volatile, but still highly moisture-sensitive and corrosive. | Store in a cool, dry place. Tightly sealed. Inert atmosphere recommended for long-term storage. |
| Aromatic | Benzoyl chloride | Less volatile than small aliphatic chlorides, lachrymatory (tear-inducing). | Store in a cool, dry, well-ventilated area. Tightly sealed. Protect from moisture. |
| Di-acyl Chlorides | Oxalyl chloride, Adipoyl chloride | Highly reactive and corrosive. Oxalyl chloride can decompose to CO and HCl. | Store in a cool, dry, well-ventilated area away from heat. Tightly sealed under inert gas. |
Part 5: References
-
Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved January 18, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. Retrieved January 18, 2026, from [Link]
-
Save My Exams. (n.d.). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved January 18, 2026, from [Link]
-
The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. Retrieved January 18, 2026, from [Link]
-
Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. Retrieved January 18, 2026, from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved January 18, 2026, from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 18, 2026, from [Link]
-
Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved January 18, 2026, from [Link]
-
Lisa Nichols. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved January 18, 2026, from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved January 18, 2026, from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved January 18, 2026, from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved January 18, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 18, 2026, from [Link]
-
Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved January 18, 2026, from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 18, 2026, from [Link]
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- 17. chemos.de [chemos.de]
Technical Support Center: Troubleshooting Incomplete Conversion of Isoquinoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for isoquinoline-6-carboxylic acid conversions. As a Senior Application Scientist, I understand that navigating the intricacies of synthetic organic chemistry can be challenging. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your reactions involving this versatile building block. Here, we will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction outcomes.
Frequently Asked Questions (FAQs)
My reaction is sluggish or incomplete. What are the likely causes?
Incomplete conversion of isoquinoline-6-carboxylic acid is a common hurdle that can often be traced back to a few key factors:
-
Poor Solubility: Isoquinoline-6-carboxylic acid has limited solubility in many common organic solvents.[1][2] If the starting material is not fully dissolved, the reaction can only occur at the surface of the solid, leading to a slow and incomplete conversion.
-
Insufficient Activation of the Carboxylic Acid: The carboxyl group is relatively unreactive and typically requires activation to undergo transformations like amidation or esterification. Inadequate activation will result in a stalled reaction.
-
Steric Hindrance: The isoquinoline ring system can present steric challenges for incoming reagents, particularly at the 6-position. This can slow down the reaction rate and affect the final yield.
-
Reagent Decomposition or Deactivation: The reagents you are using might be sensitive to moisture or air, leading to their decomposition and a loss of reactivity over the course of the reaction.
How can I improve the solubility of isoquinoline-6-carboxylic acid in my reaction?
Improving solubility is often the first and most critical step in optimizing your reaction.
-
Solvent Screening: A systematic solvent screen is highly recommended. Consider polar aprotic solvents such as DMF, DMAc, or NMP, where carboxylic acids tend to have better solubility. The presence of water can sometimes surprisingly increase the solubility of carboxylic acids in certain organic solvents.[3]
-
Temperature Adjustment: Gently heating the reaction mixture can significantly improve the solubility of the starting material. However, be mindful of the thermal stability of your reagents and products.
-
Use of Co-solvents: A mixture of solvents can sometimes provide the ideal balance of solubility and reactivity. For instance, a small amount of a polar solvent in a less polar medium can aid in dissolving the starting material.
What are the best methods for activating the carboxylic acid group for subsequent reactions?
Effective activation of the carboxylic acid is paramount for achieving high conversion. The choice of activating agent will depend on the specific transformation you are aiming for.
-
Conversion to an Acyl Chloride: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used to convert carboxylic acids to their more reactive acyl chloride counterparts.[4][5] This is a robust method but can be harsh and may not be suitable for sensitive substrates.
-
Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used for amide and ester bond formation under milder conditions.[6][7][8] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate these reactions.[7]
-
Other Coupling Reagents: A vast array of modern coupling reagents exist, such as HATU, HBTU, and BOP, which are particularly effective for forming amide bonds, even with challenging substrates.[9]
Troubleshooting Specific Conversions
Issue 1: Incomplete Esterification
You are attempting to synthesize an ester from isoquinoline-6-carboxylic acid, but the reaction stalls, leaving a significant amount of starting material.
Root Cause Analysis & Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete esterification.
Detailed Protocol: Steglich Esterification [7]
This method is effective for a wide range of alcohols, including sterically hindered ones.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoquinoline-6-carboxylic acid (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Reagents: Add the alcohol (1.2 equivalents) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
DCC Addition: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous CH₂Cl₂.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous CH₂Cl₂ | Aprotic and allows for easy removal. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate. |
| Catalyst | DMAP | Acts as a nucleophilic catalyst, significantly accelerating the reaction rate.[7] |
| Temperature | 0 °C to Room Temp. | Initial cooling helps to control the exothermic reaction upon DCC addition. |
| Work-up | Filtration of DCU | DCU is a byproduct of the reaction and is largely insoluble in CH₂Cl₂, allowing for its removal by filtration. |
Issue 2: Incomplete Amidation
Your goal is to form an amide, but the conversion is low, and you observe the formation of byproducts.
Root Cause Analysis & Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete amidation.
Detailed Protocol: Amidation using HATU
HATU is a highly efficient coupling reagent that often succeeds where others fail, particularly with less nucleophilic amines or sterically hindered substrates.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve isoquinoline-6-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 equivalents).
-
HATU Addition: Add HATU (1.1 equivalents) to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[10]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | Excellent solvent for both the carboxylic acid and the coupling reagents. |
| Base | DIPEA | A non-nucleophilic base is essential to prevent it from competing with the desired amine nucleophile. |
| Coupling Reagent | HATU | Forms a highly reactive activated ester, facilitating rapid amide bond formation.[9] |
| Pre-activation | 15-30 minutes | Allows for the complete formation of the activated ester before the amine is introduced, often leading to cleaner reactions and higher yields. |
Issue 3: Incomplete Reduction to the Alcohol
You are trying to reduce the carboxylic acid to the corresponding alcohol, but the reaction is incomplete or requires harsh conditions.
Root Cause Analysis & Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete reduction.
Detailed Protocol: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)
Borane is often preferred over LiAlH₄ for its greater selectivity, as it will not reduce esters or amides under standard conditions.[11]
-
Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve isoquinoline-6-carboxylic acid (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Borane Addition: Slowly add a 1M solution of BH₃·THF in THF (at least 1.5 equivalents) dropwise via the addition funnel. Vigorous hydrogen evolution will be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol until the gas evolution ceases.
-
Work-up: Remove the solvents under reduced pressure. Add 1M HCl to the residue and heat to reflux for 1 hour to hydrolyze the borate esters. Cool to room temperature and basify with NaOH solution.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
| Parameter | Condition | Rationale |
| Reducing Agent | BH₃·THF | A powerful and selective reducing agent for carboxylic acids.[11] |
| Solvent | Anhydrous THF | The reaction must be carried out in an anhydrous aprotic solvent. |
| Quenching | Methanol | Reacts with the excess borane in a controlled manner. |
| Hydrolysis | 1M HCl | Breaks down the borate-ester complex to liberate the desired alcohol. |
References
- Benchchem. (n.d.). Side reactions and byproduct formation in Isoquinoline-6-carbonyl chloride chemistry.
- Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]
-
Scholars Research Library. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]
-
Thieme. (n.d.). A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. Retrieved from [Link]
-
The Bjevolde Group. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
Slideshare. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. Retrieved from [Link]
- Unknown Source. (n.d.). Isoquinoline.
-
ResearchGate. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isoquinoline-6-carboxylic acid. PubChem. Retrieved from [Link]
- Unknown Source. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
-
UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Quinolinate dehydrogenase and 6-hydroxyquinolinate decarboxylase involved in the conversion of quinolinic acid to 6-hydroxypicolinic acid by Alcaligenes sp. strain UK21. Retrieved from [Link]
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Managing moisture sensitivity in reactions with 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
A Guide to Managing Moisture Sensitivity in Synthesis
Welcome to the technical support guide for 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for handling this highly reactive compound. The key to success in reactions involving this quinoline derivative lies in the rigorous exclusion of water. This guide moves beyond simple instructions to explain the chemical principles behind each recommendation, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature and handling of this compound.
Q1: Why is this compound so highly sensitive to moisture?
A1: The extreme moisture sensitivity is characteristic of the acyl chloride functional group (-COCl). The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine.[1][2] These atoms strongly withdraw electron density, creating a significant partial positive charge on the carbonyl carbon. This makes it a highly electrophilic center, extremely susceptible to attack by nucleophiles. Water, though a weak nucleophile, reacts rapidly and irreversibly with the acyl chloride in a vigorous, often exothermic, hydrolysis reaction.[2][3]
Q2: What is the product of hydrolysis, and how does it impact my reaction?
A2: The reaction with water hydrolyzes the acyl chloride to its corresponding carboxylic acid, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid, and generates hydrogen chloride (HCl) gas.[3][4]
-
Impact on Stoichiometry: The presence of the carboxylic acid impurity means the actual concentration of your acyl chloride is lower than calculated, leading to incomplete reactions and reduced yields.[2]
-
Side Reactions & Purification: The carboxylic acid can interfere with subsequent steps. For example, in an amidation reaction, the HCl byproduct can protonate the amine reagent, rendering it non-nucleophilic, while the carboxylic acid itself may compete in coupling reactions, leading to a complex product mixture that is difficult to purify.[5][6]
Q3: What are the tell-tale signs that my acyl chloride has degraded due to moisture exposure?
A3: There are two primary indicators of hydrolysis:
-
Fuming: When exposed to atmospheric moisture, the compound may release steamy fumes.[2] This is the HCl gas byproduct reacting with water in the air.[3]
-
Precipitation: The resulting carboxylic acid may have different solubility properties than the parent acyl chloride. If the reaction is in a non-polar solvent, you might observe the formation of a solid precipitate as the carboxylic acid is formed.[2]
Q4: How should I properly store this compound to ensure its stability?
A4: Rigorous protection from moisture is paramount.
-
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[7] A desiccator containing a strong drying agent like phosphorus pentoxide (P₂O₅) is highly recommended for secondary containment.
-
Temperature: For long-term storage, keep the compound at –20°C.[7] This reduces the rate of any potential decomposition pathways.
-
Handling: When weighing or transferring the reagent, do so quickly in a controlled environment, preferably inside a glovebox with low humidity and oxygen levels.[8][9]
Troubleshooting Guide: Common Experimental Failures
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: My amidation/esterification reaction resulted in a very low (or zero) yield of the desired product.
This is the most common issue and almost always points to moisture contamination at one or more stages of the process.
-
Possible Cause A: The Acyl Chloride Reagent Was Already Degraded.
-
Diagnosis: Before starting your main reaction, you can perform a quick quality control check. Take a small aliquot of the acyl chloride, dissolve it in an anhydrous solvent, and acquire a proton NMR or run a TLC. The presence of a broad carboxylic acid peak in the NMR or a new, more polar spot on the TLC plate indicates hydrolysis.
-
Solution: Use a fresh, unopened bottle of the reagent or purify the existing material if possible (e.g., by distillation under high vacuum, though this can be challenging for complex molecules). Always handle the reagent under strictly anhydrous conditions.[8][10]
-
-
Possible Cause B: The Reaction Solvent Was Not Sufficiently Dry.
-
Diagnosis: "Anhydrous" solvents from commercial suppliers can still contain unacceptable levels of water (often 10-50 ppm), which is enough to ruin a sensitive reaction.[11] The water content can also increase over time after the bottle is opened.
-
Solution: Use freshly dried and distilled solvents. For many applications, passing the solvent through an activated alumina column (solvent purification system) is effective.[12] Alternatively, distill the solvent from an appropriate drying agent immediately before use.[13]
-
-
Possible Cause C: Other Reagents (e.g., Amine, Alcohol, Base) Contained Water.
-
Diagnosis: Liquid amines and alcohols can be hygroscopic. Solid reagents can adsorb water onto their surface.
-
Solution: Dry liquid amines/alcohols over a suitable drying agent (e.g., KOH for amines, molecular sieves for alcohols) and distill. Dry solid reagents in a vacuum oven before use. Ensure any non-nucleophilic base used, like triethylamine or pyridine, is also anhydrous.
-
-
Possible Cause D: Atmospheric Moisture Contaminated the Reaction.
-
Diagnosis: If the reaction was performed in an open flask or without proper inert gas protection, ambient humidity is a likely culprit.
-
Solution: The reaction must be conducted under a positive pressure of a dry, inert gas like nitrogen or argon using specialized glassware (e.g., Schlenk line or a three-neck flask with a gas inlet).[9][10][14] All glassware must be rigorously dried immediately before use.[13]
-
Problem 2: My final product is contaminated with a significant, hard-to-remove impurity.
-
Possible Cause: The Impurity is the Carboxylic Acid Hydrolysis Product.
-
Diagnosis: The carboxylic acid byproduct will have a different Rf value on TLC (typically lower/more polar) and distinct peaks in an NMR spectrum. It can often be detected by HPLC or LC-MS analysis.[15][16]
-
Solution: Prevention is the best cure. Follow all anhydrous protocols strictly. For purification, an aqueous basic wash (e.g., with dilute NaHCO₃ solution) during the workup can often remove the acidic impurity by converting it to its water-soluble carboxylate salt. However, this step itself introduces water and must be followed by thorough drying of the organic layer with an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Troubleshooting Summary Table
| Problem | Likely Cause | Recommended Action |
| Low/No Product Yield | Degraded Acyl Chloride | Use fresh reagent; perform a QC check (TLC/NMR) before use. |
| Wet Solvent | Use freshly distilled solvent from an appropriate drying agent or from a solvent purification system. | |
| Wet Reagents | Distill liquid reagents; dry solid reagents in a vacuum oven. | |
| Atmospheric Contamination | Use Schlenk line or glovebox techniques; ensure all glassware is flame- or oven-dried.[10][13] | |
| Product Contamination | Hydrolysis to Carboxylic Acid | Improve anhydrous technique. During workup, perform a mild basic wash (e.g., NaHCO₃) to remove the acid. |
Core Protocols & Methodologies
Adherence to rigorous experimental technique is non-negotiable. The following protocols provide a foundation for successfully managing moisture-sensitive reactions.
Protocol 1: Rigorous Drying of Glassware
Surface-adsorbed water on glassware is a common source of contamination.[13]
-
Cleaning: Ensure all glassware is thoroughly cleaned with appropriate solvents to remove any organic residues and then washed with detergent and rinsed with deionized water.
-
Oven Drying: Place the disassembled glassware in a laboratory oven at >120°C for a minimum of 4 hours, but preferably overnight.[13]
-
Flame Drying (for Schlenk line use):
-
Assemble the oven-dried glassware (e.g., reaction flask, condenser) while it is still warm.
-
Immediately connect the apparatus to a Schlenk line.
-
Evacuate the glassware under high vacuum.
-
While under vacuum, gently heat the entire surface of the glass with a heat gun or a soft flame until any visible moisture is gone. Caution: Do not heat volumetric glassware or sealed vessels.
-
Allow the glassware to cool to room temperature under vacuum.
-
Refill the apparatus with a dry, inert gas (nitrogen or argon). This is known as a "purge-and-refill" cycle. Repeat this cycle three times to ensure the complete removal of air and moisture.[10]
-
Protocol 2: Preparation of Anhydrous Solvents
The choice of drying agent is critical and depends on the solvent.
| Solvent | Recommended Drying Agent(s) | Distillation Notes |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Reflux for at least 1 hour before distilling. Do not use sodium. |
| Tetrahydrofuran (THF) | Sodium / Benzophenone | Reflux until a persistent deep blue/purple color appears, indicating anhydrous conditions.[13] |
| Toluene | Sodium / Benzophenone | Same as THF. |
| Acetonitrile (ACN) | Calcium Hydride (CaH₂) | Reflux, then fractionally distill. |
| N,N-Dimethylformamide (DMF) | Molecular Sieves (4Å) | Stir over activated molecular sieves overnight, then distill under reduced pressure. |
General Procedure (Distillation from CaH₂):
-
Add the solvent to a dry flask containing calcium hydride (approx. 5-10 g per L).
-
Fit the flask with a distillation head and condenser, connected to an inert gas line.
-
Reflux the solvent for at least one hour.
-
Distill the solvent directly into the reaction flask or a dry, inert-gas-flushed storage flask (Schlenk flask).
-
Store the dried solvent over activated molecular sieves to maintain dryness.
Protocol 3: General Procedure for Amide Synthesis Under Anhydrous Conditions
This protocol outlines a typical Schotten-Baumann type reaction.[5]
-
Setup: Assemble a flame-dried, two-neck round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen/argon bubbler.
-
Reagent Addition:
-
Dissolve the amine starting material and a non-nucleophilic base (e.g., 1.2 equivalents of triethylamine) in freshly distilled anhydrous DCM. Add the solution to the reaction flask via a dry syringe.
-
Cool the reaction mixture to 0°C in an ice bath.
-
-
Acyl Chloride Addition:
-
In a separate, dry flask under inert gas, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Using a dry syringe, add the acyl chloride solution dropwise to the stirring amine solution at 0°C.
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-16 hours, monitoring by TLC or LC-MS.[5]
-
Workup: Quench the reaction by slowly adding water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations: Reaction Pathways and Workflows
Hydrolysis of the Acyl Chloride
The following diagram illustrates the nucleophilic addition-elimination mechanism for the hydrolysis of the acyl chloride.[3][17]
Caption: The two-stage hydrolysis pathway of an acyl chloride.
Experimental Workflow for Anhydrous Reactions
This workflow outlines the critical steps for setting up a moisture-free reaction environment.
Caption: Sequential workflow for establishing anhydrous reaction conditions.
References
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
-
Wikipedia. (n.d.). Air-free technique. [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents. [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]
-
Chemguide. (n.d.). the preparation of amides. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
Save My Exams. (2025). Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
Purdue Chemistry. (n.d.). Standard Operating Procedures: Bart Laboratory. [Link]
-
Wikipedia. (n.d.). Acyl chloride. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. [Link]
-
Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. [Link]
-
YouTube. (2022). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. [Link]
-
Reddit. (2023). Drying agents for Acyl halides : r/OrganicChemistry. [Link]
-
PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]
-
PMC - NIH. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]
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- 7. 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride | 1160254-61-4 | Benchchem [benchchem.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. ossila.com [ossila.com]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Drying solvents and Drying agents [delloyd.50megs.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Monitoring Quinoline-4-Carbonyl Chloride Synthesis by TLC Analysis
Welcome to the technical support center for monitoring the synthesis of quinoline-4-carbonyl chloride via Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to equip you with the expertise to confidently navigate the nuances of this specific analytical challenge.
The conversion of quinoline-4-carboxylic acid to its corresponding acyl chloride is a pivotal step in the synthesis of numerous bioactive molecules.[1][2] However, monitoring this reaction with standard silica gel TLC presents a unique and often frustrating challenge: the high reactivity of the acyl chloride product.[3][4] This guide will address this core issue head-on, providing you with both direct and indirect methods for reliable reaction tracking.
Troubleshooting Guide
This section addresses specific problems you may encounter when using TLC to monitor the formation of quinoline-4-carbonyl chloride from quinoline-4-carboxylic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Issue 1: My TLC plate only shows the starting material spot, even after several hours of reaction time. Did my reaction fail?
Answer: Not necessarily. This is the most common issue encountered when monitoring acyl chloride formation and it often does not indicate a failed reaction. The primary suspect is the on-plate hydrolysis of your product.[4][5]
-
Causality: Quinoline-4-carbonyl chloride is a highly reactive electrophile. Silica gel, the stationary phase on standard TLC plates, is a porous, high-surface-area form of silicon dioxide that is inherently slightly acidic and has a significant amount of adsorbed water on its surface.[4][6] When you spot your reaction mixture, the quinoline-4-carbonyl chloride can instantly react with this water, converting it back to the starting quinoline-4-carboxylic acid.[3] Thus, you are not seeing the product because it is being destroyed by the analytical method itself.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-progressing TLC.
-
Recommended Action: The Indirect Quench Method
Instead of trying to visualize the unstable acyl chloride, convert it into a stable, easily analyzable derivative. The methyl or ethyl ester is an excellent choice.
Protocol:
-
Withdraw a small aliquot (e.g., 1-2 drops) of your reaction mixture using a glass capillary.
-
Add this aliquot to a small vial containing ~0.5 mL of dry methanol or ethanol.
-
Let the vial sit for 1-2 minutes to allow for the complete conversion of the acyl chloride to the corresponding ester.
-
Spot this quenched sample on your TLC plate alongside your starting material.
You are now looking for the disappearance of the quinoline-4-carboxylic acid spot and the appearance of a new, less polar spot corresponding to the methyl or ethyl quinoline-4-carboxylate.
-
Issue 2: My spots are streaking or tailing down the plate.
Answer: Streaking or tailing is a common TLC issue that can obscure results, but it is often correctable.[7][8]
-
Causality & Solutions:
-
Sample Overload: You have spotted too much sample on the plate.[9] This is a frequent cause of streaking.
-
Solution: Dilute your sample before spotting. The ideal starting spot should be only 1-2 mm in diameter.[10]
-
-
Strongly Acidic Analyte: Quinoline-4-carboxylic acid is, as the name implies, acidic. The acidic silanol groups on the silica gel plate can have strong interactions with acidic or basic compounds, causing them to tail.[7]
-
Solution 1: Add a small amount of a polar, acidic modifier to your mobile phase. For a carboxylic acid, adding 0.5-1% acetic acid to the eluent can often lead to sharper, more defined spots.
-
Solution 2: For basic quinoline derivatives, adding a small amount of a basic modifier like triethylamine (~0.5%) to the mobile phase can neutralize the acidic sites on the silica gel and prevent tailing.[10]
-
-
High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it may not fully evaporate after spotting, causing the spot to smear as the plate develops.[11]
-
Solution: After spotting your plate, place it under a high vacuum for a few minutes to remove the residual solvent before placing it in the developing chamber.[11]
-
-
Issue 3: My spots are not moving from the baseline (Rf ≈ 0) or are running with the solvent front (Rf ≈ 1).
Answer: This indicates a mismatch between the polarity of your compounds and the polarity of your mobile phase.[12]
-
Causality & Solutions:
-
Spots at Baseline (Rf ≈ 0): Your mobile phase is not polar enough to move the polar compounds up the plate.[10] Quinoline-4-carboxylic acid is quite polar due to the carboxylic acid group.
-
Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[12] For example, move from a 7:3 hexane:ethyl acetate mixture to a 1:1 mixture.
-
-
Spots at Solvent Front (Rf ≈ 1): Your mobile phase is too polar, causing all compounds to travel with the solvent front.[10] This might be observed for the less polar ester derivative if the eluent is too strong.
-
Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for analyzing quinoline derivatives?
A good starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[10][12] A 7:3 or 8:2 ratio of hexane to ethyl acetate is a common starting point.[12] Adjust the ratio based on the observed separation. The ideal solvent system should give your starting material an Rf value between 0.2 and 0.4, allowing room for the product to appear with a different Rf.
Q2: How do I visualize the spots on my TLC plate?
Quinoline derivatives are aromatic and often contain conjugated systems, making them visible under UV light at 254 nm.[13] They will typically appear as dark spots on a fluorescent green background.[14] This should always be your first, non-destructive method of visualization. If your compounds are not UV-active or for enhanced visualization, you can use a chemical stain.[10]
-
Iodine Chamber: A good general-purpose stain for most organic compounds. It will produce brownish spots.[13]
-
Potassium Permanganate (KMnO₄) Stain: This is an oxidative stain that reacts with any oxidizable functional group (alcohols, alkenes, etc.) to produce yellow-brown spots on a purple background.[15]
-
Bromocresol Green Stain: This stain is specific for acidic compounds, which will appear as yellow spots on a green or blue background.[16] However, be cautious as this stain is often in an aqueous basic solution, which will readily hydrolyze any remaining acyl chloride.[3]
Q3: How can I be certain that a new spot is my desired product?
The "co-spotting" technique is the most reliable way to tentatively identify a spot on a TLC plate.[10]
Protocol:
-
On the baseline of your TLC plate, make three separate spots:
-
Lane 1 (Reference): A pure sample of your starting material (quinoline-4-carboxylic acid).
-
Lane 2 (Reaction): An aliquot from your reaction mixture (ideally after quenching to form the ester).
-
Lane 3 (Co-spot): Spot the starting material first, then, on the exact same spot, apply the reaction mixture aliquot.
-
-
Develop the plate.
-
Interpretation:
-
If the new spot in your reaction lane is indeed a new compound, the co-spot lane will show two distinct spots.
-
If your reaction has not progressed, the co-spot will appear as a single, potentially slightly larger spot at the same Rf as your starting material.
-
Q4: What are the expected relative Rf values for the compounds involved?
In normal-phase TLC (silica gel), polarity is the primary determinant of retention. More polar compounds interact more strongly with the stationary phase and thus have lower Rf values.
| Compound | Expected Polarity | Expected Relative Rf Value | Rationale |
| Quinoline-4-carboxylic acid | High | Low | The carboxylic acid group is highly polar and capable of hydrogen bonding with the silica gel. |
| Quinoline-4-carbonyl chloride | Moderate | Higher than the acid | The acyl chloride is less polar than the carboxylic acid as the hydrogen-bonding hydroxyl group is gone. |
| Methyl quinoline-4-carboxylate | Moderate-Low | Highest | The ester is significantly less polar than the carboxylic acid. |
Note: The acyl chloride is unstable and may not be observable. The primary comparison will be between the starting acid and the ester derivative.
Experimental Protocols
Detailed Protocol: Indirect TLC Monitoring via Methanol Quench
This protocol is the recommended method for reliably tracking the conversion of quinoline-4-carboxylic acid to quinoline-4-carbonyl chloride.
-
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Mobile Phase (e.g., 7:3 Hexane:Ethyl Acetate)
-
Capillary spotters
-
Small vials (e.g., 1 mL shell vials)
-
Dry methanol
-
UV lamp (254 nm)
-
Forceps
-
-
Procedure:
-
Prepare the TLC Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapor. Cover the chamber.[10]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes for your reference (S), reaction (R), and co-spot (C).[6]
-
Prepare the Samples:
-
Reference Sample (S): Dissolve a small amount of your starting quinoline-4-carboxylic acid in a suitable solvent (e.g., ethyl acetate).
-
Reaction Sample (R): At a specific time point (e.g., t = 1 hour), withdraw a small aliquot of the reaction mixture. Quench it in a vial containing ~0.5 mL of dry methanol. This is your "R" sample.
-
-
Spot the Plate:
-
In lane S , use a capillary spotter to apply a small spot of the reference sample.
-
In lane R , use a clean capillary spotter to apply a small spot of the quenched reaction sample.
-
In lane C , first spot the reference sample, then apply the quenched reaction sample directly on top of the first spot.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber using forceps, ensuring the baseline is above the solvent level.[10] Cover the chamber and allow the solvent to move up the plate via capillary action until it is about 1 cm from the top.
-
Visualize and Interpret:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[14]
-
Analysis: A successful reaction will show the spot for the starting material in lane R diminishing over time, and a new, higher-Rf spot (the methyl ester) appearing and intensifying. The starting material has an Rf of ~0.2, while the new ester spot will have a higher Rf, perhaps ~0.5-0.6 in this eluent system.
-
-
Reaction Workflow Diagram
Caption: Workflow for indirect TLC monitoring.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
-
Labmonk. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- Mroczek, T., & Głowniak, K. (2000). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations.
-
Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
- Orito, K., et al. (2003). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 68(23), 9156-9158.
-
ScienceMadness Discussion Board. (2007, January 7). Acyl chloride on TLC. Retrieved from [Link]
-
Orgsyn. (n.d.). TLC stains. Retrieved from [Link]
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]
- Gök, D., et al. (2022).
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Reddit. (2024, September 17). TLC stains for Acyl halides. r/Chempros. Retrieved from [Link]
-
Bajpai, A. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! Dr. Aman. Retrieved from [Link]
- Leger, J. M., et al. (2006). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 4(2), 315-320.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
- Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
Reddit. (2025, February 16). reaction of carboxylic acid + thionyl chloride. r/OrganicChemistry. Retrieved from [Link]
- The Organic Chemistry Tutor. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube.
- LibreTexts Chemistry. (2023, January 22). Conversion of carboxylic acids to acid chlorides.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Dhont, J. H., et al. (1974). The R f value as a constant in thin-layer chromatography.
- Ahmad, S., et al. (2022). R f values of the standards used in TLC and their respective colors.
- BenchChem. (n.d.).
- Wenta, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163.
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- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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Troubleshooting Guide: Common Issues in Acylation Reactions
Technical Support Center: Acylation Reaction Optimization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing acylation reactions. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist you in overcoming common challenges related to solvent and temperature selection in your acylation experiments.
This section addresses frequent problems encountered during acylation, offering explanations of the underlying causes and providing actionable solutions in a direct question-and-answer format.
Q1: Why is the yield of my acylation reaction unexpectedly low?
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or a deactivated acylating agent. Aromatic amines, for instance, are generally less nucleophilic than aliphatic amines and may require more forcing conditions to react completely.[1]
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[1][2] If the reaction is sluggish, consider a gradual increase in temperature, while continuing to monitor for any potential side product formation.[1][3] Also, ensure your acylating agent is fresh and has been stored under anhydrous conditions, as they can hydrolyze over time.[2][3]
-
-
Hydrolysis of Acylating Agent: Acylating agents like acetyl chloride and acetic anhydride are highly sensitive to moisture.[2] Any water present in the reaction setup can hydrolyze these reagents, reducing their effective concentration and leading to lower yields.[1]
-
Protonation of the Nucleophile: In the acylation of amines, the acid byproduct (e.g., HCl from acetyl chloride) can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
-
Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be significantly hindered.[1]
-
Solution: Select a solvent in which all reactants are soluble.[1] In some cases, a solvent that can also act as a catalyst or reagent, such as pyridine, may be beneficial. If solubility remains an issue, gentle heating can sometimes improve it, but this must be balanced against the risk of side reactions.
-
Q2: I'm observing the formation of multiple products. What are the likely side reactions and how can I avoid them?
Possible Causes & Solutions:
-
Polyacylation: While less common in acylation compared to alkylation (due to the deactivating nature of the acyl group), it can occur with highly activated aromatic rings.[2][5]
-
Rearrangement of the Product: In certain cases, such as the acylation of 2-methoxynaphthalene, the initially formed kinetic product can rearrange to the more thermodynamically stable isomer, especially at elevated temperatures.[5]
-
Oxidation of Starting Material: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[3]
-
Competing N- vs. O-acylation: Substrates containing both amine and hydroxyl groups, like 2-amino-8-quinolinol, can undergo acylation at either site. The reaction conditions will dictate the chemoselectivity.
-
Solution: The choice of catalyst and solvent system is critical. For example, using EDCI and DMAP can favor C8-ester formation, while other conditions might promote C2-amide formation.[8]
-
Frequently Asked Questions (FAQs) on Solvent and Temperature Optimization
Q3: How do I select the appropriate solvent for my acylation reaction?
The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and have a suitable boiling point for the desired reaction temperature. The polarity of the solvent can also significantly influence the reaction rate and outcome.[9][10]
-
For Friedel-Crafts Acylation: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are commonly used.[11] In some cases, polar solvents like nitrobenzene may be employed, but care must be taken as the solvent can sometimes influence regioselectivity.[4][11] It's important to note that very polar solvents can complex with the Lewis acid catalyst, potentially inhibiting the reaction.
-
For N- and O-Acylation: A range of solvents can be used, from non-polar (like DCM) to polar aprotic (like DMF or acetone) and even protic solvents (like water in some amine acylations).[3][12] The choice often depends on the solubility of the starting materials and the reactivity of the acylating agent. Interestingly, the yield is not always directly proportional to the solvent's polarity.[13]
| Solvent Type | Examples | Typical Use Cases & Considerations |
| Non-Polar | Dichloromethane (DCM), Carbon Disulfide (CS₂), Hexanes | Friedel-Crafts acylations. Good for dissolving organic substrates. CS₂ is highly flammable.[11][14] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF) | N- and O-acylations. Good solvating power for a range of substrates. DMF can be difficult to remove.[13][15] |
| Polar Protic | Water, Ethanol | Certain N-acylations, particularly with less water-sensitive acylating agents.[3] |
| Basic/Nucleophilic | Pyridine | Can act as both a solvent and a base to neutralize acidic byproducts in N- and O-acylations.[1][12] |
Q4: What is the optimal temperature range for acylation reactions?
The optimal temperature is a balance between achieving a reasonable reaction rate and avoiding side reactions or decomposition.[2][3]
-
Room Temperature: Many N-acylations of amines and O-acylations of alcohols proceed readily at room temperature.[3][16] Friedel-Crafts acylations of activated aromatic rings can also often be run at this temperature.[2]
-
Gentle Heating (40-60 °C): If a reaction is sluggish at room temperature, gentle heating can be applied to overcome the activation energy barrier.[3] This is a common strategy for less reactive substrates.
-
Elevated Temperatures (>80 °C): Higher temperatures may be necessary for deactivated substrates or to promote specific isomerizations.[5] However, excessively high temperatures can lead to decomposition of reagents or products, and may even cause deacylation.[5][7] For instance, in some Friedel-Crafts reactions, temperatures above 140°C can lead to a decrease in yield.[5][7]
It is always recommended to monitor the reaction by TLC when adjusting the temperature to observe the effects on both the reaction rate and the formation of any impurities. [1][3]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of an Aromatic Amine
This protocol is a general guideline for the N-acylation of an aromatic amine using acetic anhydride.
Reagents:
-
Aromatic amine (e.g., p-toluidine): 1.0 eq
-
Acetic Anhydride: 1.1 - 1.5 eq[3]
-
Base (e.g., Sodium Acetate): 1.2 eq
-
Solvent (e.g., Water/Acetone mixture)
Procedure:
-
Dissolve the aromatic amine in the chosen solvent system in a round-bottom flask.[12]
-
Add the base and stir until it is dissolved.[12]
-
Cool the mixture in an ice bath to 0 °C.[12]
-
Slowly add the acetic anhydride dropwise to the stirred solution. An exothermic reaction may be observed.[3][12]
-
Continue stirring the reaction in the ice bath for 15-20 minutes, monitoring the progress by TLC.[3][12]
-
Once the reaction is complete (as indicated by the disappearance of the starting amine spot on TLC), collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold water to remove any remaining salts.[3]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[3]
Visualizing the Workflow
Decision Tree for Troubleshooting Low Yield in Acylation
Caption: Troubleshooting flowchart for low acylation reaction yield.
Solvent Selection Logic for Acylation Reactions
Caption: Decision process for selecting an appropriate solvent.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemguide. (n.d.). the acylation of benzene - electrophilic substitution. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
ChemRxiv. (2020). Kinetic Solvent Effects in Organic Reactions. [Link]
-
Hosseini-Sarvari, M., & Sharghi, H. (2004). Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation. Journal of Organic Chemistry, 69(20), 6953-6956. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
MDPI. (2022). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the acylation reaction. [Link]
-
ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases.... [Link]
-
ResearchGate. (n.d.). Optimization of acylation conditions. [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
-
YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. [Link]
Sources
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- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 10. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
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Validation & Comparative
A Comparative Spectroscopic Guide to 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl Chloride and Its Analogs
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a detailed comparative analysis of the spectral data for 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride, a key intermediate in the synthesis of various bioactive molecules. By juxtaposing its predicted spectral characteristics with those of its precursors and structural analogs, this document serves as a practical reference for its identification and characterization.
The quinoline core is a privileged scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[1] The title compound, with its reactive carbonyl chloride moiety, is a versatile building block for creating libraries of amides and esters for further investigation. A thorough understanding of its spectral signature is crucial for ensuring reaction success and the purity of subsequent products.
Predicted Spectral Data for this compound
Molecular Structure and Predicted Fragmentation:
Caption: Predicted ESI-MS fragmentation pathway.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |
| Quinoline-H3 | 8.2-8.4 | ~120 | Deshielded by adjacent carbonyl and ring nitrogen. |
| Quinoline-H5 | 8.0-8.2 | ~128 | Typical aromatic proton in a condensed ring system. |
| Quinoline-H7, H8 | 7.5-7.9 | ~125-130 | Aromatic protons on the benzo- portion of the quinoline. |
| Phenyl-H2', H4', H6' | 7.0-7.4 | ~115-122 | Protons on the isobutoxyphenyl ring. |
| -O-CH₂- | 3.8-4.0 | ~75 | Methylene protons adjacent to an oxygen atom. |
| -CH(CH₃)₂ | 2.0-2.2 | ~28 | Methine proton of the isobutyl group. |
| -CH(CH₃)₂ | 1.0-1.2 | ~19 | Methyl protons of the isobutyl group (doublet). |
| Quinoline-CH₃ | 2.4-2.6 | ~21 | Methyl group on the quinoline ring. |
| C=O | - | ~168 | Carbonyl carbon of the acyl chloride. |
| Quaternary Carbons | - | ~130-160 | Multiple signals expected for the various quaternary carbons in the aromatic systems. |
Note: Predicted chemical shifts are relative to TMS in CDCl₃ and are based on data for similar quinoline structures.[5][6]
Infrared (IR) Spectroscopy:
The most characteristic feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration.[3] Due to the electron-withdrawing effect of the chlorine atom, this band appears at a higher frequency compared to other carbonyl compounds.[7]
-
Aromatic C=C stretches: ~1600 cm⁻¹ and ~1450-1500 cm⁻¹
-
C-O stretch (ether): ~1250 cm⁻¹
Comparative Analysis with Alternatives
To better understand the spectral characteristics of the target compound, it is instructive to compare it with its immediate precursor, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid, and a structurally related analog, 2-(p-tolyl)quinoline-4-carboxylic acid.
Alternative 1: 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic Acid
This is the direct precursor to the target acyl chloride. The primary spectral differences will arise from the conversion of the carboxylic acid group to the carbonyl chloride.
Table 2: Spectral Data Comparison
| Spectral Feature | This compound (Predicted) | 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic Acid (Expected) | Key Difference & Rationale |
| Molecular Weight | 353.84 | 335.39 | Replacement of -OH with -Cl. |
| Mass Spec [M]⁺˙ | m/z 353/355 (isotope pattern) | m/z 335 | The presence of chlorine in the acyl chloride results in a characteristic M+2 isotope peak. |
| ¹H NMR | No -OH proton | Broad singlet for -COOH, ~10-13 ppm | Absence of the acidic proton in the acyl chloride. |
| ¹³C NMR (C=O) | ~168 ppm | ~172 ppm | The carbonyl carbon in the carboxylic acid is slightly more deshielded. |
| IR (C=O stretch) | 1780-1810 cm⁻¹ | ~1700-1725 cm⁻¹ (dimer), broad O-H stretch ~2500-3300 cm⁻¹ | The acyl chloride C=O stretch is at a higher frequency. The carboxylic acid shows a characteristic broad O-H stretch which is absent in the acyl chloride.[8] |
Alternative 2: 2-(p-tolyl)quinoline-4-carboxylic Acid
This compound is a useful comparator as it shares the quinoline-4-carboxylic acid core but has a simpler tolyl substituent instead of the isobutoxyphenyl group. This allows for the specific spectral contributions of the isobutoxyphenyl moiety to be discerned.
Table 3: Spectral Data Comparison
| Spectral Feature | This compound (Predicted) | 2-(p-tolyl)quinoline-4-carboxylic Acid[9] | Key Difference & Rationale |
| Molecular Formula | C₂₁H₂₀ClNO₂ | C₁₇H₁₃NO₂ | Different substituents at the 2-position. |
| ¹H NMR | Signals for isobutoxy group (~1.0-1.2, 2.0-2.2, 3.8-4.0 ppm) | Signal for tolyl methyl group (~2.4 ppm) | The presence of the isobutoxy group in the target compound gives rise to characteristic aliphatic signals. |
| ¹³C NMR | Signals for isobutoxy group (~19, 28, 75 ppm) and C-O at ~158 ppm | Signal for tolyl methyl group (~21 ppm) | Additional aliphatic carbon signals and an ether linkage carbon for the target compound. |
Experimental Protocols
The following are generalized, yet detailed, protocols for acquiring the spectral data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For complex structures, 2D NMR experiments like COSY and HSQC can be invaluable for assigning proton and carbon signals, respectively.[1]
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the ¹H NMR signals.
-
Interpretation: Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the corresponding atoms in the molecular structure.
Mass Spectrometry (MS)
-
Sample Introduction: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like LC-MS or GC-MS.
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is well-suited for this type of molecule.
-
Mass Analysis: Acquire the mass spectrum, ensuring a mass range that encompasses the molecular weight of the compound (353.84 g/mol ). Look for the molecular ion peak [M]⁺˙ and the characteristic [M+2]⁺˙ peak due to the ³⁷Cl isotope.[10]
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can provide further structural confirmation.[11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in the IR beam and record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, paying close attention to the C=O stretch of the acyl chloride.[13]
Conclusion
The structural verification of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. The key identifiers for this compound are the presence of a molecular ion with a characteristic chlorine isotope pattern in the mass spectrum, a high-frequency carbonyl stretch in the IR spectrum, and a combination of aromatic and isobutoxy group signals in the NMR spectra. By comparing this data with that of its precursors and analogs, researchers can confidently confirm the identity and purity of this valuable synthetic intermediate.
References
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link][2][14]
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Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. Retrieved from [Link][3]
-
ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link][5]
-
ACS Publications. (n.d.). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A. Retrieved from [Link][13]
-
ResearchGate. (n.d.). FT-IR of fatty acyl chlorides. Retrieved from [Link][8]
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UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link][6]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link][7]
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ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link][11]
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Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link][12]
-
ResearchGate. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link][9]
-
PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link][10]
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A Comparative Guide to the Purity Characterization of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
This guide provides an in-depth, comparative analysis of the essential analytical techniques for characterizing the purity of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating approach to quality assessment.
Introduction: The Analytical Imperative for a Reactive Intermediate
This compound is a highly valued intermediate in organic synthesis, particularly for creating novel amide and ester derivatives of the quinoline scaffold. Quinoline derivatives are a cornerstone in medicinal chemistry, forming the basis of numerous pharmaceuticals.[1][2] The utility of this intermediate is directly proportional to its purity. However, the presence of a reactive carbonyl chloride group presents a significant analytical challenge. This moiety is susceptible to hydrolysis and can react with nucleophilic impurities, necessitating a multi-faceted, orthogonal approach to purity verification. A single analytical method is insufficient to provide a complete and trustworthy purity profile. This guide details an integrated strategy employing chromatographic, spectroscopic, and elemental analysis to deliver a comprehensive and reliable characterization.
The Analytical Landscape: Anticipating Potential Impurities
A robust purity analysis begins with understanding the potential impurities that may be present. These can arise from the synthesis process or subsequent degradation. While the specific synthesis route may vary, common methods for quinoline synthesis like the Skraup or Doebner-von Miller reactions can leave behind starting materials or generate isomeric side-products.[3][4] The most probable impurities for this compound are:
| Impurity Class | Specific Example | Likely Origin | Significance |
| Degradation Product | 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid | Hydrolysis of the carbonyl chloride by atmospheric or solvent-based moisture. | Highly probable. Affects stoichiometry in subsequent reactions. |
| Starting Material | Unreacted p-toluidine or isobutoxy-substituted aniline derivatives | Incomplete reaction during quinoline ring formation. | Indicates inefficient synthesis and complicates purification. |
| Side-Product | Isomers (e.g., 8-methylquinoline) | Non-specific cyclization during synthesis. | Can have different reactivity and pharmacological profiles. |
| Residual Solvents | Ethanol, Acetonitrile, Hexanes, etc. | Remnants from reaction workup or purification steps like recrystallization or chromatography.[5] | Can interfere with analysis and may be toxic. |
An Integrated Workflow for Comprehensive Purity Assessment
To address the multifaceted nature of purity, we employ an orthogonal testing strategy. This involves using multiple analytical techniques with different separation and detection principles to build a complete picture of the sample's composition. No single technique can simultaneously confirm the structure, identify and quantify all potential impurities. The following workflow illustrates how these methods are synergistically applied.
Caption: Integrated workflow for purity characterization.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for quantifying the purity of organic compounds and separating them from non-volatile impurities.[6][7] For a moderately non-polar molecule like our target compound, a reversed-phase C18 column is ideal. The acidic modifier in the mobile phase (e.g., trifluoroacetic acid or formic acid) is critical; it ensures the quinoline nitrogen is consistently protonated, preventing peak tailing and leading to sharp, symmetrical peaks for accurate integration.[8]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Perform this step immediately before analysis to minimize hydrolysis.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 50% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Calculate purity based on the relative peak area of the main component. The area of the main peak divided by the total area of all peaks provides the area percent purity.
Hypothetical Data Summary
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 5.8 | 1.2 | Carboxylic acid (hydrolysis product) |
| 2 | 10.2 | 98.5 | Target Compound |
| 3 | 11.5 | 0.3 | Unknown Impurity |
Structural Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is unparalleled for unambiguous structure elucidation.[1][9] ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon framework, confirming the connectivity of the molecule and the positions of substituents. For a reactive species like a carbonyl chloride, it is crucial to use a dry, aprotic deuterated solvent (e.g., Chloroform-d, CDCl₃) and acquire the spectrum promptly after sample preparation to prevent the formation of the hydrolysis artifact (the carboxylic acid), which would show a broad singlet in the ¹H NMR spectrum (typically >10 ppm).
Experimental Protocol: ¹H & ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of dry CDCl₃ in a clean, dry NMR tube.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis: Compare the observed chemical shifts, integration values, and coupling patterns with the expected structure. Impurities will appear as distinct, unassigned signals.
Molecular Weight Confirmation: Mass Spectrometry (MS)
Causality: Mass spectrometry provides a direct measurement of the molecular weight of the compound, serving as a fundamental check of its identity.[10] When coupled with liquid chromatography (LC-MS), it can also provide the molecular weights of impurities separated by the HPLC method. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely be observed as the protonated molecular ion [M+H]⁺.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a TOF or Quadrupole analyzer) with an ESI source.
-
Method: Use the same LC method as described for the HPLC-UV analysis.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: Confirm the presence of the target compound by identifying its corresponding molecular ion peak. For C₂₁H₂₀ClNO₂, the expected monoisotopic mass is ~353.12 g/mol . The [M+H]⁺ ion should be observed at m/z ≈ 354.12.
Elemental Composition: Combustion Analysis
Causality: Elemental analysis is a quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[11][12] It provides a fundamental assessment of purity by comparing the experimental elemental composition to the theoretical values calculated from the molecular formula. A close match validates the empirical formula and indicates the absence of significant inorganic or elemental impurities. The generally accepted deviation is within ±0.4%.[13]
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry sample into a tin capsule.
-
Instrumentation: A modern CHNS/O elemental analyzer.
-
Method: The sample undergoes high-temperature combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.[12]
-
Data Analysis: Compare the experimentally determined weight percentages of C, H, and N to the theoretical values.
Theoretical vs. Experimental Data
| Element | Theoretical (%) for C₂₁H₂₀ClNO₂ | Experimental Result (%) | Deviation (%) |
| Carbon (C) | 71.28 | 71.15 | -0.13 |
| Hydrogen (H) | 5.70 | 5.65 | -0.05 |
| Nitrogen (N) | 3.96 | 3.91 | -0.05 |
Comparative Analysis of Purity Assessment Methods
Each technique provides unique and complementary information. The choice and interpretation of these methods must be guided by a clear understanding of their individual strengths and weaknesses.
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Comparing reactivity of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride with analogs
An In-Depth Guide to the Comparative Reactivity of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl Chloride and Its Analogs
For drug development professionals and researchers in organic synthesis, the selection of building blocks is paramount. The reactivity of these intermediates dictates reaction conditions, yield, and the overall efficiency of a synthetic route. Quinoline derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] This guide provides a detailed comparison of the reactivity of this compound, a key synthetic intermediate, with structurally related analogs. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in their synthetic strategies.
The Core Compound and Selected Analogs
The target compound, this compound, is a highly reactive acyl chloride.[3][4][5] The carbonyl chloride group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.[6] This reactivity is crucial for forming amide and ester bonds, common linkages in pharmacologically active molecules.[7][8]
To provide a comprehensive comparison, we have selected three analogs that systematically vary the electronic and steric properties of the core structure:
| Compound ID | Structure | Key Feature |
| Target | This compound | Baseline for comparison. |
| Analog 1 | 7-Chloro-2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride | Features an electron-withdrawing group (EWG) on the quinoline core.[9] |
| Analog 2 | 2-(4-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride | Features an electron-donating group (EDG) on the 2-phenyl substituent. |
| Analog 3 | 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | Introduces steric hindrance near the quinoline core.[10] |
The Underlying Chemistry: Factors Governing Reactivity
The reactivity of acyl chlorides in reactions like hydrolysis, esterification, or aminolysis is governed by the electrophilicity of the carbonyl carbon. These reactions typically proceed through a nucleophilic addition-elimination mechanism .[3][7] A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is eliminated.[11][12]
Caption: General Nucleophilic Addition-Elimination Mechanism.
Two primary factors modulate the speed of this reaction:
-
Electronic Effects: Substituents on the aromatic rings can either donate or withdraw electron density. Electron-withdrawing groups (EWGs), such as halogens, pull electron density away from the carbonyl carbon. This increases its partial positive charge (electrophilicity), making it more attractive to nucleophiles and accelerating the reaction.[8][13] Conversely, electron-donating groups (EDGs), like alkoxy groups, push electron density towards the carbonyl carbon, reducing its electrophilicity and slowing the reaction.[14]
-
Steric Effects: Bulky groups positioned near the reaction center can physically obstruct the path of the incoming nucleophile. This steric hindrance makes it more difficult for the nucleophile to attack the carbonyl carbon, thereby decreasing the reaction rate.[13]
Experimental Protocol for Comparative Reactivity Analysis
To quantitatively compare the reactivity of the target compound and its analogs, we propose a standardized aminolysis reaction, monitored by High-Performance Liquid Chromatography (HPLC). Aminolysis is a robust and synthetically relevant reaction for these substrates.[4][7][12]
Objective:
To determine the relative reaction rates of the target acyl chloride and its three analogs with a model amine (aniline).
Materials:
-
This compound (Target)
-
7-Chloro-2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride (Analog 1)
-
2-(4-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride (Analog 2)
-
6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride (Analog 3)
-
Aniline (Nucleophile)
-
Diisopropylethylamine (DIEA) (Non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM) (Solvent)
-
Anhydrous Methanol (Quenching agent)
-
HPLC system with a C18 column
Experimental Workflow Diagram
Caption: Workflow for Kinetic Analysis of Acyl Chloride Reactivity.
Step-by-Step Procedure:
-
Preparation: All glassware must be flame-dried and reactions conducted under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the acyl chlorides.[15][16] Prepare 0.1 M stock solutions of each acyl chloride, aniline, and DIEA in anhydrous DCM.
-
Reaction Initiation: In a thermostatted reaction vessel at 25°C, combine the aniline solution (1.0 eq) and DIEA solution (1.1 eq). Initiate the reaction by adding the acyl chloride solution (1.0 eq).
-
Monitoring: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing 900 µL of anhydrous methanol. This rapidly converts the highly reactive unreacted acyl chloride into a stable methyl ester, effectively stopping the reaction for analysis.[17]
-
HPLC Analysis: Analyze each quenched sample by HPLC to determine the concentration of the resulting methyl ester and, by extension, the amount of unreacted acyl chloride at each time point.
-
Data Analysis: For each compound, plot the natural logarithm of the concentration of the remaining acyl chloride (ln[Acyl-Cl]) against time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).[18]
Predicted Results and Mechanistic Interpretation
Based on the principles of electronic and steric effects, we can predict the relative reactivity of the four compounds. The experimental data from the outlined protocol would be expected to align with these predictions.
Comparative Reactivity Data (Hypothetical)
| Compound ID | Key Feature | Predicted Rate Constant (k) | Predicted Relative Rate (k_rel) |
| Target | Baseline | k_target | 1.00 |
| Analog 1 | Electron-Withdrawing Group (-Cl) | k_analog1 | > 1.50 |
| Analog 2 | Electron-Donating Group (-OCH₃) | k_analog2 | < 0.70 |
| Analog 3 | Steric Hindrance (ortho-CH₃) | k_analog3 | < 0.50 |
Discussion of Predicted Outcomes:
-
Target Compound: This molecule serves as our benchmark for reactivity, with a relative rate of 1.00. Its reactivity is determined by the inherent electronic properties of the 2-(3-isobutoxyphenyl)-6-methylquinoline scaffold.
-
Analog 1 (7-Chloro): The strongly electron-withdrawing chlorine atom at the 7-position will significantly increase the electrophilicity of the carbonyl carbon.[8] This will lead to a faster rate of nucleophilic attack by aniline, resulting in a substantially higher reaction rate constant compared to the target compound.
-
Analog 2 (4-Methoxy): The methoxy group on the phenyl ring is a classic electron-donating group. Through resonance, it pushes electron density into the aromatic system, which slightly reduces the electrophilicity of the distant carbonyl carbon. This effect is expected to result in a noticeably slower reaction rate than the target compound.
-
Analog 3 (ortho-Methyl): The methyl group at the ortho-position of the 2-phenyl ring introduces significant steric bulk. This bulk will likely hinder the optimal orientation of the quinoline system and impede the approach of the aniline nucleophile to the carbonyl carbon. This steric hindrance is predicted to cause the most significant decrease in reactivity among the tested analogs.[13]
Conclusion and Practical Implications
This guide demonstrates how subtle changes in the molecular structure of quinoline-4-carbonyl chlorides can lead to significant differences in their chemical reactivity. The interplay of electronic and steric effects provides a predictable framework for understanding these variations.
For the synthetic chemist, this knowledge is directly applicable:
-
Accelerating Sluggish Reactions: If a desired amide coupling is slow or low-yielding, switching to an analog with an electron-withdrawing group (like Analog 1) could dramatically improve the outcome.
-
Controlling Highly Exothermic Reactions: For reactions with highly nucleophilic amines where selectivity or thermal control is an issue, choosing an analog with electron-donating or sterically hindering groups (like Analogs 2 or 3) would temper the reactivity, allowing for a more controlled transformation.
By leveraging these structure-reactivity relationships, researchers can more effectively design synthetic routes, optimize reaction conditions, and ultimately accelerate the drug discovery and development process.
References
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- Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide.
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- Santa Cruz Biotechnology. (n.d.). This compound.
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- Matrix Scientific. (n.d.). 6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride.
- BenchChem. (n.d.). Overcoming low reactivity of Isoquinoline-6-carbonyl chloride in coupling reactions.
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A Comparative Guide to 2-(3-Isobutoxyphenyl) and 2-(4-Isobutoxyphenyl) Quinoline Derivatives: Synthesis, Structure-Activity Relationship, and Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Significance of Positional Isomerism
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological effects. Among these, 2-arylquinolines have garnered significant attention for their potent cytotoxic activities against various cancer cell lines.
Synthesis of 2-(Isobutoxyphenyl)quinoline Isomers
The synthesis of 2-arylquinolines can be achieved through several established methods. The Friedländer annulation and the Doebner-von Miller reaction are two of the most common and versatile approaches. For the purpose of this guide, we will outline a synthetic strategy based on the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Proposed Synthetic Pathway: Friedländer Annulation
The synthesis of both 2-(3-isobutoxyphenyl)quinoline and 2-(4-isobutoxyphenyl)quinoline can be accomplished by reacting 2-aminobenzaldehyde with the corresponding isobutoxyphenyl-substituted acetophenones.
Caption: Proposed Friedländer synthesis of 2-(isobutoxyphenyl)quinoline isomers.
Experimental Protocol: General Procedure for Friedländer Synthesis
This protocol provides a general methodology for the synthesis of 2-(isobutoxyphenyl)quinoline derivatives.
Materials:
-
2-Aminobenzaldehyde
-
3-Isobutoxyacetophenone or 4-Isobutoxyacetophenone
-
Potassium Hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 mmol) and the corresponding isobutoxyacetophenone (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add the catalyst, either potassium hydroxide (2.0 mmol) for base-catalyzed conditions or a catalytic amount of p-toluenesulfonic acid (0.1 mmol) for acid-catalyzed conditions.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a base was used, neutralize the mixture with a dilute acid (e.g., 1M HCl). If an acid was used, neutralize with a dilute base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 2-(isobutoxyphenyl)quinoline isomer.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Analysis of Biological Activity: An SAR Perspective
The biological activity of 2-phenylquinoline derivatives is profoundly influenced by the substitution pattern on the 2-phenyl ring. The position of the substituent (ortho, meta, or para) can affect the molecule's conformation, electronic properties, and ability to interact with biological targets.
Structure-Activity Relationship (SAR) Insights
While direct comparative anticancer data for 2-(3-isobutoxyphenyl)quinoline and 2-(4-isobutoxyphenyl)quinoline is scarce, we can extrapolate from studies on other 2-alkoxyphenylquinoline derivatives. Generally, the introduction of alkoxy groups on the 2-phenyl ring can enhance the anticancer activity. The position of this substitution plays a crucial role in determining the potency.
-
Para-Substitution (4-position): Substituents at the para-position of the 2-phenyl ring often lead to enhanced biological activity. This is potentially due to more favorable interactions with the target protein's binding pocket, as this position extends linearly from the quinoline core. Studies on other 4-substituted 2-phenylquinolines have shown significant cytotoxic effects.
-
Meta-Substitution (3-position): Meta-substitution can also confer significant activity, sometimes leading to a different selectivity profile compared to para-isomers. The altered geometry may allow for interactions with different residues within the target's active site.
The isobutoxy group, being a bulky and lipophilic substituent, is likely to influence the molecule's pharmacokinetic and pharmacodynamic properties. Increased lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to greater cytotoxicity.
Quantitative Data: Anticancer Activity of Related 2-Arylquinoline Derivatives
The following table summarizes the in vitro anticancer activity of various 2-arylquinoline derivatives against different cancer cell lines to provide a context for the potential activity of the target compounds.
| Compound ID | 2-Aryl Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-(3,4-Methylenedioxyphenyl)-6-methylquinoline | HeLa (Cervical) | 8.3 | [3] |
| 2 | 2-(3,4-Methylenedioxyphenyl)-6-chloroquinoline | PC3 (Prostate) | 31.37 | [3] |
| 3 | 2-(3,4-Methylenedioxyphenyl)quinoline | PC3 (Prostate) | 34.34 | [3] |
| 4 | 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | HeLa (Cervical) | 0.50 | [4] |
Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Based on the general trends observed in SAR studies of 2-phenylquinoline derivatives, it is plausible that both 2-(3-isobutoxyphenyl)quinoline and 2-(4-isobutoxyphenyl)quinoline will exhibit anticancer activity. The para-isomer may exhibit slightly higher potency due to the generally observed trend for para-substituted analogs. However, experimental validation is essential to confirm this hypothesis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To experimentally determine and compare the anticancer activity of the two isomers, a standard in vitro cytotoxicity assay such as the MTT assay can be employed.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed the chosen cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-(3-isobutoxyphenyl)quinoline and 2-(4-isobutoxyphenyl)quinoline in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO, the solvent for the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for another 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
This guide has provided a comparative overview of 2-(3-isobutoxyphenyl)quinoline and 2-(4-isobutoxyphenyl)quinoline, focusing on their synthesis and potential as anticancer agents. Based on established structure-activity relationships for 2-phenylquinoline derivatives, both isomers are promising candidates for further investigation. The para-substituted isomer may exhibit superior potency, but experimental verification is crucial.
Future research should focus on the synthesis and direct comparative biological evaluation of these two isomers against a panel of cancer cell lines. Further studies could also explore their mechanism of action, such as their ability to induce apoptosis or inhibit specific kinases, which are common mechanisms for quinoline-based anticancer agents. Such investigations will provide a clearer understanding of the therapeutic potential of these compounds and guide the design of more potent and selective anticancer drugs based on the 2-phenylquinoline scaffold.
References
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
-
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PMC - NIH. [Link]
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The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]
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Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science. [Link]
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Structure-activity relationship of anticancer drug candidate quinones. PMC - NIH. [Link]
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In vitro anti-cancer activity (IC 50 , µM) of the synthetic compounds... ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of Substituted Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, making them a "privileged structure" in the quest for novel therapeutics.[2] This guide offers an in-depth, objective comparison of the biological activities of substituted quinoline compounds, with a focus on their anticancer, antimicrobial, and antimalarial properties. The information presented is substantiated by experimental data and detailed protocols to provide researchers with a solid foundation for their own investigations.
The Versatility of the Quinoline Ring: A Structural Overview
The fundamental quinoline structure, a fusion of a benzene ring and a pyridine ring, provides a unique electronic and steric arrangement that allows for diverse interactions with biological macromolecules. The positions on the quinoline ring system are numbered, and the nature and position of various substituents dramatically influence the compound's biological activity. This structure-activity relationship (SAR) is a critical aspect of drug design and is a recurring theme throughout this guide. For instance, the introduction of an aniline group at the C-4 position and alkoxy groups at the C-7 position have been shown to be important for anticancer activity.[3]
Anticancer Activity: A Multi-pronged Attack on Malignancy
Substituted quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[4][5] These mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.[5]
Comparative Efficacy of Substituted Quinolines as Anticancer Agents
The potency of anticancer compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table provides a comparative overview of the anticancer activity of various substituted quinoline derivatives against different cancer cell lines.
| Compound/Derivative Class | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid (12e) | Chalcone moiety linked to quinoline | MGC-803 (Gastric) | 1.38 | [6] |
| HCT-116 (Colon) | 5.34 | [6] | ||
| MCF-7 (Breast) | 5.21 | [6] | ||
| Quinoline-Chalcone Hybrid (6) | Chalcone moiety linked to quinoline | HL60 (Leukemia) | 0.59 | [6] |
| Phenylsulfonylurea-Quinoline Hybrid (7) | Phenylsulfonylurea moiety linked to quinoline | HepG-2 (Liver) | 2.71 | [6] |
| A549 (Lung) | 7.47 | [6] | ||
| MCF-7 (Breast) | 6.55 | [6] | ||
| Pyrazolo-Tetrahydroquinoline (75) | Fused pyrazolo ring on a tetrahydroquinoline | Not Specified | Not Specified | [7] |
| 5,7-dibromo-8-hydroxyquinoline (MC-5-2) | Dibromo and hydroxyl substitutions | Breast Cancer | Not Specified | [8] |
Key Signaling Pathways Targeted by Anticancer Quinolines
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[2] Two of the most important pathways are the EGFR and VEGFR signaling pathways.
Caption: Experimental workflow for the MTT assay.
Antimicrobial Activity: Combating Bacterial Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new antibacterial agents. Quinoline derivatives have a long history in this area, with many exhibiting potent activity against a range of pathogenic bacteria. [9]
Comparative Efficacy of Substituted Quinolines as Antimicrobial Agents
The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-sulfoether-4-quinolone (15) | S. aureus | 0.8 (µM) | [9] |
| B. cereus | 0.8 (µM) | [9] | |
| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | [10] |
| M. tuberculosis H37Rv | 10 | [10] | |
| Facilely accessible quinoline (4) | MRSA | 0.75 | [11] |
| VRE | 0.75 | [11] | |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [12][13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. [14] Principle: This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation. [15] Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the quinoline compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate. This is typically done by adding 100 µL of the medium to all wells, then adding 100 µL of the 2x concentrated drug solution to the first column and serially diluting across the plate. [16]
-
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture of the test bacterium, pick several colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. [17] * Dilute this standardized suspension in the growth medium to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
-
Inoculation of the Microtiter Plate:
-
Add a standardized volume (e.g., 5 µL or 100 µL depending on the initial setup) of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. [16] * Include a positive control well (inoculum without the antimicrobial agent) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours. [14]
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Caption: Experimental workflow for MIC determination by broth microdilution.
Antimalarial Activity: A Legacy and a Future in Fighting Malaria
Quinoline derivatives, most notably quinine and chloroquine, have been central to the treatment and prevention of malaria for centuries. [1]Despite the emergence of drug-resistant parasite strains, the quinoline scaffold remains a crucial starting point for the development of new antimalarial agents.
Comparative Efficacy of Substituted Quinolines as Antimalarial Agents
The in vitro antimalarial activity is also typically expressed as an IC50 value, representing the concentration of the compound that inhibits parasite growth by 50%.
| Compound/Derivative Class | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| Chloroquine | 3D7 (CQ-sensitive) | 0.014 - 0.023 | [1] |
| K1 (CQ-resistant) | 0.183 | [1] | |
| Quinolinyl Thiourea (1) | Chloroquine-resistant | 1.2 | [18] |
| 2-methylquinoline derivative (10) | Dd2 (CQ-resistant) | 0.033 | [19] |
| Bis-substituted quinoline (160) | 3D7 (CQS) & W2 (CQR) | 0.032 - 0.34 | [19] |
| Dioxoisoindoline-quinoline conjugate (17) | W2 (CQR) | 0.097 | [19] |
| Quinoline-triazole hybrid (9) | D10 (CQS) | 0.349 - 1.247 (nM) | [18] |
Mechanism of Action: Inhibition of Heme Detoxification
A primary mechanism of action for many quinoline-based antimalarials, including chloroquine, is the inhibition of hemozoin formation. [20]The malaria parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Chloroquine is thought to accumulate in the acidic food vacuole and bind to heme, preventing its polymerization into hemozoin. The buildup of free heme is toxic to the parasite and leads to its death. [21][22][23][24]
Caption: Inhibition of heme detoxification by chloroquine.
Experimental Protocol: SYBR Green I-Based Fluorescence Assay for Antimalarial Activity
The SYBR Green I assay is a widely used, non-radioactive method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs. [25] Principle: The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence measured is directly proportional to the amount of parasite DNA, and thus, parasite growth. [26] Step-by-Step Protocol:
-
Parasite Culture:
-
Maintain asynchronous or synchronized cultures of P. falciparum in human erythrocytes in a suitable culture medium (e.g., RPMI 1640 supplemented with serum or Albumax).
-
Incubate cultures at 37°C in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2). [25]
-
-
Assay Setup:
-
Prepare serial dilutions of the quinoline compounds in a 96-well microtiter plate.
-
Add the parasite culture (typically at the ring stage with a defined parasitemia and hematocrit) to the wells.
-
Include drug-free control wells and uninfected red blood cell control wells.
-
Incubate the plate for 72 hours under standard culture conditions. [25]
-
-
Lysis and Staining:
-
Fluorescence Measurement:
-
Read the fluorescence of each well using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. [26]
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected red blood cells) from the fluorescence readings of the parasite-containing wells.
-
Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
-
Caption: Experimental workflow for the SYBR Green I antimalarial assay.
Conclusion
Substituted quinoline derivatives represent a highly versatile and promising class of compounds in the ongoing search for new and effective treatments for cancer, infectious diseases, and malaria. Their diverse mechanisms of action and the amenability of the quinoline scaffold to chemical modification provide a rich platform for the design and development of novel therapeutics. This guide has provided a comparative overview of their biological activities, supported by quantitative data and detailed experimental protocols, to empower researchers in their efforts to harness the full potential of this remarkable chemical entity. The continued exploration of structure-activity relationships and the elucidation of novel mechanisms of action will undoubtedly lead to the discovery of the next generation of quinoline-based drugs.
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Pandey, A. V., Bisht, H., Babbarwal, V. K., Srivastava, J., Pandey, K. C., & Chauhan, V. S. (2001). Mechanism of malarial haem detoxification inhibition by chloroquine. Biochemical Journal, 355(2), 333–338. [Link]
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Pandey, A. V., Bisht, H., Babbarwal, V. K., Srivastava, J., Pandey, K. C., & Chauhan, V. S. (2001). Mechanism of malarial haem detoxification inhibition by chloroquine. Biochemical Journal, 355(Pt 2), 333–338. [Link]
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JSciMed Central. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central. [Link]
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ResearchGate. (n.d.). IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. ResearchGate. [Link]
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National Institutes of Health. (2019). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 24(18), 3247. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a simple methyl group to this scaffold can profoundly influence its physicochemical properties and biological efficacy, leading to enhanced potency and selectivity.[3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of methylquinoline derivatives, with a focus on their anticancer, antimalarial, and antibacterial properties. By synthesizing experimental data and field-proven insights, this document aims to equip researchers with the knowledge to rationally design and develop novel methylquinoline-based therapeutic agents.
Anticancer Activity of Methylquinoline Derivatives
Quinoline derivatives have been extensively investigated for their potential as anticancer agents, demonstrating mechanisms of action that include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[4][5] The position of the methyl group on the quinoline ring is a critical determinant of their cytotoxic activity.[3]
Structure-Activity Relationship Insights
Systematic studies have revealed key trends in the SAR of methylquinoline derivatives concerning their anticancer effects:
-
C-2 Methylation: Substitution at the C-2 position has shown variable effects. While some studies on related quinolones suggest that C-2 substitution can be detrimental to activity, other reports on quinoline N-oxides indicate that specific substitutions at this position can be tolerated or even beneficial, depending on the overall molecular structure.[3]
-
C-4 Methylation: 4-methylquinoline has demonstrated tumor-initiating activity comparable to the parent quinoline compound.[3] This highlights the importance of this position in modulating carcinogenic potential, which is a critical consideration in drug design.
-
C-6 Substitution: C-6 substituted 2-phenylquinolines have displayed significant activities against various cancer cell lines, particularly prostate (PC3) and cervical (HeLa) cancer cells.[6]
-
C-8 Methylation: Research has demonstrated that C-8 methylation of quinoline N-oxides can be achieved through regioselective C-H methylation techniques.[3] Substitutions at this position have been shown to significantly impact anticancer effects in related 8-hydroxyquinolines.[3]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected methylquinoline derivatives against various human cancer cell lines. This data, compiled from multiple studies, allows for a comparative assessment of the cytotoxic potential of different substitution patterns.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(3-chlorophenyl)-6,7-dimethoxyquinoline (Q6) | HCT116 (Colon) | 25.5 ± 2.7 | [4] |
| 2-(3-chlorophenyl)-6,7-dimethoxyquinoline (Q6) | A549 (Lung) | 32 ± 4.7 | [4] |
| 4-(4-chloroanilino)quinoline derivative (6c) | MCF-7 (Breast) | 3.42 | [4] |
| 4-(4-chloroanilino)quinoline derivative (6c) | A549 (Lung) | 5.97 | [4] |
| Quinoline-chalcone derivative (12e) | MGC-803 (Gastric) | 1.38 | [4] |
| Quinoline-chalcone derivative (12e) | HCT-116 (Colon) | 5.34 | [4] |
| Quinoline-chalcone derivative (12e) | MCF-7 (Breast) | 5.21 | [4] |
| 6-Bromo-5-nitroquinoline (4) | HT29 (Colon) | Lower than 5-FU | [7] |
| 6,8-diphenylquinoline (13) | C6 (Glioblastoma), HeLa (Cervical), HT29 (Colon) | High antiproliferative activity | [7] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | Various human tumor cell lines | < 1.0 | [8] |
Proposed Anticancer Mechanism of Action
While the precise mechanisms are diverse and often compound-specific, a general proposed pathway for the anticancer activity of some quinoline derivatives involves the induction of apoptosis. The representative compound 10g, a potent quinoline derivative, has been shown to trigger p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity.[8]
Caption: Proposed p53-dependent apoptotic pathway induced by a methylquinoline derivative.
Antimalarial Activity of Methylquinoline Derivatives
Quinine, a quinoline alkaloid, was one of the first effective treatments for malaria, and synthetic quinoline derivatives like chloroquine remain crucial in combating this parasitic disease.[9][10] Methyl substitution on the quinoline core can significantly enhance antimalarial potency, particularly against drug-resistant strains of Plasmodium falciparum.[9]
Structure-Activity Relationship Insights
The development of potent antimalarial methylquinoline derivatives has been guided by key SAR findings:
-
C-2 Methylation: 2-methylquinoline derivatives have been used as scaffolds for creating potent antimalarial compounds. For instance, condensation with suitable aldehydes to form aldimines has yielded compounds with significantly greater potency than chloroquine against chloroquine-resistant strains.[9]
-
Hybridization: Molecular hybridization of the quinoline core with other pharmacophores, such as piperidine and imines, has proven to be a successful strategy. The piperidine side chain is thought to be beneficial for the uptake and accumulation of antimalarial drugs.[9]
-
Inhibition of Hemozoin Formation: A primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation. In the parasite's food vacuole, the detoxification of toxic heme into hemozoin is a critical survival process. Quinoline derivatives can accumulate in the vacuole and inhibit this polymerization, leading to parasite death.[9]
Comparative Antimalarial Activity Data
The following table presents the in vitro antimalarial activity (IC₅₀ values) of selected methylquinoline derivatives against Plasmodium falciparum strains.
| Compound/Derivative | P. falciparum Strain | IC₅₀ (µM) | Reference |
| Aldimine of 2-methylquinoline (10) | CQR PfDd2 | 0.033 ± 0.007 | [9] |
| Chloroquine (Standard) | CQR PfDd2 | 0.172 | [9] |
| Imine of N-(7-chloroquinolin-4-yl)-ethylenediamine (91) | CQR PfW2 | 0.172 ± 0.003 | [9] |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea (1) | CQR P. falciparum | 1.2 | [2] |
| Tetrahydropyridine-appended 8-aminoquinoline (40c) | 3D7 (sensitive) | 1.99 | [2] |
| Tetrahydropyridine-appended 8-aminoquinoline (40c) | RKL-9 (resistant) | 5.69 | [2] |
Antimicrobial Activity of Methylquinoline Derivatives
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents.[11] Methylquinoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[3]
Structure-Activity Relationship Insights
The antimicrobial efficacy of methylquinoline derivatives is influenced by the following structural features:
-
N-oxide Moiety: The presence of an N-oxide functional group in conjunction with methyl substitutions can enhance antimicrobial activity.[3]
-
Interplay of Substituents: The overall antimicrobial activity is a result of the interplay between the methyl group and other substituents on the quinoline N-oxide core.[3]
-
Targeting Cell Division: Some benzofuroquinolinium derivatives have been shown to inhibit the GTPase activity and polymerization of the FtsZ protein, which is crucial for bacterial cell division, leading to cell death.[12]
Comparative Antimicrobial Activity Data
The table below summarizes the Minimum Inhibitory Concentration (MIC) values of selected methylquinoline derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| N-methylbenzofuro[3,2-b]quinoline derivative (8) | Vancomycin-resistant E. faecium | 4 | [11] |
| Vancomycin (Standard) | Vancomycin-resistant E. faecium | > 64 | [11] |
| 9-bromo substituted indolizinoquinoline-5,12-dione (7) | E. coli ATCC25922 | 2 | [11] |
| 9-bromo substituted indolizinoquinoline-5,12-dione (7) | S. pyrogens ATCC19615 | 2 | [11] |
| Benzofuroquinolinium derivative (2) | MRSA ATCC 43300 | 1 | [12] |
| Quinolone coupled hybrid (5d) | Various G+ and G- strains | 0.125–8 | [13] |
Experimental Protocols
Synthesis of Methylquinoline Derivatives
Several classical and modern synthetic methods can be employed for the preparation of methylquinoline derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[14][15]
4.1.1. Doebner-von Miller Reaction
This reaction is a versatile method for synthesizing quinolines, including 2-methylquinolines.[15][16]
Protocol: Synthesis of 2-Methylquinoline
-
Reaction Setup: In a suitable reaction vessel, combine aniline and crotonaldehyde (or an equivalent α,β-unsaturated carbonyl compound).
-
Acid Catalyst: Add a strong acid, such as hydrochloric acid or sulfuric acid, to catalyze the reaction.[15]
-
Heating: Heat the reaction mixture under reflux for several hours. The reaction is often exothermic.[16]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a base (e.g., sodium hydroxide).
-
Purification: Extract the product with an organic solvent, dry the organic layer, and purify the crude product by distillation or chromatography to obtain 2-methylquinoline.
Caption: Workflow for the Doebner-von Miller synthesis of 2-methylquinoline.
Biological Evaluation
4.2.1. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[17]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[17]
-
Compound Treatment: Treat the cells with various concentrations of the methylquinoline derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT cytotoxicity assay for anticancer activity evaluation.
4.2.2. In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[3]
Protocol: Broth Microdilution Method for MIC Determination
-
Compound Preparation: Prepare a series of twofold dilutions of the methylquinoline derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3]
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.[3]
Conclusion
The structure-activity relationship of methylquinoline derivatives is a rich and complex field of study with significant implications for drug discovery. Strategic methylation of the quinoline scaffold is a powerful tool for modulating biological activity against a range of diseases, including cancer, malaria, and microbial infections. The position of the methyl group, in concert with other substituents, dictates the potency and selectivity of these compounds. This guide has provided a comparative overview of the SAR, supported by experimental data and detailed protocols, to aid researchers in the rational design of novel and more effective methylquinoline-based therapeutics. Further exploration of this versatile chemical space holds great promise for addressing unmet medical needs.
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A Comparative Guide to the Structure-Activity Relationship of Methylated Quinoline N-Oxides - Benchchem. 3
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Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed. 25
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Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - ResearchGate. 34
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Comparison of steric effects of isobutoxy vs ethylphenyl substituents on quinoline reactivity
An In-Depth Guide to the Steric Effects of Isobutoxy vs. Ethylphenyl Substituents on Quinoline Reactivity
For researchers, scientists, and drug development professionals, understanding the intricate interplay of electronic and steric effects is paramount in designing novel molecules with desired properties. The quinoline scaffold, a privileged structure in medicinal chemistry, offers a versatile platform for modification.[1][2] However, the reactivity and regioselectivity of the quinoline ring are profoundly influenced by the nature of its substituents.[3]
This guide provides a comparative analysis of the steric effects of two distinct substituents—the flexible, branched isobutoxy group and the bulky, aromatic ethylphenyl group—on the reactivity of the quinoline nucleus. We will delve into the mechanistic rationale behind their influence, provide supporting experimental designs, and present the data in a clear, comparative format.
Foundational Principles of Quinoline Reactivity
The quinoline molecule is a bicyclic heteroaromatic system, comprising a benzene ring fused to a pyridine ring. This fusion results in a non-uniform distribution of electron density, which dictates its chemical behavior.
-
The Pyridine Ring (Positions 1-4): The electronegative nitrogen atom withdraws electron density from this ring, making it electron-deficient. Consequently, it is generally deactivated towards electrophilic attack but susceptible to nucleophilic substitution, primarily at the C2 and C4 positions.[4]
-
The Benzene Ring (Positions 5-8): This carbocyclic ring is comparatively electron-rich and behaves more like a typical benzene derivative. Therefore, electrophilic aromatic substitution (EAS) preferentially occurs on this ring, with the C5 and C8 positions being the most favored sites due to the stability of the resulting cationic intermediates (Wheland intermediates).[4][5][6]
Substituents can dramatically alter this innate reactivity by exerting a combination of electronic (inductive and resonance) and steric effects.
Caption: General reactivity map of the unsubstituted quinoline ring.
Profile of the Substituents: Isobutoxy vs. Ethylphenyl
To compare their steric influence, we must first understand the intrinsic properties of each group.
| Feature | Isobutoxy Group (-OCH₂CH(CH₃)₂) | Ethylphenyl Group (-C₆H₄-CH₂CH₃) |
| Structure | Branched alkyl ether | Aromatic ring with an alkyl chain |
| Electronic Effect | Strongly Activating (+R, +I): The oxygen atom's lone pairs strongly donate electron density into the ring via resonance, activating it towards EAS. | Weakly Activating/Deactivating: The effect is complex. The ethyl group is weakly donating (+I) to its phenyl ring. The entire group is generally bulky and can exert inductive withdrawal (-I) on the quinoline core. |
| Primary Steric Feature | The branched isobutyl moiety creates significant bulk near the point of attachment.[7][8] | The large phenyl ring, combined with the ethyl group and free rotation around the C-C single bond, creates a large, dynamic steric field. |
Comparative Analysis: Steric Hindrance in Electrophilic Aromatic Substitution
The true divergence between these substituents appears when we consider their spatial demands during a chemical reaction, such as the nitration of a substituted quinoline. The steric bulk of a substituent can hinder the approach of an electrophile to adjacent positions, thereby influencing both the reaction rate and the regiochemical outcome.
Let's analyze a hypothetical scenario: the nitration (using HNO₃/H₂SO₄) of a quinoline substituted at the C6 position.
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Comparative Analysis of Electrophilicity in Chloro-Substituted Quinoline-4-Carbonyl Chlorides
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, this guide provides a comprehensive comparison of the electrophilic character of quinoline-4-carbonyl chloride and its chloro-substituted analogues. We will delve into the theoretical underpinnings of substituent effects, present robust experimental protocols for quantitative assessment, and interpret spectroscopic data to provide a holistic view for researchers in medicinal chemistry and organic synthesis.
Theoretical Framework: The Electronic Influence of Chloro-Substituents
The reactivity of an acyl chloride is fundamentally dictated by the electrophilicity of its carbonyl carbon.[1][2] This carbon atom is inherently electron-deficient due to the strong dipole established by the adjacent oxygen and chlorine atoms.[2] The introduction of additional substituents onto the quinoline ring system modulates this electrophilicity through a combination of inductive and resonance effects.
A chloro-substituent is classically understood as an electron-withdrawing group. Its influence is twofold:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine pulls electron density away from the aromatic ring through the sigma bond framework. This effect depletes electron density across the entire molecule, including the C4 position, thereby increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the quinoline π-system. This effect donates electron density and is most pronounced when the substituent is at a position ortho or para to the point of interest. However, for halogens, the inductive effect typically dominates over the resonance effect in determining reactivity.
The net result is an anticipated increase in the reaction rate of nucleophilic acyl substitution for chloro-substituted quinoline-4-carbonyl chlorides compared to the unsubstituted parent compound.[3] The magnitude of this enhancement is dependent on the position of the chloro group, as this dictates the relative contributions of the inductive and resonance effects.
Synthesis and Preparation of Quinoline-4-Carbonyl Chlorides
The reliable synthesis of high-purity starting materials is paramount for accurate comparative studies. The target acyl chlorides are typically prepared from their corresponding quinoline-4-carboxylic acids.
Experimental Protocol: Synthesis of Quinoline-4-Carbonyl Chloride
This protocol describes a general and robust method for converting a quinoline-4-carboxylic acid to its highly reactive acyl chloride derivative.
Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride and volatile byproducts (SO₂ and HCl), which simplifies purification. The use of a catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent.
Materials:
-
Quinoline-4-carboxylic acid (or a chloro-substituted analogue) (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~2-3 drops)
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere, add the quinoline-4-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DCM to the flask to create a slurry.
-
Reagent Addition: Slowly add thionyl chloride (3.0 eq) to the mixture at 0 °C. Following the addition, add 2-3 drops of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is fully consumed. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. To ensure complete removal, the resulting solid can be co-evaporated with anhydrous toluene (2x).
-
Product: The resulting solid is the quinoline-4-carbonyl chloride, which should be used immediately in subsequent reactions due to its high reactivity and moisture sensitivity.[4]
Quantifying Electrophilicity: A Comparative Kinetic Study
The most direct method to compare the electrophilicity of different acyl chlorides is to measure their rate of reaction with a chosen nucleophile under identical conditions. A solvolysis reaction, such as methanolysis, is a convenient and reproducible assay.
Experimental Protocol: Methanolysis Monitored by HPLC
Rationale: This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting acyl chloride and the appearance of the corresponding methyl ester product over time. The rate constant (k) can be determined by plotting the natural logarithm of the acyl chloride concentration versus time. Comparing the rate constants of the unsubstituted and chloro-substituted analogues provides a quantitative measure of their relative electrophilicity.
Materials:
-
Quinoline-4-carbonyl chloride (and chloro-substituted analogues)
-
Anhydrous Methanol (HPLC grade)
-
Anhydrous Acetonitrile (HPLC grade, as solvent)
-
Thermostatted reaction vessel
-
HPLC system with a UV detector
Procedure:
-
Standard Preparation: Prepare stock solutions of each quinoline-4-carbonyl chloride in anhydrous acetonitrile at a known concentration (e.g., 10 mM).
-
Reaction Initiation: In a thermostatted vessel (e.g., 25.0 °C), place a known volume of anhydrous acetonitrile. Add a small volume of the acyl chloride stock solution. Initiate the reaction by adding a predetermined volume of anhydrous methanol. The final concentrations should be low enough to ensure pseudo-first-order kinetics (i.e., [Methanol] >> [Acyl Chloride]).
-
Time-Course Analysis: Immediately after adding the methanol, start a timer and inject an aliquot of the reaction mixture onto the HPLC.
-
Data Collection: Collect data points at regular intervals by injecting aliquots onto the HPLC. Monitor the peak area of the starting acyl chloride at a suitable wavelength (e.g., determined by a UV scan).
-
Data Analysis:
-
Convert peak areas to concentrations using a calibration curve.
-
Plot ln([Acyl Chloride]) versus time (in seconds).
-
The slope of this line is equal to -k, where k is the pseudo-first-order rate constant.
-
Calculate the relative rate (k_rel) by dividing the rate constant of each chloro-substituted compound by the rate constant of the unsubstituted parent compound.
-
Workflow for Comparative Kinetic Analysis```dot
Caption: The addition-elimination mechanism for nucleophilic acyl substitution.
Conclusion
The introduction of chloro-substituents onto the quinoline ring serves as a reliable strategy for increasing the electrophilicity of quinoline-4-carbonyl chlorides. This enhancement is primarily driven by the strong electron-withdrawing inductive effect of the chlorine atom. The magnitude of this effect is position-dependent, offering a tunable parameter for controlling reactivity in the synthesis of novel chemical entities. The combination of kinetic analysis with spectroscopic correlation provides a robust and self-validating methodology for quantifying these structure-reactivity relationships, empowering researchers to make informed decisions in the design of synthetic routes and the development of new functional molecules.
References
- Smolecule. (2023, August 16). 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride.
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Guchhait, S. K., & Chaudhary, P. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
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Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]
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Avila-Salas, F., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
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Neuvonen, H., et al. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (2023, July 3). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Available at: [Link]
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OpenOChem Learn. Electrophilicity of Carboxylic Acids Derivatives. Available at: [Link]
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MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]
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Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2023, January 4). 17.1: Nucleophilic Acyl Substitution. Available at: [Link]
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Scribd. The Hammett Plot For Hydrolysis of The Acid Chlorides of Benzoic Acids2. Available at: [Link]
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chemrevise. Acyl Chlorides and Acid Anhydrides. Available at: [Link]
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Journal of the American Chemical Society. (2026, January 13). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Available at: [Link]
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Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
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Amyes, T. L., & Richard, J. P. (2011). Substituent Effects on Electrophilic Catalysis by the Carbonyl Group: Anatomy of the Rate Acceleration for PLP-Catalyzed Deprotonation of Glycine. PMC - NIH. Available at: [Link]
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PubMed. (2022). Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. Available at: [Link]
-
Neuvonen, H., et al. (2002). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. ResearchGate. Available at: [Link]
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ChemistryStudent. Acyl Chlorides (A-Level). Available at: [Link]
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RSC Publishing. Radicals masquerading as electrophiles: a computational study of the intramolecular addition reactions of acyl radicals to imines. Available at: [Link]
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RSC Publishing. Carbonyl dihalides: synthesis and spectroscopic characterization. Available at: [Link]
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Mayeaux, K. N., et al. (2025). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. MDPI. Available at: [Link]
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A Comparative Guide to Acylation Reagents: Profiling 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Introduction
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis, particularly within drug development and materials science.[1][2] The choice of acylating agent is a critical parameter that dictates not only the reaction's efficiency and selectivity but also the structural and functional properties of the resulting molecule.[1] While simple reagents like acetyl chloride or benzoyl chloride are workhorses for installing protective groups or simple acyl moieties, the synthesis of complex, high-value molecules often requires bespoke reagents that introduce specific pharmacophores or functional scaffolds.
This guide provides an in-depth comparison of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride , a specialized heterocyclic acylating agent, against a spectrum of conventional acylation reagents. We will dissect its unique structural features, compare its reactivity profile, and provide validated experimental protocols to guide researchers in its effective application. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be present in a wide array of biologically active compounds.[3][4] This reagent serves as a powerful tool for incorporating this valuable moiety directly into new molecular entities.
A Molecular Profile of Acylating Agents
The efficacy of an acylating agent is intrinsically linked to its structure. The nature of the leaving group, the steric and electronic environment around the carbonyl carbon, and the character of the acyl group itself all play crucial roles.
The Specialist: this compound
This molecule is best understood by examining its three key components:
-
The "Warhead" - Acyl Chloride: The carbonyl chloride group is a highly reactive electrophile. The chloride ion is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. This ensures high reactivity, often allowing for reactions to proceed under mild conditions.[2]
-
The "Scaffold" - 6-Methylquinoline: The quinoline ring system is a large, rigid, and aromatic heterocyclic scaffold.[5] Its presence means that acylation with this reagent does more than just form an amide or ester; it introduces a complex and functionally significant moiety known for its roles in anticancer, antibacterial, and anti-inflammatory agents.[3][6] The methyl group at the 6-position can subtly influence electronic properties and metabolic stability.
-
The "Tuning Element" - 2-(3-Isobutoxyphenyl) Group: This substituent significantly increases the molecule's size and lipophilicity. The isobutoxy group can influence solubility in organic solvents and may engage in specific hydrophobic or steric interactions in the target molecule's binding pocket.[7]
The Benchmarks: Conventional Acylation Reagents
To contextualize the performance of our subject molecule, we compare it against three common classes of acylating agents:
-
Simple Acyl Chlorides (e.g., Benzoyl Chloride): These are highly reactive and widely used. They are the gold standard for high-yield acylation but can suffer from a lack of selectivity in polyfunctional molecules, and their reactions produce corrosive HCl gas.[1]
-
Acid Anhydrides (e.g., Acetic Anhydride): Generally less reactive and more selective than their acyl chloride counterparts.[1] The byproduct is a carboxylic acid, which is less corrosive than HCl, often simplifying handling and workup procedures.[1]
-
Carboxylic Acids + Coupling Agents (e.g., R-COOH + EDC/DCC): This approach offers high versatility by allowing for the in-situ activation of nearly any carboxylic acid. It avoids the need to handle highly reactive acyl chlorides or anhydrides but requires stoichiometric amounts of coupling agents, which can complicate purification as byproducts (like DCU) must be removed.
The Cornerstone of Acylation: The Reaction Mechanism
Most acylation reactions with these reagents proceed through a common pathway: Nucleophilic Acyl Substitution . Understanding this mechanism is key to troubleshooting reactions and selecting appropriate conditions.
The reaction is a two-step process:
-
Nucleophilic Addition: A nucleophile (like the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon of the acylating agent. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the most stable leaving group (e.g., Cl⁻ for an acyl chloride) is expelled.[8]
For N-acylation and O-acylation, this process generates a protonated product and a leaving group anion. A base is typically added to neutralize the acid byproduct (e.g., HCl), which would otherwise protonate the starting nucleophile and shut down the reaction.[9]
Figure 2: Standard workflow for an N-acylation reaction.
Protocol 1: N-Acylation using this compound
-
Objective: To synthesize N-(2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl)morpholine.
-
Rationale: This protocol demonstrates the acylation of a secondary amine. Triethylamine is used as an acid scavenger to neutralize the HCl generated, preventing the protonation of the morpholine nucleophile. [9]Dichloromethane (DCM) is a suitable aprotic solvent that will not react with the acyl chloride. The reaction is started at 0°C to control the initial exotherm of this highly reactive reagent.
-
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq), triethylamine (1.2 eq), and anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting amine via Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.
-
Protocol 2 (Comparative): N-Acylation using Benzoyl Chloride
-
Objective: To synthesize N-benzoylmorpholine.
-
Rationale: This protocol serves as a direct comparison. The procedure is nearly identical, highlighting that the fundamental chemistry is the same. However, due to lower steric hindrance, this reaction is often faster and may proceed to completion more readily.
-
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq), triethylamine (1.2 eq), and anhydrous DCM.
-
Cooling: Cool the stirred solution to 0°C.
-
Reagent Addition: Add benzoyl chloride (1.05 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
-
Comparative Performance Data
The following table summarizes the expected outcomes from the experimental protocols, based on established chemical principles.
| Reagent | Substrate | Avg. Reaction Time | Expected Yield | Purification Notes |
| This compound | Morpholine | 2-4 hours | 85-95% | Standard silica gel chromatography. Product is significantly less polar than starting materials. |
| Benzoyl Chloride | Morpholine | 1-2 hours | 90-98% | Straightforward purification. Product has moderate polarity. |
| Acetic Anhydride | Morpholine | 3-6 hours (or requires heat) | 80-90% | Workup must efficiently remove acetic acid byproduct. |
| Benzoic Acid + EDC | Morpholine | 4-12 hours | 75-90% | Requires aqueous washes to remove water-soluble urea byproduct. |
Conclusion: Selecting the Right Tool for the Job
The selection of an acylating agent is a strategic decision that balances reactivity with the desired molecular complexity.
-
This compound is not a mere acylating agent; it is a scaffold-delivery vehicle . Its use is justified when the synthetic goal is to incorporate the complex, biologically relevant quinoline moiety into a target molecule. Its high reactivity is advantageous, but researchers must account for its significant steric bulk, which may necessitate longer reaction times or more forcing conditions when reacting with hindered nucleophiles.
-
Simple Acyl Chlorides and Anhydrides remain the reagents of choice for routine acylations, such as the installation of protecting groups or when a simple acyl substituent is required. They are cost-effective, highly reactive, and their behavior is well-documented.
-
Carboxylic Acids with Coupling Agents offer unparalleled flexibility, allowing for the installation of virtually any acyl group for which the corresponding carboxylic acid is available. They are ideal for sensitive substrates and are the cornerstone of modern peptide synthesis, though they often involve more complex purification procedures.
Ultimately, this compound represents a class of specialized reagents designed for advanced applications in medicinal chemistry and rational drug design. By understanding its unique profile in comparison to traditional reagents, researchers can better leverage its power to construct novel and complex molecular architectures.
References
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Reddy, T. J., et al. (2012). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. The Journal of Organic Chemistry. Available at: [Link]
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Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Available at: [Link]
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Unknown Author. (2026). Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis. Available at: [Link]
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Adib, M., et al. (2016). Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. Synlett. Available at: [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (2024). Friedel-Crafts Acylation. Available at: [Link]
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ChemistryViews. (2023). Electrochemical C–H Acylation of Quinolines. Available at: [Link]
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Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
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ResearchGate. (2024). Comparison of acylating agents Ethylchloroformate and Acetyl chloride. Available at: [Link]
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National Institutes of Health. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. PMC. Available at: [Link]
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InCatT. (2021). A direct method for carboformylation at last: the acid chloride does the job!. Available at: [Link]
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FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Available at: [Link]
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PubChem. (n.d.). 6-Methylquinoline. Available at: [Link]
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A Comparative Guide to the Neuroprotective Effects of Quinoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective therapies for neurodegenerative diseases, the quinoline scaffold has emerged as a privileged structure, yielding compounds with diverse and potent neuroprotective activities.[1][2] This guide provides a detailed comparison of several promising quinoline-based compounds, delving into their mechanisms of action, supporting experimental data, and the methodologies used to evaluate their efficacy. As Senior Application Scientists, we aim to synthesize technical data with practical insights to empower your research and development endeavors.
The Multifaceted Nature of Neuroprotection by Quinoline Compounds
Neurodegenerative diseases are complex, multifactorial disorders characterized by the progressive loss of neuronal structure and function.[3] The therapeutic potential of quinoline derivatives lies in their ability to target multiple pathological cascades simultaneously. Key mechanisms of action include the modulation of metal ion homeostasis, reduction of oxidative stress, and attenuation of neuroinflammation.[2][3] This guide will focus on a comparative analysis of representative quinoline compounds that exemplify these neuroprotective strategies.
Comparative Analysis of Neuroprotective Quinoline Derivatives
Here, we compare three notable quinoline-based compounds: PBT2, Clioquinol, and IQ-1S. Each compound showcases a distinct yet overlapping neuroprotective profile, offering valuable insights for the rational design of next-generation therapeutics.
| Compound | Primary Mechanism of Action | Key Experimental Findings | Experimental Models |
| PBT2 | Metal Ionophore | Reduces CSF Aβ42 levels; Improves executive function in AD patients (Phase IIa trial); Restores cognition in mouse models of AD.[4] | Alzheimer's disease mouse models; Human clinical trials.[4] |
| Clioquinol | Metal Chelation; PI3K/Akt Pathway Activation | Protects against H₂O₂-induced oxidative stress (20-50 µM); Upregulates PI3K activity. | Human neuroblastoma cell lines (BE(2)-M17). |
| IQ-1S | JNK Inhibitor | Exhibits neuroprotective activity in animal models of focal and global cerebral ischemia.[5] | Rat and mouse models of cerebral ischemia.[5] |
| Other Derivatives | Antioxidant; Anti-inflammatory | Neuroprotection at <5 µM; Reduced nitric oxide levels by 30%.[6] | BV-2 microglial cells; C6 astroglial cells; HT-22 neuronal cells.[6] |
Delving into the Mechanisms: Key Signaling Pathways
The neuroprotective effects of these quinoline compounds are underpinned by their modulation of critical intracellular signaling pathways. Understanding these pathways is paramount for target validation and the development of novel therapeutic strategies.
The PI3K/Akt Survival Pathway: A Target for Clioquinol
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of neuronal survival and is implicated in the neuroprotective effects of various compounds.[7] Clioquinol has been shown to activate this pro-survival pathway, thereby protecting neurons from oxidative stress-induced apoptosis.
The JNK Apoptotic Pathway: Inhibition by IQ-1S
The c-Jun N-terminal kinase (JNK) signaling pathway is a key mediator of stress-induced apoptosis in neurons.[1][8] Persistent activation of JNK is associated with neuronal death in various neurodegenerative conditions.[5] IQ-1S, a selective JNK inhibitor, exerts its neuroprotective effects by blocking this pro-apoptotic cascade.[5]
Experimental Protocols: A Guide to In Vitro Neuroprotection Assays
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to assess the neuroprotective effects of quinoline compounds.
Protocol 1: Assessment of Cell Viability using the MTT Assay
This protocol is designed to quantify the protective effect of a compound against a neurotoxic insult by measuring mitochondrial metabolic activity.[9][10][11][12]
Workflow Diagram:
Detailed Steps:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the quinoline compound for 1-2 hours.
-
Induction of Neurotoxicity: Introduce a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or glutamate, to the wells (excluding the control wells) and incubate for 24 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated, non-toxin-exposed) cells.
Protocol 2: Evaluation of Antioxidant Activity using the DPPH Assay
This assay quantifies the free radical scavenging capacity of a compound.[14][15][16][17]
Detailed Steps:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the quinoline compound at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Protocol 3: Assessment of Anti-inflammatory Effects in a Microglial Cell Model
This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in BV-2 microglial cells, a widely used in vitro model of neuroinflammation.[18][19][20][21][22]
Workflow Diagram:
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the lab. This guide moves beyond mere instruction to provide a deep, scientifically-grounded protocol for the safe disposal of 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride. Understanding the chemistry of this molecule is the first step toward handling it responsibly.
This compound is a reactive intermediate, valuable for its ability to form amides, esters, and other derivatives in drug discovery and materials science.[1] However, its utility is derived from two key structural features that also dictate its hazards: the acyl chloride group and the quinoline core . Proper disposal is not just a regulatory requirement; it is a critical safety procedure rooted in the principles of chemical reactivity and toxicology.
Part 1: Hazard Analysis—Understanding the "Why"
Effective disposal begins with a comprehensive understanding of the risks. The hazards of this compound are a composite of its constituent parts.
The Reactivity of the Acyl Chloride Group
The carbonyl chloride group is highly electrophilic, making it extremely reactive toward nucleophiles.[2] Its primary hazard is its violent reaction with water, including ambient moisture and biological tissues.
-
Hydrolysis: Acyl chlorides readily hydrolyze to form the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[3][4][5] This reaction is strongly exothermic and can be vigorous, posing a risk of splashing and thermal burns.[3]
-
Corrosivity: The generation of HCl gas makes the compound and its reaction mixtures highly corrosive.[6] Inhaling these vapors can cause severe respiratory irritation and damage.[7] Contact with skin or eyes results in immediate and severe burns.[6]
The Inherent Toxicity of the Quinoline Core
Quinoline and its derivatives are known for their biological activity, which also translates to potential toxicity.[8]
-
Toxicity and Irritation: Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, and a cause of serious skin and eye irritation.[9][10] There is evidence that it may also cause genetic defects and cancer.[9][10][11] While this specific derivative's long-term toxicity is not fully characterized, the principle of prudent practice dictates that it should be handled as a potentially toxic substance.
-
Environmental Hazard: Many quinoline derivatives are toxic to aquatic life with long-lasting effects, necessitating containment and preventing release into sewer systems.[9][10][12]
Summary of Hazards
The following table summarizes the known and inferred hazards based on available Safety Data Sheets (SDS) for the target compound and its analogs.
| Hazard Type | GHS Classification | Description | Primary Contributor |
| Acute Toxicity (Inhalation) | Category 3 | Toxic if inhaled. | Acyl Chloride (HCl byproduct) |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | Quinoline Core |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | Acyl Chloride & Quinoline |
| Serious Eye Damage | Category 1 | Causes serious eye damage. | Acyl Chloride & Quinoline |
| Respiratory Irritation | Category 3 | May cause respiratory irritation. | Acyl Chloride (HCl byproduct) |
| Potential Carcinogenicity | Carc. 1B (for Quinoline) | May cause cancer.[9][10] | Quinoline Core |
| Aquatic Hazard | Aquatic Chronic 2 (for Quinoline) | Toxic to aquatic life with long-lasting effects.[9][10] | Quinoline Core |
Part 2: The Disposal Workflow—A Step-by-Step Protocol
The guiding principle for disposing of this compound is controlled deactivation before it enters the hazardous waste stream. This involves converting the reactive acyl chloride into a less hazardous carboxylic acid salt through controlled hydrolysis.
Workflow Diagram
The following diagram outlines the decision-making and operational flow for safe disposal.
Caption: Disposal workflow for this compound.
Experimental Protocol for Deactivation
This protocol is designed for research-scale quantities (typically <10 g). Always consult your institution's specific guidelines.
1. Pre-Disposal Preparation:
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or butyl rubber gloves.[13]
- Workspace: Conduct all operations within a certified chemical fume hood to contain any HCl gas produced.[9] Ensure a spill kit compatible with corrosive materials is readily accessible.
- Materials:
- A glass beaker or flask at least 5 times larger than the final reaction volume to accommodate potential foaming.
- A magnetic stir bar and stir plate.
- An ice bath.
- A designated hazardous waste container, properly labeled.[14][15]
2. Preparation of the Quenching Solution:
- Prepare a 5-10% (w/v) solution of sodium bicarbonate or sodium carbonate in cold water. A basic solution is used to neutralize the HCl byproduct as it forms, preventing the release of corrosive gas.[16]
- Place the beaker containing the basic solution in an ice bath and begin stirring. The cold temperature helps to control the rate of the exothermic hydrolysis reaction.
3. Controlled Hydrolysis (Deactivation):
- Very slowly, and in small portions, add the this compound to the stirring, cold basic solution.
- Causality: The rate of addition is the most critical control parameter. Adding the compound too quickly can cause the exothermic reaction to overwhelm the cooling capacity of the ice bath, leading to boiling, splashing, and a rapid release of gas.[3][17]
- Observe the reaction. You will likely see effervescence (CO₂ release from the bicarbonate reacting with HCl). Continue slow addition, allowing the reaction to subside between additions.
4. Completion and Verification:
- Once all the compound has been added, allow the mixture to continue stirring in the ice bath for at least 30 minutes.
- Remove the ice bath and let the solution stir as it warms to room temperature for another 1-2 hours to ensure the reaction is complete.
- Verify that the deactivation is complete by checking the pH of the solution with pH paper or a calibrated meter. The final pH should be between 6 and 9. If it is still acidic, add more bicarbonate solution until the pH is stable in the neutral range. This step is a self-validating control, confirming the reactive component has been neutralized.
5. Waste Collection and Labeling:
- Carefully transfer the neutralized aqueous solution to a designated hazardous waste container.
- The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, for example: "Aqueous waste containing 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid, sodium salt, and sodium chloride."[14][18]
- Rinse the reaction beaker with a small amount of water and add the rinsate to the waste container. For highly toxic materials, a triple rinse with a suitable solvent may be required, with the rinsate also collected as hazardous waste.[14]
6. Disposal of Contaminated Materials:
- Any materials that came into contact with the pure compound, such as weighing paper, gloves, and disposable pipettes, must be collected in a sealed bag or container labeled as hazardous waste.[14][15]
- Contaminated labware should be decontaminated by rinsing with a suitable solvent (and collecting the rinsate as hazardous waste) before washing.[14][19]
7. Final Steps:
- Store the sealed hazardous waste container in a designated satellite accumulation area.
- Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[15] Never pour this chemical, either in its pure form or after neutralization, down the sink. [12][18]
By following this detailed, science-backed procedure, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
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- Safety D
- Material Safety D
- Quinoline - SAFETY D
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- 2-(4-Isopropoxyphenyl)
- Material Safety Data Sheet - Thiophosgene 95-98%. Cole-Parmer.
- 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride. Benchchem.
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Quinoline | C9H7N | CID 7047. PubChem - NIH. [Link]
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- MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1.
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Hazardous Waste. US EPA. [Link]
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Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA). [Link]
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Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
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Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. [Link]
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Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
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Acyl chloride. Wikipedia. [Link]
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A Comprehensive Guide to the Safe Handling of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride (Molecular Formula: C21H20ClNO2, Molecular Weight: 353.85)[1]. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical classes. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the guidance herein is synthesized from safety data for structurally similar quinoline derivatives and acyl chlorides. It is imperative to always consult the specific SDS for any chemical prior to use and to perform a risk assessment for your specific experimental conditions.
Understanding the Hazard: A Synthesis of Quinoline and Acyl Chloride Reactivity
This compound is a complex molecule featuring a quinoline core and a reactive acyl chloride functional group. This structure necessitates a dual-focused approach to safety, considering the inherent hazards of both moieties.
-
Quinoline Derivatives: Quinoline and its derivatives are known to be hazardous. They can be harmful if swallowed or in contact with skin, cause serious eye irritation, and are suspected of causing genetic defects and cancer[2]. Therefore, minimizing exposure through inhalation, ingestion, and dermal contact is paramount.
-
Acyl Chlorides: The acyl chloride group is highly reactive.[3] It will react exothermically with nucleophiles, most notably water, to produce hydrochloric acid. This reactivity is the basis for its utility in synthesis but also presents a significant hazard. The release of HCl gas upon contact with moisture can cause severe respiratory and skin irritation.
Due to these combined risks, this compound should be handled with stringent safety protocols to prevent chemical exposure and uncontrolled reactions.
Personal Protective Equipment (PPE): Your Primary Barrier to Exposure
A multi-layered approach to PPE is mandatory when handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned procedure, considering the quantity of material and the potential for splashing or aerosol generation.
| PPE Category | Specification | Standard (Example) | Rationale |
| Eye Protection | Tightly fitting safety goggles and a face shield. | EN 166 (EU) or NIOSH (US) approved.[2] | Protects against splashes of the chemical and potential projectiles from a reactive incident. The face shield offers a broader area of protection. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton). Double gloving is recommended. | Tested according to EN 374.[4] | Provides a barrier against dermal absorption, which is a significant route of exposure for quinoline derivatives. Double gloving allows for the safe removal of the outer glove if contamination occurs[5]. |
| Skin and Body Protection | A chemical-resistant lab coat with full-length sleeves, worn over full-length pants and closed-toe shoes. | Ensure no skin is exposed.[4] | Prevents accidental skin contact. A lab coat made of a material resistant to chemical permeation is ideal. |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. | NIOSH (US) or EN 14387 (EU) approved.[4] | Necessary when engineering controls cannot guarantee that airborne concentrations are below exposure limits, or during spill cleanup. Acyl chlorides can release HCl gas, and the quinoline moiety may be harmful if inhaled. |
Crucial Note on Glove Usage: Gloves must be inspected for any signs of degradation or perforation before each use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[2] Always wash hands thoroughly after handling the compound, even if gloves were worn.[2][6]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimizing risk. The following steps provide a framework for the safe handling of this compound from receipt to disposal.
Pre-Operational Checks & Preparation
-
Consult the SDS: Before any work begins, obtain and thoroughly read the specific Safety Data Sheet for the compound.
-
Designate a Work Area: All work with this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[7]
-
Assemble all Materials: Have all necessary equipment, reagents, and waste containers prepared and within the fume hood before handling the compound.
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are directly accessible. Have appropriate spill cleanup materials (e.g., inert absorbent) readily available.
Handling and Use
-
Don Appropriate PPE: Before entering the designated work area, put on all required personal protective equipment as outlined in the table above.
-
Careful Dispensing: Open the container in a fume hood. Use a clean, dry spatula or other appropriate tool to dispense the required amount of the solid compound. Avoid creating dust.
-
Moisture Control: This compound is moisture-sensitive. Handle in a dry environment and keep the container tightly closed when not in use.[8]
-
Reaction Quenching: When the reaction is complete, the reactive acyl chloride must be safely quenched. This should be done slowly and in a controlled manner, typically by adding the reaction mixture to a quenching agent such as water, an alcohol, or an amine solution.[9] Be aware that quenching with water will produce hydrochloric acid and should be performed with caution to manage the exothermic reaction and gas evolution.[9]
Post-Operational Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Waste Segregation: All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be segregated into a clearly labeled hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and before leaving the laboratory.[6]
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of this compound or its waste products can pose a significant risk to the environment and human health. All disposal must comply with local, state, and federal regulations.
| Waste Stream | Disposal Procedure | Rationale |
| Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. | Prevents environmental contamination and accidental exposure. |
| Contaminated Labware (disposable) | Place in a designated, sealed hazardous waste container. | Items such as gloves, weigh boats, and pipette tips are considered hazardous waste after contact. |
| Contaminated Labware (reusable) | Decontaminate thoroughly with an appropriate solvent before washing. The solvent rinse should be collected as hazardous waste. | Ensures the removal of all chemical residues before the glassware is returned to general use. |
| Quenched Reaction Mixtures | Neutralize any acidic byproducts. Dispose of as hazardous chemical waste. Do not pour down the drain.[10] | Prevents damage to plumbing and protects aquatic ecosystems. Quinoline derivatives are toxic to aquatic life with long-lasting effects.[2][10] |
Visualizing the Workflow
The following diagram outlines the critical decision points and safety protocols for handling this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7][8]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8]
-
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
By adhering to these guidelines, researchers can work safely with this compound, minimizing personal risk and ensuring the integrity of their research.
References
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Chemical Engineering Knowledge. (n.d.). Preparation and Precautions of Acid Chlorides. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]
-
Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]
-
Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
